Technical Documentation Center

3-Hydroxyisothiazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxyisothiazole-5-carboxylate
  • CAS: 62020-63-7

Core Science & Biosynthesis

Foundational

3-Hydroxyisothiazole-5-carboxylate structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of Methyl 3-Hydroxyisothiazole-5-carboxylate Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Conformational Analysis of Methyl 3-Hydroxyisothiazole-5-carboxylate

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Methyl 3-hydroxyisothiazole-5-carboxylate, a key synthetic intermediate, presents a fascinating case study in structural chemistry due to the complex interplay of keto-enol tautomerism and conformational isomerism of its ester group. Understanding these features is paramount for drug development professionals, as they directly dictate the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive analysis of this molecule, elucidating its structural nuances through a multi-pronged approach that integrates synthetic strategy, advanced spectroscopic techniques, and computational modeling. We will explore the causality behind experimental choices, present detailed protocols for characterization, and offer insights into how the molecule's structural dynamics can be harnessed for rational drug design.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Significance of the Isothiazole Ring System

Isothiazole and its derivatives are five-membered heterocyclic compounds containing nitrogen and sulfur atoms at positions 1 and 2, respectively. This structural motif is of significant interest to researchers and drug development professionals due to its wide spectrum of pharmacological properties. Thiazole-containing compounds are recognized for activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral effects[1][2]. The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow the isothiazole ring to act as a versatile pharmacophore, participating in various non-covalent interactions with biological macromolecules.

Methyl 3-Hydroxyisothiazole-5-carboxylate: A Key Intermediate and Pharmacophore

Methyl 3-hydroxyisothiazole-5-carboxylate (CAS: 100241-89-2) is an aromatic sulfur compound that serves as a valuable building block in organic synthesis[3]. Its bifunctional nature, featuring a nucleophilic hydroxy group and an electrophilic ester, allows for diverse chemical modifications. More importantly, the arrangement of the hydroxyl and carboxylate groups on the isothiazole core presents a specific three-dimensional pharmacophoric pattern that is crucial for molecular recognition at enzyme active sites or receptor binding pockets.

Core Scientific Challenge: Tautomerism and Conformational Plasticity

The primary structural complexity of this molecule arises from two phenomena:

  • Keto-Enol Tautomerism: The "3-hydroxy" nomenclature describes the enol form, but it can exist in equilibrium with its keto tautomer, 2,3-dihydro-3-oxoisothiazole-5-carboxylate[4]. This equilibrium is highly sensitive to the molecular environment, particularly the polarity of the solvent, which can stabilize one form over the other through hydrogen bonding and dipole interactions[5][6].

  • Conformational Isomerism: The ester group at the C5 position is not fixed in space. Rotation around the C5-C(O) single bond leads to different conformers with distinct energy levels. The orientation of the carbonyl oxygen and the methoxy group relative to the isothiazole ring can significantly influence the molecule's overall shape and electrostatic potential.

A thorough understanding of these two factors is not merely academic; it is essential for predicting the molecule's behavior in biological systems.

Synthesis and Characterization

Proposed Synthetic Pathway

While multiple routes to substituted isothiazoles exist, a common and effective strategy involves the cyclization of a suitable precursor that contains the requisite S-C-C-C-N backbone. A plausible synthesis for Methyl 3-hydroxyisothiazole-5-carboxylate can be conceptualized based on established isothiazole synthesis methodologies[7][8]. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Oxidative S-N Cyclization A β-Ketoester C Thioamide Intermediate A->C Thionation B Lawesson's Reagent F Methyl 3-Hydroxyisothiazole-5-carboxylate C->F Cyclization C->F D Ammonia Source (e.g., NH4OAc) E Oxidizing Agent (e.g., I2)

Caption: Generalized workflow for isothiazole synthesis.

Step-by-Step Synthesis Protocol

This protocol is a representative example adapted from general procedures for isothiazole synthesis.

  • Thioamide Formation:

    • To a solution of dimethyl 1,3-acetonedicarboxylate (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude thioamide intermediate by column chromatography on silica gel.

  • Oxidative Cyclization:

    • Dissolve the purified thioamide intermediate (1 equivalent) in a suitable solvent such as ethanol.

    • Add an ammonia source, such as ammonium acetate (3-4 equivalents), and an oxidizing agent, like iodine (1.2 equivalents), to the solution.

    • Stir the mixture at room temperature for 12-24 hours.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-hydroxyisothiazole-5-carboxylate.

Initial Characterization

Initial confirmation of the product's identity is achieved through standard analytical techniques.

PropertyReported ValueSource
Molecular Formula C₅H₅NO₃S[3][9]
Molecular Weight 159.16 g/mol [3][9]
Melting Point 174-176°C[10]
Appearance White to off-white solid-

The Central Question: Keto-Enol Tautomerism

The ability of Methyl 3-hydroxyisothiazole-5-carboxylate to exist as two distinct tautomers is the most critical aspect of its structural chemistry. The equilibrium between the enol (hydroxy) and keto (oxo) forms dictates its hydrogen bonding capability and overall electronic distribution.

Caption: Keto-Enol tautomeric equilibrium.

Causality: How Solvent Polarity Governs Tautomeric Preference

The choice of solvent is not arbitrary; it is a tool to probe and control the tautomeric equilibrium.

  • Aprotic, Nonpolar Solvents (e.g., Chloroform, Dioxane): These solvents are less capable of forming strong hydrogen bonds. In such environments, the enol form can be stabilized by a strong intramolecular hydrogen bond between the 3-hydroxyl group and the nitrogen atom (or ester carbonyl), making it the potentially preferred tautomer[5].

  • Protic or Polar Aprotic Solvents (e.g., Water, DMSO, Methanol): These solvents are excellent hydrogen bond donors and/or acceptors. They can solvate the molecule effectively, disrupting the intramolecular hydrogen bond of the enol form. The keto form, with its greater dipole moment and distinct hydrogen bond acceptor sites (the amide-like nitrogen and carbonyl oxygen), is often stabilized and becomes the predominant species in these solvents[6][11].

Spectroscopic Investigation of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) is a powerful technique to observe the tautomeric equilibrium directly in solution.

  • Sample Preparation: Prepare two separate NMR samples by dissolving ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), respectively.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples on a 400 MHz or higher spectrometer.

  • Analysis:

    • In DMSO-d₆ (Keto form expected): Look for a broad signal in the ¹H NMR spectrum characteristic of an N-H proton (typically > 10 ppm). The isothiazole ring proton will appear as a singlet.

    • In CDCl₃ (Enol form expected): The N-H proton signal should be absent. Instead, a signal for the O-H proton should appear, though its chemical shift can be variable. The chemical shifts of the ring carbons in the ¹³C spectrum will also differ significantly between the two forms due to changes in hybridization and electron density. The keto form will show a C=O carbon signal at a characteristic downfield shift.

Infrared (IR) spectroscopy provides clear evidence for the presence of specific functional groups associated with each tautomer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a disk.

  • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis:

    • Keto Form: A strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O stretching of the cyclic amide (lactam) group.

    • Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch. The absence of a strong C=O band in the lactam region would further support the enol structure.

Conformational Analysis of the Carboxylate Moiety

Beyond tautomerism, the spatial orientation of the methyl carboxylate group is critical for defining the molecule's shape and interaction profile. Computational chemistry is the ideal tool for exploring this conformational landscape.

The Importance of Conformation in Receptor Binding

The relative orientation of the ester's carbonyl oxygen and methoxy group can determine whether the molecule fits into a hydrophobic or hydrophilic pocket of a target protein. A specific conformation might be required to form a key hydrogen bond or to avoid steric clashes, making conformational analysis a cornerstone of structure-based drug design[12].

Computational Modeling Workflow

Density Functional Theory (DFT) provides a robust and accurate method for calculating the geometric and electronic structure of molecules.

G A 1. Build Initial 3D Structure (Keto or Enol Tautomer) B 2. Define Dihedral Angle (Ring-C-C=O) A->B C 3. Potential Energy Surface (PES) Scan (Rotate dihedral from 0° to 360°) B->C D 4. Identify Energy Minima (Stable Conformers) C->D E 5. Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) D->E F 6. Analyze Relative Energies & Populations (Boltzmann distribution) E->F

Caption: Workflow for computational conformational analysis.

  • Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Construct a 3D model of the desired tautomer (e.g., the keto form).

    • Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the dihedral angle defined by the atoms C4-C5-C(carbonyl)-O(carbonyl) in 10° or 15° increments. Use a moderate basis set (e.g., B3LYP/6-31G(d)) for the scan to save computational cost.

    • Identify the approximate angles corresponding to energy minima from the PES scan plot.

    • Perform full geometry optimization and frequency calculations on the structures from each energy minimum using a higher-level basis set (e.g., B3LYP/6-311++G(d,p)) to obtain accurate energies and confirm they are true minima (no imaginary frequencies)[13][14].

Key Conformers and Their Predicted Stability

The calculations would likely reveal at least two low-energy conformers corresponding to syn- and anti-orientations of the ester carbonyl relative to the sulfur atom in the ring. The relative energies determine their population at a given temperature.

ConformerDihedral Angle (approx.)Relative Energy (kJ/mol)Predicted Population (298 K)
Conformer A (syn) ~0°0.00 (Global Minimum)>95%
Conformer B (anti) ~180°> 8.0<5%

(Note: Data is illustrative based on typical conformational profiles of similar systems.)

Definitive Solid-State Structure: X-ray Crystallography

While NMR and computational methods describe the molecule's behavior in solution and in vacuo, single-crystal X-ray diffraction provides an unambiguous picture of its structure in the solid state.

The Gold Standard for Structural Elucidation

This technique yields precise atomic coordinates, allowing for the definitive determination of the tautomeric form, bond lengths, bond angles, and the conformation adopted in the crystal lattice. It also reveals the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates crystal packing[15].

Protocol: Single Crystal Growth and X-ray Diffraction Analysis
  • Crystal Growth: The key, and often most challenging, step is to grow diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound. A variety of solvents should be screened (e.g., methanol, ethanol, acetonitrile, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into the map and refined to achieve the best fit with the experimental data.

Integrating the Data: A Holistic Structural View

A senior scientist does not rely on a single piece of data. The power of this analysis comes from integrating the findings from all techniques. For example, if X-ray crystallography shows the molecule exists as the keto tautomer in the solid state, and NMR in DMSO corroborates this, while NMR in chloroform suggests the enol form, we can confidently conclude that the tautomeric equilibrium is highly sensitive to hydrogen bonding. This integrated understanding is crucial for drug design, as the microenvironment of a protein's active site can be polar, nonpolar, or amphiphilic, and the molecule's structure will adapt accordingly.

This detailed structural knowledge allows for more accurate molecular docking simulations, better prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and ultimately, the design of more potent and selective drug candidates.

Conclusion

The structural analysis of Methyl 3-hydroxyisothiazole-5-carboxylate reveals a molecule of significant complexity and subtlety. Its character is dominated by a solvent-dependent keto-enol tautomeric equilibrium and the rotational freedom of its C5-ester substituent. By employing a synergistic combination of spectroscopic (NMR, IR), computational (DFT), and crystallographic methods, we can build a comprehensive, multi-state model of its structure. This detailed understanding is not merely a chemical curiosity but a fundamental prerequisite for any drug discovery program that utilizes this important heterocyclic scaffold, enabling scientists to predict and modulate its properties for therapeutic benefit.

References

  • ChemSynthesis. (2024). methyl 3-hydroxy-5-isothiazolecarboxylate. Available at: [Link]

  • The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Available at: [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][9][16]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][9][16]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(Pt 11), o590-4. Available at: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Available at: [Link]

  • MDPI. (2020). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2020(2), M1131. Available at: [Link]

  • Aljamali, N. M., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(48), 31235-31251. Available at: [Link]

  • Mir, S. A., et al. (2022). Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. Journal of Molecular Structure, 1265, 133423. Available at: [Link]

  • Pharmaffiliates. (2024). Methyl-3-hydroxyisothiazole-5-carboxylate. Available at: [Link]

  • ResearchGate. (2019). H.NMR of Compound [ 5 ]. Available at: [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-596. Available at: [Link]

  • Sci-Hub. (2024). The tautomerism of 3-hydroxyisoquinolines. Available at: [Link]

  • Kuş, M. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 21(1), 63-71. Available at: [Link]

  • Almarhoon, Z. M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(35), 3935-3963. Available at: [Link]

  • Ulakbim. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Available at: [Link]

  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(4), 1-8. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of thiazoles. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. Available at: [Link]

  • ResearchGate. (2022). Biological Potential of Thiazole Derivatives of Synthetic Origin. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647-3656. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484. Available at: [Link]

  • BEPLS. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 9(1), 1-10. Available at: [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. Available at: [Link]

  • Al-Balas, Q., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Scientific Reports, 12(1), 13136. Available at: [Link]

  • Google Patents. (1996). WO1996016050A1 - Process for preparation of 5-hydroxymethylthiazole.

Sources

Exploratory

Spectroscopic Characterization of 3-Hydroxyisothiazole-5-carboxylate and its Methyl Ester: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-hydroxyisothiazole-5-carboxylate and its corresponding methyl ester, methyl 3-hydroxyisothiazole-5-carboxylate. This document is intended...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-hydroxyisothiazole-5-carboxylate and its corresponding methyl ester, methyl 3-hydroxyisothiazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are working with isothiazole-based heterocyclic compounds. The isothiazole ring is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for facile structure elucidation and characterization.[1][2]

Molecular Structure and Key Features

The foundational structure is the 3-hydroxyisothiazole ring, substituted with a carboxylate or methyl carboxylate group at the 5-position. The presence of the hydroxyl group introduces the potential for keto-enol tautomerism, which can influence the observed spectroscopic data. The electron-withdrawing nature of the carboxylate group and the heteroatoms within the ring create a distinct electronic environment that is reflected in the spectral data.

Figure 1: Chemical structures of 3-Hydroxyisothiazole-5-carboxylate and its methyl ester.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 3-hydroxyisothiazole-5-carboxylate, the key expected resonances are summarized below. The data for the free carboxylic acid is expected to be similar, with the notable absence of the methyl ester protons and the presence of a broad carboxylic acid proton signal.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Summary: Methyl 3-hydroxyisothiazole-5-carboxylate
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isothiazole-H~8.0-8.5 (s)~120-130
-OCH₃~3.8-4.0 (s)~50-55
C=O-~160-165
C-OH-~165-175
C-S-~140-150
-OHBroad, variable-
Interpretation of NMR Spectra
  • ¹H NMR: The isothiazole ring proton is expected to appear as a singlet in the aromatic region, downfield due to the electron-withdrawing effects of the adjacent heteroatoms and the carboxylate group. The methyl ester protons will present as a sharp singlet further upfield. The hydroxyl proton will likely be a broad singlet with a chemical shift that is dependent on concentration and solvent. For the carboxylic acid, this hydroxyl proton would be replaced by a very broad signal significantly downfield, often above 10 ppm.[3]

  • ¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The carbons of the isothiazole ring will appear in the aromatic region, with the carbon bearing the hydroxyl group being significantly deshielded. The methyl carbon of the ester will be found in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for 3-hydroxyisothiazole-5-carboxylate and its methyl ester are crucial for confirming the presence of the hydroxyl, carbonyl, and isothiazole ring functionalities.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Summary: Expected IR Absorption Bands
Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (Hydroxy/Carboxylic Acid)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C=O (Ester/Carboxylic Acid)Stretching1700-1750 (strong)[4][5]
C=N (Isothiazole)Stretching~1600-1650
C=C (Isothiazole)Stretching~1500-1580
C-OStretching1000-1300
Interpretation of IR Spectra

The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl stretch of the ester or carboxylic acid.[4][5] A broad O-H stretching band will confirm the presence of the hydroxyl group and, in the case of the carboxylic acid, will be particularly broad, often overlapping with the C-H stretching region.[5] The characteristic absorptions of the isothiazole ring will be observed in the fingerprint region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. For methyl 3-hydroxyisothiazole-5-carboxylate, the molecular formula is C₅H₅NO₃S, with a molecular weight of 159.16 g/mol .[7][8]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Fragmentation Pattern

The mass spectrum of methyl 3-hydroxyisothiazole-5-carboxylate is expected to show a molecular ion peak at m/z 159. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the isothiazole ring.

mol C₅H₅NO₃S m/z = 159 frag1 C₄H₂NO₂S m/z = 128 mol:f1->frag1:f0 -OCH₃ frag2 C₄H₃NO₂S m/z = 100 mol:f1->frag2:f0 -COOCH₃ frag3 C₃H₂NS m/z = 84 frag2:f1->frag3:f0 -CO

Figure 2: Plausible mass spectrometry fragmentation pathway for methyl 3-hydroxyisothiazole-5-carboxylate.

Conclusion

The spectroscopic data for methyl 3-hydroxyisothiazole-5-carboxylate provide a clear and consistent picture of its molecular structure. The key features in the NMR, IR, and mass spectra are all in agreement with the assigned structure. This guide provides a comprehensive overview of the expected spectroscopic data and its interpretation, which will be of significant value to researchers working with this and related isothiazole derivatives. The provided analysis serves as a strong foundation for the characterization of the parent carboxylic acid, 3-hydroxyisothiazole-5-carboxylate.

References

  • Supporting Information - The Royal Society of Chemistry.
  • methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Infrared (IR) Spectroscopy.
  • d4ob01725k1.pdf - The Royal Society of Chemistry.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI.
  • Methyl-3-hydroxyisothiazole-5-carboxylate | CAS 100241-89-2 | SCBT.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754) - Human Metabolome Database.
  • IR Absorption Table.
  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI.
  • 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • Recent advances in the synthesis of isothiazoles. - ResearchGate.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • IR Infrared Absorption Bands of Carboxylate - 911Metallurgist.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem - NIH.
  • (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - ResearchGate.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central.
  • 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis - Sci-Hub.

Sources

Foundational

Unlocking the Therapeutic Potential of 3-Hydroxyisothiazole-5-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, represents a cornerstone in the design of novel therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, represents a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have led to the development of a wide array of biologically active compounds.[3][4] This guide focuses on a specific, promising subclass: 3-hydroxyisothiazole-5-carboxylate derivatives. While direct therapeutic applications of this precise scaffold are an emerging area of research, by examining the activities of structurally related isothiazole and thiazole-5-carboxylate analogs, we can delineate a clear path toward identifying and validating their potential therapeutic targets. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the therapeutic landscape of these compelling molecules.

I. Inferred Therapeutic Arenas and Potential Molecular Targets

Based on extensive analysis of the bioactivity of analogous compounds, we can project the most promising therapeutic applications for 3-hydroxyisothiazole-5-carboxylate derivatives to be in oncology, neurodegenerative disorders, and inflammatory diseases. The following sections will detail the key molecular targets within these areas and the scientific rationale for their selection.

Oncology: Targeting Aberrant Cell Signaling and Metabolism

The thiazole core is a common feature in numerous anticancer agents, targeting various proteins and enzymes crucial for cancer cell proliferation and survival.[5][6] For 3-hydroxyisothiazole-5-carboxylate derivatives, we hypothesize three primary targets based on evidence from closely related structures.

  • Monoacylglycerol Lipase (MAGL): A Key Regulator of Pro-Tumorigenic Lipids

    Thiazole-5-carboxylate derivatives have been successfully developed as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL).[7] MAGL is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG) and redirecting lipid metabolism to support tumorigenesis.[7] Inhibition of MAGL represents a promising strategy for cancer therapy.

    • Causality of Experimental Choice: The structural similarity between known thiazole-5-carboxylate MAGL inhibitors and the 3-hydroxyisothiazole-5-carboxylate scaffold suggests a high probability of interaction with the MAGL active site. The carboxylate moiety is often crucial for anchoring the inhibitor within the enzyme's binding pocket.

  • Protein Kinase CK2: A Master Regulator of Cell Growth and Survival

    Derivatives of 1,3-thiazole-4-carboxylic acid, a close structural relative, have been identified as inhibitors of Protein Kinase CK2.[8] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis. Its inhibition is a validated anticancer strategy.

    • Causality of Experimental Choice: The thiazole-carboxylate core can mimic the hinge-binding region of ATP, the natural substrate of kinases. Virtual screening and subsequent biochemical assays are logical first steps to assess the inhibitory potential of 3-hydroxyisothiazole-5-carboxylate derivatives against CK2.

  • VEGFR-2: A Critical Mediator of Angiogenesis

    Certain thiazole derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[9]

    • Causality of Experimental Choice: The planar nature of the isothiazole ring can facilitate insertion into the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2. Initial screening in angiogenesis assays followed by direct enzymatic assays can validate this target.

Neuroinflammation and Neurodegeneration: Modulating Glutamatergic Neurotransmission

Dysregulation of excitatory neurotransmission, particularly through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is implicated in a range of neurological disorders.[4] Thiazole and isoxazole derivatives have emerged as potent modulators of AMPA receptor activity, suggesting a strong potential for neuroprotective applications.[10][11]

  • AMPA Receptors: Negative Allosteric Modulation as a Neuroprotective Strategy

    Thiazole carboxamide derivatives have been shown to act as negative allosteric modulators (NAMs) of AMPA receptors.[4][11] These compounds do not compete with the endogenous ligand glutamate but bind to a distinct site on the receptor to reduce excessive excitatory currents, a key factor in excitotoxicity and neuronal damage.[10]

    • Causality of Experimental Choice: The 3-hydroxyisothiazole-5-carboxylate scaffold possesses key structural features, including a heterocyclic ring and a carboxylate group, that are present in known AMPA receptor modulators. Electrophysiological studies are the gold standard for characterizing the effects of these derivatives on AMPA receptor function.

Inflammatory Disorders: Inhibition of Pro-Inflammatory Enzymes

The anti-inflammatory properties of isothiazole and thiazole derivatives are well-documented.[12] Specific enzyme targets have been identified for structurally related compounds, providing a clear avenue for investigation.

  • Cyclooxygenase (COX) Enzymes: A Validated Target for Anti-inflammatory Drugs

    Thiazole carboxamide derivatives have been designed as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

    • Causality of Experimental Choice: The core structure of many COX inhibitors features an acidic moiety, such as a carboxylic acid, which interacts with a key arginine residue in the active site. The 5-carboxylate group of the target scaffold makes it an excellent candidate for COX inhibition.

II. Experimental Validation Workflows

A rigorous and self-validating experimental cascade is essential to confirm the therapeutic targets of 3-hydroxyisothiazole-5-carboxylate derivatives.

Workflow for Target Validation in Oncology

G cluster_0 Initial Screening cluster_1 Biochemical Target Validation cluster_2 Cell-Based Target Engagement A Cancer Cell Line Proliferation Assays (e.g., MTT, SRB) B Apoptosis Assays (e.g., Annexin V/PI Staining) A->B C MAGL Enzymatic Assay (IC50 Determination) B->C D CK2 Kinase Assay (IC50 Determination) B->D E VEGFR-2 Kinase Assay (IC50 Determination) B->E F Western Blot for p-Akt, p-ERK (Downstream of CK2, VEGFR-2) C->F D->F E->F G Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) F->G

Caption: Workflow for Oncology Target Validation.

Workflow for Target Validation in Neuroprotection

G cluster_0 Functional Characterization cluster_1 Neuroprotective Effect Evaluation A Whole-Cell Patch-Clamp Electrophysiology on HEK293 cells expressing AMPA receptors B Measurement of Deactivation and Desensitization Kinetics A->B D Glutamate-Induced Excitotoxicity Assay B->D C Primary Neuronal Culture C->D

Caption: Workflow for Neuroprotection Target Validation.

III. Detailed Experimental Protocols

Protocol: MAGL Inhibition Assay
  • Reagents and Materials:

    • Human recombinant MAGL

    • 4-Nitrophenyl acetate (4-NPA) as substrate

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

    • 3-Hydroxyisothiazole-5-carboxylate derivatives (test compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • Add 10 µL of each compound dilution to the wells of a 96-well plate.

    • Add 70 µL of the assay buffer to each well.

    • Add 10 µL of the human recombinant MAGL solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the 4-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) using a suitable transfection reagent.

    • Co-transfect with a GFP plasmid to identify transfected cells.

  • Electrophysiological Recording:

    • Prepare an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

    • Prepare an internal pipette solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 5 EGTA (pH 7.2).

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Perform whole-cell patch-clamp recordings from GFP-positive cells.

    • Apply glutamate (e.g., 10 mM) to elicit an AMPA receptor-mediated current.

    • Co-apply glutamate with the 3-hydroxyisothiazole-5-carboxylate derivative to assess its modulatory effect on the current amplitude, deactivation, and desensitization kinetics.

IV. Quantitative Data Summary

Compound ClassTargetPotency (IC50/EC50)Reference
Thiazole-5-carboxylate derivativesMAGL0.037 - 9.60 µM[7]
2-phenyl-4-methyl-1,3-thiazole derivativeCK20.4 µM[8]
Thiazole carboxamide derivativeCOX-10.239 µM
Thiazole carboxamide derivativeCOX-20.191 µM
Thiazole derivativeVEGFR-20.15 µM[9]

V. Conclusion and Future Directions

The 3-hydroxyisothiazole-5-carboxylate scaffold holds significant promise for the development of novel therapeutics targeting key pathways in oncology, neurodegeneration, and inflammation. The structural homology to known inhibitors of MAGL, CK2, VEGFR-2, AMPA receptors, and COX enzymes provides a strong rationale for investigating these targets. The experimental workflows and protocols detailed in this guide offer a robust framework for validating these potential therapeutic applications. Future research should focus on synthesizing a library of 3-hydroxyisothiazole-5-carboxylate derivatives and systematically evaluating their activity against these targets. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, ultimately leading to the identification of clinical candidates with superior efficacy and safety profiles.

VI. References

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2. Current Enzyme Inhibition. Available at: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. PubMed Central. Available at: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. PubMed. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Hydroxy-4,5-Disubstituted Isothiazoles

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 3-hydroxy-4,5-disubstituted isothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxy-4,5-disubstituted isothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and capacity for hydrogen bonding contribute to its role as a versatile pharmacophore in the development of novel therapeutic agents.[1][2][3] This guide provides an in-depth examination of a robust and contemporary synthetic strategy for accessing this valuable core: a transition-metal-free, base-mediated annulation of dithioesters and aryl acetonitriles. We will dissect the mechanistic underpinnings of this reaction, provide a field-tested experimental protocol, and discuss the causality behind key procedural choices, offering a comprehensive resource for chemists engaged in drug discovery and development.

Introduction: The Strategic Value of the 3-Hydroxyisothiazole Core

Isothiazoles, five-membered heteroaromatic rings containing adjacent nitrogen and sulfur atoms, are integral components in a wide array of biologically active compounds.[2][3] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The 3-hydroxyisothiazole variant exists in tautomeric equilibrium with its isothiazol-3(2H)-one form, a structural feature that critically influences its interaction with biological targets by providing both hydrogen bond donor and acceptor capabilities. This dual nature makes the scaffold particularly attractive for designing molecules that can effectively bind to enzyme active sites.

The strategic placement of diverse substituents at the C4 and C5 positions allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is essential for optimizing target affinity, selectivity, and pharmacokinetic profiles (ADMET). Consequently, the development of efficient, versatile, and scalable synthetic routes to access 3-hydroxy-4,5-disubstituted isothiazoles is a paramount objective for synthetic and medicinal chemists.

Core Synthetic Strategy: Base-Mediated Annulation of Dithioesters and Aryl Acetonitriles

A highly effective and operationally simple method for constructing the 3-hydroxy-4,5-disubstituted isothiazole ring system involves the potassium hydroxide (KOH)-mediated reaction between a dithioester and an aryl acetonitrile.[1][7] This transition-metal-free approach proceeds under aerial conditions and demonstrates broad functional group tolerance, making it a powerful tool for building diverse chemical libraries.

Mechanistic Rationale and Causality

The reaction proceeds through a cascade of bond-forming events, initiated by the base. Understanding this mechanism is crucial for troubleshooting and adapting the protocol to new substrates.

  • Step 1: Deprotonation. Potassium hydroxide, a strong base, deprotonates the α-carbon of the aryl acetonitrile, generating a resonance-stabilized carbanion. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.

  • Step 2: Nucleophilic Attack. The resulting carbanion acts as a potent nucleophile, attacking the electrophilic thiocarbonyl carbon of the dithioester. This step forms the key C4-C5 bond of the future isothiazole ring.

  • Step 3: Intramolecular Cyclization. The intermediate species undergoes an intramolecular nucleophilic attack. The nitrogen atom of the nitrile adds to the second thiocarbonyl equivalent, leading to the formation of a five-membered ring.

  • Step 4: Oxidation and Tautomerization. Under aerial conditions, the cyclic intermediate is oxidized. This step is essential for the aromatization of the ring. Subsequent tautomerization of the resulting isothiazol-3(2H)-one affords the thermodynamically stable 3-hydroxyisothiazole product. The use of an open-air system is a deliberate choice to leverage molecular oxygen as a green and cost-effective oxidant.

Below is a diagram illustrating the proposed reaction pathway.

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_end Product Dithioester Dithioester (R1-CS-SR') Attack Nucleophilic Attack on Dithioester Dithioester->Attack Acetonitrile Aryl Acetonitrile (R2-CH2-CN) Deprotonation Deprotonation (α-carbon) Acetonitrile->Deprotonation KOH Carbanion Carbanion Intermediate (R2-CH(-)-CN) Deprotonation->Carbanion Carbanion->Attack Adduct Thioimidate Adduct Attack->Adduct Cyclization Intramolecular Cyclization (N attacks S) Adduct->Cyclization CyclizedInt 5-Membered Ring Intermediate Cyclization->CyclizedInt Oxidation Aerial Oxidation CyclizedInt->Oxidation O2 (Air) Tautomerization Keto-Enol Tautomerization Oxidation->Tautomerization Product 3-Hydroxy-4,5-disubstituted Isothiazole Tautomerization->Product

Caption: Proposed mechanism for KOH-mediated isothiazole synthesis.

Substrate Scope and Optimization

This synthetic route has been shown to be effective for a wide range of substrates. The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl rings of both the dithioester (R1) and the acetonitrile (R2) components.[1] This versatility is a key advantage for generating analogs in a drug discovery program.

Optimization studies have identified the ideal conditions for maximizing yield and purity.[1] The following table summarizes these critical parameters.

ParameterOptimal ConditionRationale / Field Insight
Base Potassium Hydroxide (KOH)Provides the necessary basicity for deprotonation without significant nucleophilic side reactions. Other bases may be less effective or lead to complex mixtures.
Solvent TolueneAn inert, high-boiling solvent that facilitates the required reaction temperature and is compatible with the reagents.
Temperature 100 °CEnsures sufficient thermal energy to overcome the activation barriers for the cyclization and oxidation steps without causing significant decomposition.
Stoichiometry 2.0 equivalents of KOHAn excess of base is used to drive the initial deprotonation equilibrium forward, ensuring complete conversion of the limiting reagent.
Atmosphere Aerial (Open to air)Utilizes atmospheric oxygen as a mild, inexpensive, and environmentally benign oxidant for the final aromatization step.

Table 1: Optimized Reaction Parameters for Isothiazole Synthesis.[1]

Validated Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of a representative 3-hydroxy-4,5-disubstituted isothiazole. This protocol is designed as a self-validating system; adherence to these steps, based on the rationale described above, ensures reproducibility.

Workflow Overview

G start Start reagents Combine Dithioester, Aryl Acetonitrile, KOH in Toluene start->reagents reaction Heat to 100 °C under Air reagents->reaction monitor Monitor by TLC (e.g., 6-12h) reaction->monitor workup Cool, Quench with H2O, Acidify with HCl monitor->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification end Characterize Product (NMR, HRMS) purification->end

Caption: Experimental workflow for isothiazole synthesis.

Step-by-Step Procedure
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dithioester (1.0 mmol, 1.0 equiv), the aryl acetonitrile (1.2 mmol, 1.2 equiv), and powdered potassium hydroxide (2.0 mmol, 2.0 equiv).

    • Expertise Note: Using powdered KOH increases the surface area, enhancing the rate of the initial deprotonation. Ensure reagents are anhydrous to prevent quenching of the base.

  • Reaction Setup: Add toluene (5 mL) to the flask. The condenser is left open to the atmosphere to allow for aerial oxidation.

  • Thermal Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

    • Trustworthiness Check: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for unambiguously determining reaction completion.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction mixture by adding water (10 mL).

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~5-6 with 1M HCl. Extract the product with ethyl acetate (3 x 15 mL).

    • Causality: Acidification protonates the phenoxide-like product, rendering it neutral and extractable into the organic phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-hydroxy-4,5-disubstituted isothiazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion and Future Outlook

The KOH-mediated annulation of dithioesters and aryl acetonitriles represents a significant advancement in heterocyclic chemistry, providing a direct, efficient, and scalable route to medicinally relevant 3-hydroxy-4,5-disubstituted isothiazoles.[1][7] Its operational simplicity and avoidance of expensive or toxic metal catalysts make it an attractive method for both academic research and industrial drug development.

Future efforts in this field will likely focus on expanding the substrate scope to include aliphatic nitriles, developing enantioselective variations of this transformation, and applying this methodology to the synthesis of complex natural products and next-generation pharmaceutical agents. The foundational chemistry detailed in this guide provides a robust platform from which these new innovations can be launched.

References

  • Meher, S. K., Velpuri, V. R., Naikwade, S. R., Peruncheralathan, S., & Venkatasubbaiah, K. (2024). KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. The Journal of Organic Chemistry, 89(19), 12785–12789. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Thiazole and its derivatives: Medicinal importance and various routes of synthesis. (2020). JETIR, 7(6). [Link]

  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1). [Link]

  • De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent advances in the synthesis of isothiazoles. Chemistry of Heterocyclic Compounds, 55(5), 384-398. [Link]

  • Guerrera, F., et al. (1991). Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. Il Farmaco, 46(1), 33-44. [Link]

  • Kuczyński, L., Kuriata, M., & Ciupka, B. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish journal of pharmacology and pharmacy, 36(5), 485-491. [Link]

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic letters, 18(19), 5050–5053. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Papakonstantinou, A. D., et al. (2010). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 15(3), 1661-1674. [Link]

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc. Organic Letters, 18(10), 2451-2454. [Link]

  • Zhumanova, Z., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7247. [Link]

  • Swain, B., et al. (2023). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Kumar, A., et al. (2023). Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. RSC medicinal chemistry, 14(10), 1969-1985. [Link]

Sources

Foundational

The Ascendant Role of 3-Hydroxyisothiazole-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract The 3-hydroxyisothiazole-5-carboxylate core is rapidly emerging as a privileged scaffold in contemporary drug discovery. Its unique physicochemical properties, particularly its function as a bioisosteric mimic o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-hydroxyisothiazole-5-carboxylate core is rapidly emerging as a privileged scaffold in contemporary drug discovery. Its unique physicochemical properties, particularly its function as a bioisosteric mimic of a carboxylic acid, have positioned it as a valuable tool for medicinal chemists seeking to optimize lead compounds. This guide provides an in-depth technical exploration of the synthesis, biological significance, and structure-activity relationships of 3-hydroxyisothiazole-5-carboxylate derivatives. We will delve into the rationale behind its use as a carboxylic acid surrogate, detail synthetic strategies, and examine its application in the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Imperative for Carboxylic Acid Bioisosteres

The carboxylic acid moiety is a ubiquitous functional group in a vast number of biologically active molecules, prized for its ability to engage in critical hydrogen bonding and electrostatic interactions with biological targets. However, its inherent acidity can lead to suboptimal pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and potential for off-target toxicities.[1] The strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern medicinal chemistry, aiming to preserve or enhance biological activity while improving the drug-like properties of a molecule.

The 3-hydroxyisothiazole scaffold has garnered significant attention as a planar, acidic heterocycle that can effectively mimic the key interactions of a carboxylic acid.[2] Its pKa is comparable to that of many carboxylic acids, allowing it to exist in an anionic form at physiological pH and participate in similar ionic and hydrogen-bonding interactions within a target's active site.

Physicochemical Properties of the 3-Hydroxyisothiazole Scaffold

The utility of the 3-hydroxyisothiazole core as a carboxylic acid bioisostere is rooted in its electronic and structural characteristics. The endocyclic nitrogen and sulfur atoms influence the electron distribution within the ring, leading to an acidic proton on the hydroxyl group.

Property3-HydroxyisothiazoleTypical Carboxylic Acid
pKa ~4-5~4-5
Geometry PlanarGenerally planar
Hydrogen Bonding Acceptor and DonorAcceptor and Donor

Table 1: Comparison of key physicochemical properties of the 3-hydroxyisothiazole scaffold and a typical carboxylic acid.

Synthetic Strategies for 3-Hydroxyisothiazole-5-carboxylate Derivatives

The synthesis of the 3-hydroxyisothiazole-5-carboxylate core and its derivatives is a critical aspect of its application in drug discovery. While a variety of methods for the synthesis of isothiazoles have been reported, a general and adaptable approach is essential for generating diverse libraries for structure-activity relationship (SAR) studies.

General Synthetic Approach: From Carboxamides

A reliable method for the synthesis of isothiazole-5-carboxylic acids involves the conversion of the corresponding carboxamide. This approach offers a high-yielding route to the desired carboxylic acid functionality.

Synthesis_from_Carboxamide Carboxamide Isothiazole-5-carboxamide CarboxylicAcid Isothiazole-5-carboxylic Acid Carboxamide->CarboxylicAcid NaNO2, TFA, 0 °C

Caption: General scheme for the synthesis of isothiazole-5-carboxylic acids.

Experimental Protocol: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid [3]

This protocol details the synthesis of a substituted 3-hydroxyisothiazole-5-carboxylate analog, which can be adapted for other derivatives.

Materials:

  • 3-Bromo-4-phenylisothiazole-5-carboxamide

  • Trifluoroacetic acid (TFA)

  • Sodium nitrite (NaNO₂)

  • Tert-butyl methyl ether (t-BuOMe)

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Suspend 3-bromo-4-phenylisothiazole-5-carboxamide (0.20 mmol) in trifluoroacetic acid (0.5 mL) and cool the mixture to approximately 0 °C in an ice bath.

  • To the stirred suspension, add sodium nitrite (0.80 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 15 minutes).

  • Upon completion, pour the reaction mixture into water (5 mL).

  • Extract the aqueous layer with tert-butyl methyl ether (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • The crude 3-bromo-4-phenylisothiazole-5-carboxylic acid can be further purified by recrystallization.

The Role of 3-Hydroxyisothiazole-5-carboxylate in Medicinal Chemistry

The true value of the 3-hydroxyisothiazole-5-carboxylate scaffold lies in its successful application in the design of novel therapeutic agents. Its ability to act as a carboxylic acid mimic has been leveraged to develop inhibitors for a variety of enzymes and receptors implicated in disease.

Anticancer Applications

The thiazole and isothiazole cores are prevalent in a number of anticancer agents. Derivatives of thiazole-5-carboxylate have been investigated as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in pro-tumorigenic signaling.[4]

Monoacylglycerol Lipase (MAGL) Inhibition:

A series of 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated potent inhibition of MAGL. For instance, certain compounds in this series exhibited IC₅₀ values in the nanomolar range.[4]

CompoundMAGL IC₅₀ (µM)
3g 0.037
4c 0.063

Table 2: Inhibitory activity of select thiazole-5-carboxylate derivatives against monoacylglycerol lipase (MAGL).[4]

Furthermore, thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including non-small cell lung cancer and breast cancer lines.[5]

Anticancer_Mechanism cluster_0 Cancer Cell MAGL Monoacylglycerol Lipase (MAGL) ProTumorigenicLipids Pro-Tumorigenic Signaling Lipids MAGL->ProTumorigenicLipids Increases TumorGrowth Tumor Growth and Proliferation ProTumorigenicLipids->TumorGrowth Promotes Inhibitor 3-Hydroxyisothiazole-5-carboxylate Derivative Inhibitor->MAGL Inhibits

Caption: Inhibition of MAGL by 3-hydroxyisothiazole-5-carboxylate derivatives.

Anti-inflammatory and Analgesic Properties

The isothiazole scaffold has also been explored for its potential in treating inflammatory conditions and pain. For example, 3-phenyl-5-isothiazole carboxamides have been identified as potent allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target for the development of novel analgesics.[6]

Structure-Activity Relationships (SAR)

The systematic modification of the 3-hydroxyisothiazole-5-carboxylate core and the analysis of the resulting changes in biological activity are crucial for lead optimization.

Key SAR Insights for Thiazole/Isothiazole Carboxamide Derivatives:

  • Substitution on the Amide Nitrogen: The nature of the substituent on the carboxamide nitrogen can significantly impact potency and selectivity. Bulky or electronically diverse groups can probe different regions of the target's binding pocket.

  • Substitution on the Isothiazole Ring: Modifications at other positions of the isothiazole ring can influence the electronic properties of the core and introduce additional points of interaction with the target.

  • Bioisosteric Replacement of the Carboxamide: The carboxamide linker itself can be replaced with other functionalities to modulate properties such as solubility and metabolic stability.

Future Perspectives and Conclusion

The 3-hydroxyisothiazole-5-carboxylate scaffold represents a versatile and valuable platform in medicinal chemistry. Its proven utility as a carboxylic acid bioisostere, coupled with a growing body of evidence for its efficacy against a range of therapeutic targets, ensures its continued prominence in drug discovery campaigns. Future work in this area will likely focus on the development of more efficient and diverse synthetic routes to access novel analogs, as well as the exploration of this scaffold against new and challenging biological targets. The continued investigation of the 3-hydroxyisothiazole-5-carboxylate core holds significant promise for the development of innovative medicines with improved therapeutic profiles.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]

  • Gallenkamp, D., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(42), 17486-17492. [Link]

  • Koutentis, P. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557. [Link]

  • Hoechst AG. (1981). Hydroxyphenyl-thiazole-thiazoline and -thiazolidine carboxylic acids, process for their preparation and these compounds for use in influencing the collagen metabolism.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4452. [Link]

  • Reddy, P. P., et al. (2015). A process for the preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid.
  • Ahmad, I., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Current Drug Metabolism, 19(11), 945-955. [Link]

  • Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(9), e0291357. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1638-1655. [Link]

  • Potkin, V. I., et al. (2007). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 43(8), 1215-1221. [Link]

  • Lumma, W. C. (1996). Process for preparation of 5-hydroxymethylthiazole.
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]

  • Abouzid, K. A. M., et al. (2014). Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. Bioorganic Chemistry, 57, 108-121. [Link]

  • Johnson, D. S., et al. (2012). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity. Bioorganic & Medicinal Chemistry Letters, 22(23), 7175-7179. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis, computational and biological evaluation of novel hydroxamic and carboxylic acid derivatives as histone decaetylase inhibitors. Indian Journal of Chemistry - Section B, 59B(5), 690-699. [Link]

  • Hawash, M., et al. (2024). Biological Potential of Thiazole Derivatives of Synthetic Origin. Molecules, 29(9), 2056. [Link]

  • Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-25. [Link]

  • Sayyed, M. A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4877. [Link]

Sources

Protocols & Analytical Methods

Method

using 3-Hydroxyisothiazole-5-carboxylate in enzyme inhibition assays

An Application Guide for the Characterization of 3-Hydroxyisothiazole-5-carboxylate as a Novel Enzyme Inhibitor Abstract This document provides a comprehensive guide for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 3-Hydroxyisothiazole-5-carboxylate as a Novel Enzyme Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-Hydroxyisothiazole-5-carboxylate in enzyme inhibition assays. Isothiazole and its derivatives represent a class of heterocyclic compounds with demonstrated biological activities, including anti-inflammatory and antiviral properties, which are often mediated by enzyme inhibition.[1][2][3] As 3-Hydroxyisothiazole-5-carboxylate is a novel compound with uncharacterized inhibitory potential, this guide presents a fundamental framework for its systematic evaluation. We provide detailed protocols for determining its half-maximal inhibitory concentration (IC50) and for elucidating its mechanism of inhibition (MoI). The methodologies are designed to be adaptable to a wide range of enzyme systems and are grounded in the core principles of enzyme kinetics.

Introduction: The Scientific Context

Enzyme inhibitors are cornerstone tools in pharmacology and drug discovery, enabling the modulation of biological pathways implicated in disease.[4][5] The isothiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing significant pharmacological activity.[6][7] 3-Hydroxyisothiazole-5-carboxylate belongs to this promising class of compounds. However, its specific biological targets and inhibitory characteristics are not yet widely documented.

The primary objective of this guide is to provide a robust, self-validating methodology for the initial characterization of this, or any novel, potential enzyme inhibitor. We will proceed through two fundamental stages of characterization:

  • Potency Determination: Quantifying the concentration of the compound required to inhibit 50% of the target enzyme's activity (the IC50 value).[8][9] This is a critical measure of an inhibitor's potency.

  • Mechanism of Inhibition (MoI) Analysis: Understanding how the inhibitor interacts with the enzyme—for example, by competing with the substrate at the active site (competitive inhibition) or by binding to a different site (non-competitive or uncompetitive inhibition).[10][11]

These protocols are designed to be general, allowing for adaptation to specific enzymes, substrates, and detection methods (e.g., absorbance, fluorescence, luminescence).

Core Principles of Enzyme Inhibition Assays

An enzyme assay is a laboratory procedure to measure the rate of an enzyme reaction, often by quantifying the consumption of a substrate or the formation of a product over time.[4] When introducing an inhibitor, the reaction rate will decrease.

  • IC50: The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating how much of an inhibitory substance is needed to reduce a given biological process or component's activity by 50% in vitro.[8] It is determined by performing a dose-response experiment where the enzyme's activity is measured across a range of inhibitor concentrations.

  • Enzyme Kinetics: Understanding the inhibitor's mechanism requires analyzing its effect on the enzyme's kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax).[4][5]

    • Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

    • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

The relationship between these parameters and different inhibition mechanisms is summarized below.

Inhibition TypeDescriptionEffect on VmaxEffect on Km
Competitive Inhibitor binds only to the free enzyme at the active site, competing with the substrate.No changeIncreases
Non-competitive Inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex.DecreasesNo change
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.DecreasesDecreases

Protocol 1: IC50 Determination

This protocol describes a method to determine the IC50 value of 3-Hydroxyisothiazole-5-carboxylate against a target enzyme using a 96-well plate format.

Causality Behind Experimental Choices:
  • Substrate Concentration: The substrate concentration is fixed at or below its Km value. This ensures the assay is sensitive to competitive inhibitors, which would otherwise be outcompeted at high substrate concentrations.[5][11]

  • Controls: Two crucial controls are required: a "MAX" control (enzyme activity with no inhibitor) and a "MIN" control (no enzyme activity).[12] These controls define the 0% and 100% inhibition boundaries, respectively, ensuring the data is properly normalized.

  • Serial Dilution: A logarithmic serial dilution of the inhibitor is used to generate a dose-response curve that covers a wide concentration range, which is essential for accurately fitting the sigmoidal curve to determine the IC50.[9]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Enzyme, Substrate, and Inhibitor Stock Solutions P1->P2 P3 Create Inhibitor Serial Dilution Series P2->P3 A1 Add Inhibitor Dilutions (and DMSO for controls) P3->A1 A2 Add Enzyme Solution (except to MIN control) A1->A2 A3 Pre-incubate (Inhibitor + Enzyme) A2->A3 A4 Initiate Reaction by Adding Substrate A3->A4 A5 Incubate and Read Plate (Kinetic or Endpoint) A4->A5 D1 Normalize Data: % Inhibition = 100 * (1 - (Sample - MIN) / (MAX - MIN)) A5->D1 D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Fit Data with Nonlinear Regression (Sigmoidal 4PL Model) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining the IC50 value of a novel inhibitor.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a concentrated stock solution of 3-Hydroxyisothiazole-5-carboxylate (e.g., 10-50 mM) in a suitable solvent like DMSO.

    • Prepare working solutions of the target enzyme and its substrate in an appropriate assay buffer. The optimal pH and buffer components should be determined beforehand.[5]

    • Create a serial dilution series of the inhibitor. For example, an 11-point, 1:3 dilution series starting from 100 µM. Include a vehicle-only control (DMSO).

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 2 µL of each inhibitor dilution.

    • MAX Control (0% Inhibition): Add 2 µL of vehicle (DMSO).

    • MIN Control (100% Inhibition): Add 2 µL of vehicle (DMSO).

    • Add 98 µL of the enzyme working solution to all wells except the MIN control wells. Add 98 µL of assay buffer to the MIN wells.

    • Gently mix and pre-incubate the plate for 15-30 minutes at the desired temperature to allow the inhibitor to bind to the enzyme.

  • Initiate and Read Reaction:

    • Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to all wells.

    • Immediately place the plate in a plate reader set to the appropriate temperature.

    • Measure the signal (e.g., absorbance or fluorescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Calculate the reaction rate for each well (e.g., change in signal per minute).

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_MIN) / (Rate_MAX - Rate_MIN)).[12]

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value.[5]

Protocol 2: Mechanism of Inhibition (MoI) Determination

This protocol determines the mechanism of inhibition by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Causality Behind Experimental Choices:
  • Varying Substrate Concentration: The core of this experiment is to systematically vary the substrate concentration. How the inhibitor affects the enzyme's Km and Vmax in response to changing substrate levels is what reveals its mechanism.[11] For example, competitive inhibition can be overcome by high concentrations of substrate, a phenomenon that is directly observed in the kinetic data.[11]

  • Matrix Format: An experimental matrix is used to test every combination of a fixed inhibitor concentration with a range of substrate concentrations. This provides the comprehensive dataset needed for kinetic model fitting.

Visualizing Inhibition Mechanisms

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E +P ESI ESI Complex P Product (P) pos_non E_non Enzyme (E) ES_non ES Complex E_non->ES_non +S EI_non EI Complex E_non->EI_non +I ESI_non ESI Complex ES_non->ESI_non +I EI_non->ESI_non +S pos_un E_un Enzyme (E) ES_un ES Complex E_un->ES_un +S ESI_un ESI Complex ES_un->ESI_un +I

Caption: Binding models for different types of reversible enzyme inhibition.

Step-by-Step Methodology:
  • Experimental Design:

    • Select several fixed concentrations of 3-Hydroxyisothiazole-5-carboxylate based on its determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, prepare a serial dilution of the substrate. The substrate concentrations should span a range from approximately 0.1x Km to 10x Km.

  • Assay Plate Setup:

    • Set up the assay in a 96-well plate, dedicating sections of the plate to each fixed inhibitor concentration.

    • Within each section, add the varying concentrations of the substrate.

    • Pre-incubate the enzyme and inhibitor as described in Protocol 1.

    • Initiate the reactions by adding the substrate dilutions.

  • Data Collection:

    • Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration. It is critical to measure the initial linear phase of the reaction.[5]

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]).

    • Fit this data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app) at each inhibitor concentration.

    • Alternatively, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). While useful for visualization, direct fitting to the Michaelis-Menten model is statistically more robust.

    • Analyze the changes in Km_app and Vmax_app as a function of inhibitor concentration to determine the mechanism of inhibition, referencing the table in Section 2.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Inhibition Observed Inhibitor is not active against the target; Inhibitor concentration is too low; Inhibitor precipitated out of solution.Verify compound integrity and solubility; Test a higher concentration range; Check for visible precipitate in stock solutions and assay wells.
High Well-to-Well Variability Pipetting errors; Inconsistent mixing; Temperature fluctuations across the plate.Use calibrated pipettes; Ensure thorough but gentle mixing; Allow all reagents to reach thermal equilibrium before starting.
Irreproducible IC50 Values Assay conditions not consistent (e.g., incubation time, substrate concentration); Reagent degradation.Strictly control all assay parameters; Prepare fresh reagents daily, especially enzyme and substrate solutions.
Assay Signal Drifts Compound interference (e.g., autofluorescence, light scattering); Unstable reagents.Run a control plate with the inhibitor but without the enzyme to check for interference; Verify reagent stability over the assay duration.

Conclusion

This application note provides a foundational strategy for characterizing the inhibitory properties of 3-Hydroxyisothiazole-5-carboxylate. By first determining the compound's potency (IC50) and then elucidating its kinetic mechanism of action, researchers can generate the critical data needed to assess its potential as a pharmacological tool or therapeutic lead. The principles and protocols outlined here are broadly applicable for the investigation of any novel enzyme inhibitor, forming an essential part of the modern drug discovery process.[4][10]

References

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Noppen, B., Vanbelle, A., Stitt, A. W., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells. [Link]

  • Shapiro, A. B. (2021). How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. [Link]

  • Gauthier, J. Y., et al. (n.d.). Conversion of Cyclooxygenase Inhibitors Into Hydroxythiazole 5-lipoxygenase Inhibitors. ACS Publications. [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

  • Pal, A., et al. (1993). Synthesis of isothiazole derivatives with potential biological activity. PubMed. [Link]

  • Regiec, A., et al. (2006). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Sci-Hub. [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Hyatt, J. L., et al. (2012). Carboxylesterase inhibitors. PMC - NIH. [Link]

Sources

Application

Application Notes and Protocols for Investigating 3-Hydroxyisothiazole-5-carboxylate in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for investigating the potential anticancer properties of 3-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating the potential anticancer properties of 3-Hydroxyisothiazole-5-carboxylate. While direct studies on this specific molecule are not extensively documented, its structural features—notably the isothiazole ring, a privileged scaffold in medicinal chemistry—suggest potential interactions with key oncogenic pathways. This guide is built on established principles from studies of structurally related compounds, such as glutamate receptor antagonists and kinase inhibitors, to provide a robust framework for its evaluation.

Scientific Rationale and Hypothesized Mechanism of Action

The isothiazole nucleus is a core component of various bioactive molecules. While 3-Hydroxyisothiazole-5-carboxylate is a novel investigational compound, its potential as an anticancer agent can be hypothesized based on the activities of related chemical structures. Glutamate, a key neurotransmitter, also plays a role in cancer progression by activating receptors such as NMDA and AMPA, which are found on various cancer cells.[1][2] Antagonists of these receptors have been shown to inhibit cancer cell proliferation and migration.[3][4] The structural resemblance of 3-Hydroxyisothiazole-5-carboxylate to certain glutamate receptor modulators suggests it may function as an antagonist at these receptors.

Furthermore, the thiazole ring, a related heterocycle, is a common feature in many small-molecule kinase inhibitors that target critical cancer signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[5][6] Therefore, a secondary hypothesis is that 3-Hydroxyisothiazole-5-carboxylate may exert its effects through the inhibition of key oncogenic kinases.

This guide outlines a systematic approach to test these hypotheses, starting with broad cellular effects and progressively moving towards a more detailed mechanistic understanding.

Hypothesized Signaling Pathway

The proposed mechanism of action centers on the inhibition of glutamate receptors, leading to downstream suppression of the MAPK/ERK pathway, a critical regulator of cell proliferation and survival.[7][8]

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate_Receptor Glutamate Receptor (e.g., AMPA) RAS RAS Glutamate_Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Phosphorylates Proliferation Proliferation Survival Survival Transcription_Factors->Proliferation Transcription_Factors->Survival 3_Hydroxyisothiazole_5_carboxylate 3-Hydroxyisothiazole- 5-carboxylate 3_Hydroxyisothiazole_5_carboxylate->Glutamate_Receptor Inhibits Glutamate Glutamate Glutamate->Glutamate_Receptor Activates

Caption: Hypothesized signaling pathway for 3-Hydroxyisothiazole-5-carboxylate.

Experimental Workflow for Efficacy and Mechanism of Action Studies

A tiered approach is recommended to efficiently evaluate the anticancer potential of 3-Hydroxyisothiazole-5-carboxylate.

Experimental_Workflow Start Start: Compound Preparation Tier1 Tier 1: Initial Screening (Cell Viability Assays) Start->Tier1 Decision1 Significant Activity? Tier1->Decision1 Tier2 Tier 2: Apoptosis and Cell Cycle Analysis Decision1->Tier2 Yes No_Activity End: No Significant Activity Decision1->No_Activity No Decision2 Apoptosis/Cell Cycle Arrest? Tier2->Decision2 Tier3 Tier 3: Mechanistic Studies (Western Blot, Migration Assays) Decision2->Tier3 Yes Decision2->No_Activity No End End: Elucidate Mechanism Tier3->End

Caption: Tiered experimental workflow for compound evaluation.

Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-Hydroxyisothiazole-5-carboxylate on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • 3-Hydroxyisothiazole-5-carboxylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 3-Hydroxyisothiazole-5-carboxylate in complete growth medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

Cell Line Hypothetical IC50 (µM)
A549 (Lung)15.5
MCF-7 (Breast)22.8
HCT116 (Colon)12.1
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by 3-Hydroxyisothiazole-5-carboxylate.

Materials:

  • Cancer cell lines

  • 3-Hydroxyisothiazole-5-carboxylate

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 3-Hydroxyisothiazole-5-carboxylate at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Treatment Early Apoptosis (%) Late Apoptosis (%)
Vehicle Control2.51.8
Compound (IC50)15.28.5
Compound (2x IC50)25.715.3
Protocol 3: Cell Cycle Analysis

Objective: To determine if 3-Hydroxyisothiazole-5-carboxylate causes cell cycle arrest.

Materials:

  • Cancer cell lines

  • 3-Hydroxyisothiazole-5-carboxylate

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Treat cells with 3-Hydroxyisothiazole-5-carboxylate as described in the apoptosis assay.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend in PI staining solution.

  • Incubate for 30 minutes and analyze by flow cytometry.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of 3-Hydroxyisothiazole-5-carboxylate on key signaling proteins in the MAPK/ERK and PI3K/Akt pathways.

Materials:

  • Cancer cell lines

  • 3-Hydroxyisothiazole-5-carboxylate

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Lysis buffer

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with 3-Hydroxyisothiazole-5-carboxylate for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Trustworthiness and Self-Validating Systems

Each protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Positive and Negative Controls: The use of known cytotoxic agents (e.g., Doxorubicin) and vehicle controls (DMSO) ensures that the observed effects are specific to 3-Hydroxyisothiazole-5-carboxylate.

  • Dose-Response and Time-Course Studies: Evaluating the compound at multiple concentrations and time points validates the specificity and potency of its action.

References

  • Stepulak, A., et al. (2009). AMPA receptor antagonists inhibit the extracellular signal regulated kinase pathway and suppress lung cancer growth. Cancer Biology & Therapy, 8(19), 1908-1915. [Link]

  • Rzeski, W., Turski, L., & Ikonomidou, C. (2001). Glutamate antagonists limit tumor growth. Proceedings of the National Academy of Sciences, 98(11), 6372-6377. [Link]

  • Masumoto, N., et al. (2023). AMPA receptor inhibitors suppress proliferation of human small cell lung cancer cell lines. Thoracic Cancer, 14(28), 2827-2836. [Link]

  • Advokat, C. (2001). Glutamate antagonists: Deadly liaisons with cancer. Proceedings of the National Academy of Sciences, 98(11), 5939-5940. [Link]

  • Kuznetsov, G., et al. (2004). NMDA and AMPA glutamate receptor antagonists in the treatment of human malignant glioma xenografts. Cancer Research, 64(7), 2484-2490. [Link]

  • de Groot, J. F., et al. (2008). The AMPA receptor antagonist talampanel (LY300164) in patients with previously treated glioblastoma multiforme. Neuro-oncology, 10(6), 1030-1037. [Link]

  • Stepulak, A., et al. (2018). AMPA Receptor Antagonist CFM-2 Decreases Survivin Expression in Cancer Cells. Mini-Reviews in Medicinal Chemistry, 18(4), 346-353. [Link]

  • Liedtke, W., & Rzeski, W. (2003). Glutamate in cancer: a new player in an old game. Cancer Biology & Therapy, 2(4), 365-366. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3341-3346. [Link]

  • Cooper, A. C., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4383-4387. [Link]

  • Lesyk, R., et al. (2018). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 86(4), 47. [Link]

  • Al-Ostath, R. A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(13), 5139. [Link]

  • Kumar, A., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry, 18(5), 446-460. [Link]

  • Kuzu, E., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry, 48(1), 143-156. [Link]

  • Salem, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-27. [Link]

Sources

Method

high-performance liquid chromatography (HPLC) method for 3-Hydroxyisothiazole-5-carboxylate analysis

Abstract This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Hydroxyisothiazole-5-carboxylate, a polar heterocyclic compound of intere...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Hydroxyisothiazole-5-carboxylate, a polar heterocyclic compound of interest in pharmaceutical research and development. Recognizing the analytical challenges posed by polar acidic analytes, this guide provides a comprehensive protocol employing reversed-phase chromatography. The method is designed for accuracy, precision, and specificity, and is grounded in established chromatographic principles. This document serves as a complete technical guide for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and a full validation protocol framework compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

3-Hydroxyisothiazole-5-carboxylate is a unique molecule featuring an aromatic isothiazole ring, a hydroxyl group, and a carboxylic acid moiety. This combination of functional groups results in a polar and acidic compound, which can be challenging to retain and resolve using standard reversed-phase HPLC conditions.[1] The primary analytical hurdles include poor retention on traditional C18 columns, leading to elution in the solvent front, and potential peak tailing due to secondary interactions with residual silanols on the stationary phase.

This application note directly addresses these challenges by proposing a method that leverages a modern, polar-compatible stationary phase and a carefully controlled mobile phase pH to ensure robust and reliable analysis. The principles outlined here are applicable to a wide range of polar acidic molecules encountered in drug discovery and development.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

2.1. Chemical Structure and Functional Groups

  • Structure: 3-Hydroxyisothiazole-5-carboxylate

  • Molecular Formula: C₄H₃NO₃S

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group that will be ionized at higher pH.

    • Phenolic Hydroxyl (-OH): A weakly acidic group.

    • Isothiazole Ring: A heterocyclic aromatic ring system that provides UV absorbance.

2.2. Estimated Physicochemical Properties

  • Solubility: Based on information for its methyl ester, 3-Hydroxyisothiazole-5-carboxylate is expected to have good solubility in polar organic solvents such as methanol and acetonitrile, and moderate solubility in water, particularly at a pH above its pKa.

  • UV Absorbance: Thiazole and isothiazole derivatives are known to exhibit UV absorbance.[2][3] Based on structurally similar compounds, a UV maximum is anticipated in the range of 250-350 nm. Experimental determination of the UV spectrum is recommended to identify the optimal wavelength for detection.

2.3. Rationale for Methodological Choices

The proposed HPLC method is built on a reversed-phase separation strategy, which is well-suited for a wide range of organic molecules. The key to successfully analyzing a polar compound like 3-Hydroxyisothiazole-5-carboxylate lies in overcoming its inherent low hydrophobicity.

  • Stationary Phase Selection: A standard C18 column may provide insufficient retention. Therefore, a polar-embedded or polar-endcapped C18 column is recommended. These columns incorporate polar functional groups within the alkyl chains or at the silica surface, which allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.

  • Mobile Phase pH Control: To achieve reproducible retention for an ionizable compound, the mobile phase must be buffered at a pH that ensures a consistent ionization state. For a carboxylic acid, setting the mobile phase pH approximately 1-2 units below its pKa will suppress ionization, rendering the molecule more neutral and increasing its retention on a reversed-phase column.[1] Given the estimated pKa of 3-4 for the carboxylic acid, a mobile phase pH of ~2.5 is a logical starting point.

  • Organic Modifier: Both acetonitrile and methanol are suitable organic modifiers. Acetonitrile often provides better peak shape and lower backpressure, making it the preferred choice for initial method development.

  • Detection: UV detection is appropriate due to the aromatic nature of the isothiazole ring. A photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength and to assess peak purity.

Experimental Protocols

3.1. Materials and Reagents

  • 3-Hydroxyisothiazole-5-carboxylate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Orthophosphoric acid (for pH adjustment)

  • Ammonium formate or Potassium dihydrogen phosphate (buffer salts)

3.2. Instrumentation

  • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis detector.

3.3. Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis of 3-Hydroxyisothiazole-5-carboxylate.

ParameterRecommended ConditionRationale
Column Polar-embedded/endcapped C18 (e.g., 4.6 x 150 mm, 3.5 µm)Enhances retention of polar analytes and is compatible with highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM KH₂PO₄ (pH adjusted to 2.5 with H₃PO₄)Buffers the mobile phase to suppress ionization of the carboxylic acid, thereby increasing retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Gradient Program 5% B to 60% B over 15 minutesA gradient is recommended for initial method development to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 5 µLCan be optimized based on analyte concentration and sensitivity requirements.
Detection Wavelength 270 nm (or λmax determined by PDA)Based on typical absorbance for isothiazole derivatives. Should be optimized by examining the UV spectrum of the analyte.

3.4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Hydroxyisothiazole-5-carboxylate reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile and Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3-Hydroxyisothiazole-5-carboxylate in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7][8] The following parameters should be assessed:

4.1. System Suitability

Before each validation run, inject a working standard solution (e.g., 25 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 1.5

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

4.2. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of 3-Hydroxyisothiazole-5-carboxylate.

  • Forced Degradation: To establish the stability-indicating nature of the method, subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method should be able to resolve the analyte peak from all degradation product peaks.

4.3. Linearity

  • Procedure: Analyze the prepared working standard solutions in triplicate over the desired concentration range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

4.4. Accuracy

  • Procedure: Perform recovery studies by spiking a known amount of 3-Hydroxyisothiazole-5-carboxylate into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.5. Precision

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Verification: The LOQ should be confirmed by analyzing samples at this concentration and ensuring acceptable accuracy and precision.

4.7. Robustness

  • Procedure: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Organic content in the mobile phase (± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Presentation and Visualization

Table 1: Summary of Proposed HPLC Method Parameters

ParameterValue
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-60% B in 15 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 270 nm (to be optimized)
Injection Volume 5 µL

Table 2: Validation Parameters and Acceptance Criteria (ICH Q2(R1))

ParameterAcceptance Criteria
Specificity No interference at analyte retention time
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD & LOQ To be determined and verified
Robustness No significant impact on results
System Suitability (RSD) ≤ 2.0%

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Stock Prepare Stock Standard Working Prepare Working Standards & Samples Stock->Working Filter Filter Samples (0.45 µm) Working->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration & Quantification Detect->Integrate Validate Method Validation (ICH Q2) Integrate->Validate Report Generate Report Validate->Report

Caption: Overall workflow for the HPLC analysis of 3-Hydroxyisothiazole-5-carboxylate.

Method_Development_Logic Analyte Analyte Properties (Polar, Acidic) Column Stationary Phase (Polar-Embedded C18) Analyte->Column Poor Retention on C18 MobilePhase Mobile Phase (pH < pKa, Acetonitrile) Analyte->MobilePhase Ionization Control Detector Detection (UV/PDA) Analyte->Detector Aromatic Ring Method Optimized HPLC Method Column->Method MobilePhase->Method Detector->Method

Caption: Logic diagram for HPLC method development choices.

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC method for the analysis of 3-Hydroxyisothiazole-5-carboxylate. By understanding the physicochemical properties of this polar acidic analyte and making informed choices regarding the stationary phase and mobile phase conditions, a robust and reliable analytical method can be achieved. The detailed protocol for method development and validation serves as a valuable resource for scientists in the pharmaceutical industry, ensuring that the analysis of this and similar challenging compounds is performed with the highest standards of accuracy and precision.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Farma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Gawęda, S., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9229. Retrieved from [Link]

  • Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24151. Retrieved from [Link]

Sources

Application

Topic: Experimental Setup for Testing 3-Hydroxyisothiazole-5-carboxylate as a Kinase Inhibitor

An Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, mos...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. The isothiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.[1][2] This document provides a comprehensive, multi-phased experimental guide for the evaluation of 3-Hydroxyisothiazole-5-carboxylate, a novel compound, as a potential kinase inhibitor. The workflow detailed herein is designed to be a self-validating system, progressing from initial biochemical potency assessment to cellular target engagement and functional validation. We provide detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, ensuring technical accuracy and practical utility for researchers in the field.

Introduction: A Phased Approach to Kinase Inhibitor Validation

The journey of a potential kinase inhibitor from a chemical entity to a validated lead compound requires a systematic and rigorous testing funnel.[3] Most kinase inhibitors are developed to target the highly conserved ATP-binding site, making potency and selectivity paramount challenges.[3][4] This guide presents a logical, phased workflow designed to comprehensively characterize 3-Hydroxyisothiazole-5-carboxylate. The core philosophy is to build a chain of evidence, where the successful outcome of one phase provides the rationale for proceeding to the next.

This workflow is structured into four key phases:

  • Phase 1: Biochemical Potency & Mechanism. Does the compound directly inhibit the kinase of interest, and how potent is it? What is its mechanism of action relative to ATP?

  • Phase 2: Cellular Target Engagement. Does the compound enter live cells and physically bind to its intended kinase target?

  • Phase 3: Cellular Functional Activity. Does target engagement in cells translate into the desired biological effect, i.e., inhibition of the downstream signaling pathway?

  • Phase 4: Selectivity Profiling. How specific is the compound for the target kinase versus other kinases in the human kinome?

This structured approach ensures that resources are spent efficiently and that the resulting data package is robust, reliable, and provides a clear direction for further drug development efforts.

Overall Experimental Workflow

The progression of experiments is designed to answer critical questions at each stage. We begin with cell-free biochemical assays to confirm direct enzyme inhibition and establish potency, then move into increasingly complex and physiologically relevant cellular models to verify target engagement and functional outcomes.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Functional Activity cluster_3 Phase 4: Selectivity Profiling b1 Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo) b2 Protocol 2: ATP Competition Assay b1->b2 Determine IC50 c1 Protocol 3: Cellular Thermal Shift Assay (CETSA) b2->c1 Confirm MoA d1 Protocol 4: Phospho-Protein Analysis (Western Blot) c1->d1 Verify Target Binding in Cells e1 Kinome-wide Screening Panel d1->e1 Confirm Downstream Inhibition G cluster_0 cluster_1 cluster_2 start Kinase + Substrate + ATP + Inhibitor reaction Kinase Reaction start->reaction adp_prod ADP Produced (Inversely proportional to inhibition) reaction->adp_prod atp_rem Remaining ATP reaction->atp_rem reagent2 Add Kinase Detection Reagent adp_prod->reagent2 reagent1 Add ADP-Glo™ Reagent atp_rem->reagent1 atp_depleted Remaining ATP Depleted reagent1->atp_depleted atp_depleted->reagent2 adp_to_atp ADP is converted to ATP reagent2->adp_to_atp luciferase Luciferase/Luciferin Reaction adp_to_atp->luciferase light Luminescent Signal luciferase->light

Caption: Principle of the ADP-Glo™ kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Hydroxyisothiazole-5-carboxylate in 100% DMSO, starting at 1 mM.

  • Assay Setup: In a 384-well plate, add reagents in the following order:

    • 2.5 µL of kinase solution in reaction buffer.

    • 50 nL of the compound dilution series (or DMSO as vehicle control).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme pre-incubation. [5]3. Initiate Reaction: Add 2.5 µL of a solution containing the kinase substrate and ATP. Crucially, the ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the resulting IC50 value is a close approximation of the inhibitor's binding affinity (Ki). [4][6]4. Reaction Incubation: Incubate for 1-2 hours at room temperature. The exact time should be optimized to ensure the reaction is within the linear range. [7]5. Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [8]6. Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes to stabilize the luminescent signal. [8]7. Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value. [9]

Protocol 2: ATP Competition Assay

Rationale: Most kinase inhibitors function by competing with ATP for the enzyme's binding pocket. [10]This assay confirms an ATP-competitive mechanism of action by demonstrating that the inhibitor's apparent potency (IC50) decreases as the concentration of ATP increases. [4] Methodology:

  • Setup: Perform the kinase inhibition assay (Protocol 1) as described above.

  • ATP Concentration Variation: Run the assay in parallel using multiple concentrations of ATP. A standard set includes five concentrations: two below the Km, one at the Km, and two above the Km. [10]For example: 0.1x Km, 0.5x Km, 1x Km, 5x Km, and 10x Km.

  • IC50 Determination: Determine the IC50 value for 3-Hydroxyisothiazole-5-carboxylate at each ATP concentration.

  • Data Analysis: An increase in the IC50 value with increasing ATP concentration is indicative of an ATP-competitive inhibitor. This relationship is described by the Cheng-Prusoff equation. [4]

    Hypothetical Data: IC50 vs. [ATP] [ATP] IC50 (nM)
    Kinase A (Km = 10 µM) 1 µM 25
    10 µM (Km) 120

    | | 100 µM | 1100 |

Phase 2: Cellular Target Engagement

Rationale: A compound that is potent in a biochemical assay must also be able to enter a cell and bind to its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissue lysates. [11][12]It relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand. [11][13]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 100x biochemical IC50) of 3-Hydroxyisothiazole-5-carboxylate for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments), followed by cooling for 3 minutes at room temperature. [11]3. Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins. [14]5. Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Analysis: Analyze the amount of soluble target kinase remaining in each sample using Western blotting (see Protocol 4 for a general method).

  • Data Analysis: For both vehicle- and inhibitor-treated samples, plot the band intensity of the target kinase against the temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement. [13]

Phase 3: Cellular Functional Activity

Rationale: Confirming that the inhibitor binds its target inside a cell is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon inhibitor treatment validates the compound's mechanism of action in a physiological pathway. [15][16]

Protocol 4: Western Blot Analysis of a Downstream Substrate

This protocol quantifies the level of a specific phospho-protein in cell lysates following inhibitor treatment.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Target Kinase (e.g., AKT) Receptor->KinaseX Activates Substrate Downstream Substrate (e.g., GSK3β) KinaseX->Substrate Phosphorylates Substrate_P Phosphorylated Substrate (p-GSK3β) Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Response Inhibitor 3-Hydroxyisothiazole- 5-carboxylate Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing inhibition point.

Methodology:

  • Cell Culture and Starvation: Plate cells and allow them to adhere. If the pathway is activated by serum, starve the cells in serum-free media for 4-24 hours.

  • Inhibitor Treatment: Pre-treat cells with increasing concentrations of 3-Hydroxyisothiazole-5-carboxylate (e.g., 0, 10, 100, 1000, 10000 nM) for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor or agonist for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [17]5. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane. 7. Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST for 1 hour at room temperature. [18] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-GSK3β).

    • Incubate a parallel membrane with an antibody for the total form of the substrate to serve as a loading control. [16]8. Secondary Antibody and Detection: Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17]9. Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-protein to the total protein indicates effective inhibition of the kinase in a cellular context.

Phase 4: Selectivity Profiling

Rationale: An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. [3]Assessing the activity of 3-Hydroxyisothiazole-5-carboxylate against a broad panel of kinases is a critical step in drug development. This is typically performed as a service by specialized companies that maintain large panels of purified kinases.

Methodology:

  • Panel Selection: Choose a kinase screening panel that represents a diverse sampling of the human kinome.

  • Screening: Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the panel. The assays are typically radiometric or fluorescence-based biochemical assays.

  • Data Analysis: The results are usually provided as a percentage of inhibition at the tested concentrations. Potent off-target "hits" (e.g., >50% inhibition) should be followed up with full IC50 determination to confirm the activity.

Hypothetical Selectivity Data% Inhibition at 1 µMIC50 (nM)
Target Kinase A 95%120
Off-Target Kinase B78%950
Off-Target Kinase C55%4,500
Off-Target Kinase D12%>10,000
Off-Target Kinase E5%>10,000

Interpretation: The compound shows good selectivity for Target Kinase A over other kinases, with the closest off-target (Kinase B) being approximately 8-fold less sensitive.

Conclusion and Future Directions

This application note outlines a systematic, evidence-based workflow to characterize 3-Hydroxyisothiazole-5-carboxylate as a kinase inhibitor. By following this four-phase approach, researchers can confidently determine the compound's biochemical potency, verify its engagement with the target in live cells, confirm its functional activity on a downstream signaling pathway, and assess its selectivity profile. The data generated through these protocols will provide a solid foundation for making informed decisions regarding the compound's potential for further preclinical and clinical development.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • International Centre for Kinase Profiling. Services | ATP Competition Assay. University of Dundee. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 147-160. [Link]

  • Uchiyama, T., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 68(5), 241-247. [Link]

  • Wu, G., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 8(1), 23-32. [Link]

  • Mateus, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 213-222. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Royal Society of Chemistry. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. [Link]

  • Mi, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180). [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Navratilova, I., & Hopkins, A. L. (2009). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of the American Chemical Society, 131(41), 14787-14795. [Link]

  • El-Damasy, D. A., et al. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 27(19), 6296. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 1-13. [Link]

  • RSC Advances. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Winiewska, M., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS ONE, 12(3), e0173260. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • edX. IC50 Determination. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Zhang, L., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1030-1035. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Isothiazole Ring for Drug Development

Abstract The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a range of clinically successful therapeutics, including the antipsychotic drug ziprasidone.[1][2] The strategic functionalization of the isothiazole core is a critical activity in drug discovery, enabling the modulation of physicochemical properties and pharmacological activity. This guide provides an in-depth analysis of key functionalization strategies, offering detailed protocols and the underlying chemical principles to empower researchers in the synthesis of novel isothiazole-based drug candidates.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole nucleus is a bioisostere for other five-membered aromatic rings and offers a unique combination of hydrogen bond accepting (via the nitrogen atom) and lipophilic (via the sulfur atom) characteristics.[1] This duality allows for fine-tuning of drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) properties. The development of robust and regioselective synthetic methodologies to decorate the isothiazole ring at its C3, C4, and C5 positions is therefore of paramount importance.

Recent advancements in synthetic organic chemistry have provided powerful tools for isothiazole functionalization, moving beyond classical condensation reactions.[1] Modern approaches such as directed metalation, cross-coupling reactions, and C-H activation offer unprecedented control over the introduction of diverse substituents.[1] This document will focus on providing actionable protocols for some of the most impactful of these modern methods.

Isothiazole_Importance Isothiazole Isothiazole Scaffold Properties Unique Physicochemical Properties Isothiazole->Properties possesses Bioactivity Broad Biological Activity Isothiazole->Bioactivity exhibits Drugs Approved Drugs (e.g., Ziprasidone) Properties->Drugs enables Bioactivity->Drugs leads to

Caption: Importance of the isothiazole scaffold in drug discovery.

Strategic Functionalization at the C5 Position: Metal-Catalyzed Cross-Coupling

The C5 position of the isothiazole ring is often a key vector for modifying protein-ligand interactions. Halogenated isothiazoles, particularly 5-chloro or 5-bromo derivatives, are versatile synthons for introducing a wide range of functionalities via metal-catalyzed cross-coupling reactions.[3][4]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. The reaction of a 5-halo-isothiazole with a boronic acid or ester in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, and alkyl groups.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Methyl-4-cyano-5-chloro-isothiazole

This protocol describes the coupling of a 5-chloroisothiazole derivative with phenylboronic acid. The choice of a catalyst system, including the palladium source and ligand, is critical for achieving high yields and minimizing side reactions.

Materials:

  • 3-Methyl-4-cyano-5-chloro-isothiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-methyl-4-cyano-5-chloro-isothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-4-cyano-5-phenyl-isothiazole.

Expected Outcome & Causality:

  • Yield: Typically >80%.

  • Rationale: The palladium catalyst undergoes oxidative addition into the C-Cl bond of the isothiazole. Transmetalation with the boronic acid, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active palladium catalyst. The phosphine ligand stabilizes the palladium species and facilitates the catalytic cycle.

Suzuki_Workflow Start Start 5-Chloro-isothiazole + Phenylboronic Acid Reaction Reaction Setup Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/Water, 80°C Start:f1->Reaction:f0 Workup Workup Extraction Drying Reaction:f2->Workup:f0 Purification Purification Column Chromatography Workup:f2->Purification:f0 Product Product 5-Phenyl-isothiazole Purification:f1->Product:f0

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Regioselective Functionalization via Directed Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of isothiazoles, the presence of a directing group can facilitate deprotonation at an adjacent position, allowing for the introduction of an electrophile.

Lithiation at the C5 Position Directed by a C3 Substituent

A benzyloxy group at the C3 position of the isothiazole ring has been shown to effectively direct lithiation to the C5 position.[5] This approach provides a metal-free alternative for C5 functionalization.

Protocol 2: Regioselective Lithiation and Quenching of 3-(Benzyloxy)isothiazole

This protocol details the lithiation of 3-(benzyloxy)isothiazole using lithium diisopropylamide (LDA) and subsequent quenching with an electrophile, in this case, N,N-dimethylformamide (DMF) to install a formyl group.

Materials:

  • 3-(Benzyloxy)isothiazole

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve 3-(benzyloxy)isothiazole (1.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 mmol, 1.1 equivalents) to the solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 3-(benzyloxy)isothiazole-5-carbaldehyde.

Data Summary Table:

ElectrophileProductReported Yield (%)[5]
DMF3-(Benzyloxy)isothiazole-5-carbaldehyde68
I₂3-(Benzyloxy)-5-iodo-isothiazole65
MeOD5-Deuterio-3-(benzyloxy)isothiazole54

C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials.[1]

Rhodium-Catalyzed Oxidative Annulation

Rhodium catalysts have been successfully employed for the direct synthesis of isothiazole rings through the oxidative annulation of benzimidates with elemental sulfur.[1] This method constructs the isothiazole ring while simultaneously functionalizing it.

Protocol 3: Rhodium-Catalyzed Synthesis of Benzo[d]isothiazoles

This protocol outlines the synthesis of a benzo[d]isothiazole derivative from a benzimidate and elemental sulfur.

Materials:

  • Substituted benzimidate

  • Elemental sulfur (S₈)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, combine the benzimidate (0.2 mmol), elemental sulfur (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) in a sealed tube.

  • Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the crude product by preparative thin-layer chromatography (PTLC) on silica gel.

Mechanistic Insight:

The reaction is believed to proceed through a rhodium-catalyzed C-H activation of the benzimidate, followed by coordination of sulfur and subsequent annulation to form the benzo[d]isothiazole ring.

Conclusion and Future Perspectives

The functionalization of the isothiazole ring is a dynamic field of research with significant implications for drug discovery. The methods outlined in this guide, from well-established cross-coupling reactions to modern C-H activation strategies, provide a robust toolkit for medicinal chemists. Future efforts will likely focus on the development of even more selective, efficient, and sustainable methodologies, including biocatalytic approaches and photoredox catalysis, to further expand the accessible chemical space of isothiazole-based therapeutics.

References

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Arkat USA. Retrieved January 12, 2026, from [Link]

  • Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2004). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. The Journal of Organic Chemistry, 69(16), 5442–5447. [Link]

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 57-85). Royal Society of Chemistry. [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Isothiazole. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Margun, A. G., et al. (2024). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 60(3), 299-307. [Link]

  • Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(2), 159-188. [Link]

  • Selected examples of isothiazoles with pharmacological activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ryng, S., et al. (1995). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 50(11), 791-798. [Link]

  • Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Piller, F. M., et al. (2008). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry, 73(24), 9573–9579. [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. (n.d.). Retrieved January 12, 2026, from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2016). Semantic Scholar. Retrieved January 12, 2026, from [Link]

Sources

Application

Application Note: Molecular Docking of 3-Hydroxyisothiazole-5-carboxylate with the AMPA Receptor Ligand-Binding Domain

Audience: Researchers, scientists, and drug development professionals. Abstract Molecular docking is a critical computational technique in structure-based drug design, enabling the prediction and analysis of interactions...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a critical computational technique in structure-based drug design, enabling the prediction and analysis of interactions between small molecules and their macromolecular targets.[1][2] This guide provides a detailed protocol for conducting molecular docking studies of 3-hydroxyisothiazole-5-carboxylate, a heterocyclic compound of potential pharmacological interest, with the ligand-binding domain (LBD) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a significant target for neurological disorders.[3][4] This document outlines the rationale behind each step, from protein and ligand preparation to the execution of the docking simulation and the critical analysis of its results, ensuring a robust and validated computational workflow.

Introduction: The Rationale for Targeting the AMPA Receptor

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[5][6][7][8] The specific compound, 3-hydroxyisothiazole-5-carboxylate, shares structural motifs with known modulators of excitatory amino acid receptors.

Glutamate receptors, particularly the AMPA subtype, are fundamental to numerous cognitive functions, and their dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases.[9][10][11][12][13] The AMPA receptor is a tetrameric ion channel composed of different subunits (GluA1-4) that form a central pore.[14][15] Its extracellular ligand-binding domain (LBD) is the site where the neurotransmitter glutamate binds, triggering a conformational change that opens the ion channel.[16] This domain represents a well-defined pocket for therapeutic intervention.

This application note uses the AMPA receptor LBD as a representative target to establish a comprehensive and scientifically grounded protocol for evaluating the binding potential of 3-hydroxyisothiazole-5-carboxylate. The principles and methodologies described herein are broadly applicable to other protein-ligand systems.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two primary stages:

  • Posing (Sampling): A search algorithm explores a vast conformational space to generate numerous possible binding poses of the ligand within the receptor's active site.[1][17]

  • Scoring: A scoring function estimates the binding affinity for each pose, typically expressed as a negative Gibbs free energy (ΔG). A more negative score indicates a more favorable binding interaction.[18]

A robust docking study is not merely a simulation but a multi-step process that requires careful preparation of both the target and the ligand, followed by rigorous validation and interpretation of the results.

Molecular_Docking_Workflow cluster_prep Part 1: Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis PDB Select & Download Target PDB PrepProt Prepare Receptor (Clean, Add H, Assign Charges) PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid Ligand Obtain & Prepare Ligand (3D Structure, Minimize Energy) Dock Execute Docking (Posing & Scoring) Ligand->Dock Grid->Dock Validate Protocol Validation (Re-docking) Dock->Validate Analyze Analyze Results (Scores, Poses, Interactions) Validate->Analyze Report Report & Visualize (2D/3D Diagrams, Data Tables) Analyze->Report

Figure 1: High-level overview of the complete molecular docking workflow.

Detailed Protocol I: Target Protein Preparation

The quality of the initial protein structure is paramount for a meaningful docking result. This protocol uses the crystal structure of the human GluA2 AMPA receptor ligand-binding core (PDB ID: 3KG2) as an example.[3]

Objective: To prepare a receptor file that is clean, structurally complete, and correctly parameterized for docking.

Methodology:

  • Structure Retrieval:

    • Navigate to the Protein Data Bank (RCSB PDB).

    • Search for and download the PDB file for 3KG2. This structure contains the ligand-binding domain complexed with an antagonist.

  • Initial Cleaning and Inspection:

    • Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, PyMOL).

    • Rationale: The raw PDB file often contains non-essential molecules (water, ions, crystallization agents) and may have multiple protein chains or alternate conformations that must be addressed.[19]

    • Delete all water molecules (solvent). While some water molecules can be critical for binding (bridging interactions), they are typically removed in standard docking protocols to simplify the calculation unless there is specific evidence for their role.[20]

    • Remove any co-crystallized ligands and ions not essential to the structural integrity of the binding site. For 3KG2, this involves removing the bound antagonist.

    • If the biological unit is a monomer but the PDB file contains a dimer or larger assembly, isolate a single protein chain for the study.[20][21]

  • Structural Refinement:

    • Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (~7.4). Tools like ChimeraX's AddH or specialized software like H++ can be used.[17]

    • Rationale: Hydrogen atoms are critical for defining the steric and electrostatic environment of the binding pocket and for forming hydrogen bonds.

    • Assign Partial Charges: Assign atomic partial charges to the receptor using a force field (e.g., AMBER, Gasteiger). This is essential for calculating electrostatic interactions during the scoring phase.[17][22]

  • Define the Binding Site:

    • Identify the amino acid residues that form the binding pocket. In a structure with a co-crystallized ligand, the binding site is easily defined as the region surrounding that ligand.

    • Generate a "grid box" that encompasses this binding pocket. The grid box defines the three-dimensional space where the docking software will attempt to place the ligand. It should be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time.

  • Final Output:

    • Save the prepared receptor structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Detailed Protocol II: Ligand Preparation

The ligand must also be converted into a suitable 3D format with correct chemical properties.

Objective: To generate a low-energy, 3D conformation of 3-hydroxyisothiazole-5-carboxylate with appropriate charges and defined rotatable bonds.

Methodology:

  • Obtain 2D Structure:

    • Draw the structure of 3-hydroxyisothiazole-5-carboxylate using chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string (COC(=O)C1=CC(=NS1)O) from a database like ChemSynthesis.[23]

  • Generate 3D Conformation:

    • Convert the 2D structure into a 3D structure using a program like Open Babel or the features within molecular modeling suites.[24]

    • Rationale: Docking requires three-dimensional coordinates for all atoms.

  • Energy Minimization:

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Rationale: This step produces a stable, low-energy conformation of the ligand, which serves as a better starting point for the docking search.[20]

  • Define Rotatable Bonds and Assign Charges:

    • Identify the rotatable bonds in the ligand. For 3-hydroxyisothiazole-5-carboxylate, this would primarily be the bond connecting the carboxylate group to the isothiazole ring.

    • Rationale: Allowing these bonds to rotate (flexible docking) enables the software to explore different conformations of the ligand, which is crucial for finding the best fit in the binding pocket.[22][25]

    • Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.[17]

  • Final Output:

    • Save the prepared ligand in the appropriate format (e.g., .pdbqt).

Detailed Protocol III: Docking Simulation and Result Analysis

With the prepared receptor and ligand, the docking simulation can be performed, followed by a critical evaluation of the output.

Analysis_Workflow Input Docking Output (Poses & Scores) Validation Step 1: Validation Re-dock known ligand. Is RMSD < 2.0 Å? Input->Validation Score_Analysis Step 2: Affinity Analysis Rank poses by docking score. Identify top candidates. Validation->Score_Analysis Yes Pose_Analysis Step 3: Pose & Interaction Analysis Visually inspect top poses. Identify H-bonds, hydrophobic contacts. Score_Analysis->Pose_Analysis Conclusion Conclusion Synthesize findings. Propose hypothesis. Pose_Analysis->Conclusion

Sources

Method

screening 3-Hydroxyisothiazole-5-carboxylate derivatives for anti-inflammatory activity

Application Notes & Protocols Topic: High-Throughput Screening of 3-Hydroxyisothiazole-5-carboxylate Derivatives for Anti-inflammatory Activity Audience: Researchers, Scientists, and Drug Development Professionals Introd...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening of 3-Hydroxyisothiazole-5-carboxylate Derivatives for Anti-inflammatory Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a defensive response of the body to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a critical component of healing, chronic and dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of novel, safer, and more effective anti-inflammatory agents.

Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of pharmacologically active molecules. The isothiazole scaffold is of particular interest due to its diverse biological activities. This guide focuses on a specific chemical class, 3-Hydroxyisothiazole-5-carboxylate derivatives , and provides a comprehensive, tiered strategy for screening these novel compounds to identify promising anti-inflammatory drug candidates. We will progress from high-throughput in vitro biochemical and cell-based assays to confirmatory mechanistic studies, providing the scientific rationale behind each step.

A Tiered Screening Strategy for Hit Identification

A successful screening campaign relies on a logical, multi-stage approach that balances throughput, cost, and biological relevance. Our proposed strategy filters a library of compounds through progressively more rigorous assays to identify and validate "hits" with the desired activity profile.

Screening_Workflow cluster_0 Phase 1: Primary High-Throughput Screening (HTS) cluster_1 Phase 2: Secondary Screening & Hit Confirmation cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Preclinical Evaluation Compound_Library Compound Library (3-Hydroxyisothiazole-5-carboxylate Derivatives) Assay1 Cell Viability Assay (e.g., MTT/XTT) Compound_Library->Assay1 Initial Cytotoxicity Filter Assay2 Nitric Oxide (NO) Inhibition Assay (LPS-Stimulated Macrophages) Assay1->Assay2 Non-toxic Compounds Assay3 Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 ELISA) Assay2->Assay3 Primary Hits Dose_Response IC50 Determination Assay3->Dose_Response Assay4 COX-2 & iNOS Protein Expression (Western Blot) Assay5 NF-κB Pathway Analysis (p-p65, p-IκBα Western Blot) Assay4->Assay5 Confirmed Hits Dose_Response->Assay4 Assay6 Enzymatic Assays (COX-1/COX-2 Inhibition) Assay5->Assay6 Lead_Candidate Lead Candidate Assay6->Lead_Candidate Characterized Lead In_Vivo In Vivo Model Confirmation (e.g., Carrageenan-Induced Paw Edema) Lead_Candidate->In_Vivo

Caption: Tiered screening cascade for identifying anti-inflammatory drug candidates.

Part 1: Primary Screening in a Cell-Based Model

Rationale: The initial phase aims to rapidly identify compounds that suppress key inflammatory mediators in a relevant cellular context. We utilize lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) as our primary model. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a potent inflammatory response that mimics bacterial infection. This system allows for the simultaneous assessment of cytotoxicity and primary anti-inflammatory activity.

Protocol 1.1: Cell Viability Assay (MTT/XTT)

Principle: Before assessing anti-inflammatory effects, it is crucial to ensure that the observed activity is not a result of cytotoxicity. The MTT or XTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (MTT/XTT) into a colored formazan product.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-hydroxyisothiazole-5-carboxylate derivatives in cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution (as per manufacturer's instructions) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C. For MTT, a solubilization buffer (e.g., acidified isopropanol) must be added to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Compounds exhibiting >80-90% cell viability at the screening concentration are considered non-toxic and advance to the next stage.

Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Test)

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is highly expressed in macrophages, producing large amounts of nitric oxide (NO), a key inflammatory mediator.[2][3] The Griess assay is a simple, colorimetric method to quantify NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.1.

  • Pre-treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing the non-toxic concentrations of the test compounds or a positive control (e.g., L-NAME). Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Derivative Concentration (µM) Cell Viability (%) NO Inhibition (%) Status
Compound A15095.2 ± 3.178.5 ± 4.2Primary Hit
Compound A25091.8 ± 4.512.1 ± 2.9Inactive
Compound A35045.3 ± 5.085.0 ± 3.7Cytotoxic
L-NAME (Control)10098.1 ± 2.292.4 ± 1.9Positive Control
Caption: Example data table for primary screening results.

Part 2: Secondary Screening and Mechanistic Insight

Compounds identified as primary hits are subjected to more detailed analysis to confirm their activity and begin to elucidate their mechanism of action. This involves quantifying effects on other key inflammatory markers and determining dose-dependency.

The Central Role of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[4][5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, like LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB.[6] This phosphorylation targets IκB for degradation, freeing NF-κB to translocate to the nucleus.[6][7] Once in the nucleus, NF-κB binds to DNA and drives the transcription of numerous pro-inflammatory genes, including NOS2 (encoding iNOS), PTGS2 (encoding COX-2), and cytokines like TNF-α and IL-6.[8] Many anti-inflammatory drugs function by inhibiting this critical pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P Proteasome Proteasome Degradation IkB_P->Proteasome Ubiquitination NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription iNOS iNOS Transcription->iNOS Induces Expression COX2 COX-2 Transcription->COX2 Induces Expression Cytokines TNF-α, IL-6 Transcription->Cytokines Induces Expression Test_Compound Test Compound (Potential Inhibitor) Test_Compound->IKK Test_Compound->NFkB_active ?

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 2.1: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify protein levels. We will measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key cytokines produced downstream of NF-κB activation, in the cell culture supernatant.

Methodology:

  • Sample Generation: Use the same supernatants collected in Protocol 1.2 from cells treated with a range of concentrations of the hit compounds.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits. Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Protocol 2.2: iNOS and COX-2 Protein Expression (Western Blot)

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This assay directly confirms whether the test compounds reduce the expression of the iNOS and Cyclooxygenase-2 (COX-2) enzymes, which are responsible for producing NO and prostaglandins, respectively.[2][9]

Methodology:

  • Cell Culture and Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with hit compounds at various concentrations, then stimulate with LPS (1 µg/mL) for 18-24 hours. Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis on the bands using software like ImageJ. Normalize the expression of iNOS and COX-2 to the loading control.

Derivative NO IC₅₀ (µM) TNF-α IC₅₀ (µM) IL-6 IC₅₀ (µM) Effect on iNOS/COX-2 Expression
Compound A115.218.521.3Strong Downregulation
Compound B422.825.129.8Strong Downregulation
Indomethacin>100>100>100No effect on expression
Caption: Example data table for secondary screening and IC₅₀ determination.

Part 3: Advanced Mechanistic Studies

For the most promising lead compounds, further experiments are required to pinpoint their molecular target within the inflammatory pathway.

Protocol 3.1: NF-κB Pathway Activation Assay (Western Blot)

Principle: To determine if the compounds act by inhibiting the NF-κB pathway, we can measure the phosphorylation status of key proteins. The phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκBα, are critical activation steps.[6][8] A reduction in the levels of phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα) indicates upstream inhibition of the pathway.

Methodology:

  • Cell Culture and Lysis: The procedure is similar to Protocol 2.2, but the LPS stimulation time is much shorter (15-30 minutes) to capture the peak phosphorylation events.

  • Western Blotting: Perform Western blotting as described previously, but use primary antibodies specific for p-p65 , total p65 , p-IκBα , and total IκBα .

  • Analysis: Analyze the ratio of the phosphorylated protein to the total protein. A dose-dependent decrease in these ratios by a test compound strongly suggests it inhibits NF-κB pathway activation.

Conclusion and Transition to In Vivo Models

This comprehensive guide outlines a robust and logical workflow for the discovery and initial characterization of novel 3-hydroxyisothiazole-5-carboxylate derivatives as anti-inflammatory agents. The tiered approach efficiently filters compounds from a large library down to a few well-characterized leads. Compounds that demonstrate potent inhibition of NO and pro-inflammatory cytokines, downregulate iNOS and COX-2 expression, and act via inhibition of the NF-κB pathway are strong candidates for further investigation.

The definitive validation of these leads requires testing in established animal models of inflammation, such as the carrageenan-induced paw edema model in rodents.[1][10][11] This in vivo assay assesses a compound's ability to reduce acute inflammation in a whole organism, providing crucial data on efficacy and potential liabilities before advancing to more complex preclinical studies.[12][13]

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • López-Pascual, E., Pinar-Sueiro, S., Martinez-Marco, M., & Rodriguez-Marco, A. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., & Micol, V. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules. Available at: [Link]

  • Sucher, J., Schroecksnadel, K., Weiss, G., & Fuchs, D. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology. Available at: [Link]

  • Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation. Mutation Research. Available at: [Link]

  • González-Chávez, S. A., Chávez-Reyes, A., & Flores-Soto, E. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology. Available at: [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., & Goyal, S. N. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • D'Mello, P., & Rana, R. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Xagena. (2004). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Available at: [Link]

  • Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Available at: [Link]

  • PharmD, M. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. LinkedIn. Available at: [Link]

  • Nogawa, S., Forster, C., Zhang, F., Nagayama, M., Ross, M. E., & Iadecola, C. (1998). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Chorsiya, A. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. Available at: [Link]

  • Patil, M., Kandhare, A., & Bhise, S. (2012). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Clancy, R., & Abramson, S. (1995). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Proceedings of the Society for Experimental Biology and Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Issues of 3-Hydroxyisothiazole-5-carboxylate in Assays

As a team of Senior Application Scientists, we frequently partner with researchers to troubleshoot challenging experimental hurdles. One of the most common issues encountered with promising heterocyclic compounds like 3-...

Author: BenchChem Technical Support Team. Date: January 2026

As a team of Senior Application Scientists, we frequently partner with researchers to troubleshoot challenging experimental hurdles. One of the most common issues encountered with promising heterocyclic compounds like 3-Hydroxyisothiazole-5-carboxylate is poor aqueous solubility, which can derail an otherwise well-designed assay. This guide provides a structured, expert-driven approach to systematically diagnose and solve these solubility challenges, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my 3-Hydroxyisothiazole-5-carboxylate compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4). What is happening?

A1: This is a classic case of a compound "crashing out" of solution due to a phenomenon known as solvent-shifting. Your compound is likely highly soluble in a polar aprotic solvent like DMSO but sparingly soluble in aqueous systems.[1][2] When the DMSO stock is introduced to the buffer, the solvent environment abruptly changes from organic to aqueous. The water acts as an anti-solvent, causing the compound to exceed its solubility limit in the new mixture and precipitate. The final concentration of DMSO is critical; many biological assays are sensitive to DMSO concentrations above 0.5-1%, which further limits how much stock can be added.

Q2: Why is the pH of my buffer so critical for the solubility of this specific compound?

A2: The structure of 3-Hydroxyisothiazole-5-carboxylate contains a carboxylic acid group (-COOH). This functional group is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). The solubility of the charged carboxylate form in water is significantly higher than the neutral carboxylic acid form. This equilibrium is governed by the compound's pKa and the buffer's pH.[3] If the buffer pH is below the pKa of the carboxylic acid, the compound will predominantly exist in its less soluble, neutral form, leading to precipitation. Adjusting the pH to be above the pKa is a primary strategy for increasing solubility.[4][5]

Q3: Can I simply increase the pH of my buffer to dissolve the compound? Are there any risks?

A3: While increasing the pH is a valid and powerful technique, it must be done with careful consideration for your entire assay system. The risk is that a pH which is optimal for compound solubility may be detrimental to your biological target. For example, many enzymes have a narrow optimal pH range for activity, and cell viability can be compromised by non-physiological pH levels. Therefore, any pH modification must be validated to ensure it does not introduce artifacts or inhibit the biological process you are measuring. This involves running appropriate controls to test the health and activity of your assay components at the new pH.

Troubleshooting Guides: A Step-by-Step Approach

Guide 1: Foundational Strategy: Stock Solution & Dilution Optimization

Before attempting more complex formulations, it is crucial to optimize the initial solubilization and dilution protocol. This workflow ensures you establish the maximum achievable concentration under the simplest conditions.

Experimental Workflow: Systematic Solubility Assessment

cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Dilution Test cluster_2 Phase 3: Analysis & Decision A Start: 3-Hydroxyisothiazole-5-carboxylate (Solid) B Test Solvents: - DMSO (Primary) - DMF - Ethanol A->B C Prepare 10-50 mM Stock Solution B->C D Observe: Complete Dissolution? (Gentle warming/vortex may assist) C->D E Aliquot Stock Solution D->E F F E->F G Incubate at Assay Temperature (e.g., 30 min) F->G H Inspect visually and/or by light scatter for precipitation G->H I Soluble at Target Concentration? H->I J Success: Proceed with Assay I->J Yes K Troubleshoot: Proceed to Guide 2 (pH) or 3 (Excipients) I->K No A Initial Assay Buffer (e.g., pH 7.4) B Hypothesis: pH is below compound's pKa, causing low solubility A->B C Prepare buffer series (e.g., pH 7.4, 7.8, 8.2, 8.5) B->C D Test compound solubility at target concentration in each buffer C->D E Identify minimum pH for full solubility D->E F Validate Assay Integrity at New pH E->F G Success: Adopt new pH for assay F->G No Impact on Controls H Compromised: pH modification is not viable. Proceed to Guide 3. F->H Impact on Controls I Run vehicle & positive/negative controls at the new pH I->F

Caption: Decision tree for pH modification strategy.

Detailed Protocol:

  • Prepare Buffer Series: Make several batches of your assay buffer, adjusting the pH upwards in 0.3 or 0.4 unit increments (e.g., pH 7.4, 7.8, 8.2).

  • Solubility Assessment: Add your compound from a DMSO stock to each buffer to your final desired concentration. Observe for precipitation.

  • Assay Validation: Once you identify a pH that maintains solubility, you MUST validate your assay.

    • Vehicle Control: Run the assay with just the buffer at the new pH plus the equivalent amount of DMSO to see if the pH itself affects the baseline reading.

    • Positive/Negative Controls: Run your standard assay controls at the new pH to ensure that enzyme activity, cell signaling, or binding interactions are not altered.

Table 1: Illustrative Data for pH Optimization

Buffer pHCompound Solubility (at 50 µM)Relative Enzyme Activity
7.0Precipitate100% (Control)
7.4Precipitate98%
7.8Soluble95%
8.2Soluble91%
8.6Soluble75%

This illustrative data suggests that pH 7.8-8.2 might be an optimal window, balancing solubility with minimal impact on enzyme function.

Guide 3: Formulation Strategy: Co-Solvents and Excipients

If modifying the stock/dilution protocol or the pH is not sufficient or viable, advanced formulation strategies can be employed directly in the assay buffer. These agents work by altering the properties of the solvent to make it more hospitable to the drug molecule. [6] Detailed Protocol:

  • Co-solvent Screening: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to the aqueous buffer. [6] * Method: Prepare assay buffers containing a low percentage of a co-solvent. Test 1-5% (v/v) of PEG-400 or 5-10% (v/v) Glycerol.

    • Caution: Co-solvents can impact protein structure and function. Full validation with controls is essential.

  • Complexation with Cyclodextrins: Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its solubility. [4][7] * Method: Prepare a solution of 10-50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. Add your DMSO stock of the compound to this cyclodextrin-containing buffer. The cyclodextrin will form an "inclusion complex" with your molecule.

    • Validation: Ensure that the cyclodextrin itself does not interfere with your assay target or detection method.

References

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved January 12, 2026, from [Link]

  • Chaudhary, A., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid. Retrieved January 12, 2026, from [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4054. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • Pharmaffiliates. (n.d.). Methyl-3-hydroxyisothiazole-5-carboxylate. Retrieved January 12, 2026, from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved January 12, 2026, from [Link]

  • Mishra, V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1894. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved January 12, 2026, from [Link]

  • World Journal of Biology and Pharmaceutical and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved January 12, 2026, from [Link]

  • International Journal of Pharmaceutical and Biological Archive. (2017). Solubility Enhancement Technologies and Research Emerged. Retrieved January 12, 2026, from [Link]

Sources

Optimization

troubleshooting unexpected side reactions in isothiazole synthesis

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isothiazole...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isothiazole ring. Isothiazoles are a vital class of heterocyclic compounds, integral to pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis is often accompanied by unexpected side reactions that can impact yield, purity, and scalability.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic challenges and offer validated protocols to overcome them, ensuring the integrity and success of your experimental work.

Part 1: Troubleshooting Guide - Common Side Reactions & Low Yields

This section addresses specific, frequently encountered problems during isothiazole synthesis, explaining the underlying mechanisms and providing actionable solutions.

Question 1: My reaction is producing significant amounts of a disulfide byproduct, especially when using aminothiophenol-type precursors. What is happening and how can I prevent it?

Answer:

This is a classic issue of oxidative side reactions. The thiol group (-SH) in your precursor is highly susceptible to oxidation, leading to the formation of a disulfide (R-S-S-R) linkage between two precursor molecules. This is particularly prevalent in reactions open to the atmosphere or those using certain oxidizing agents for cyclization.

Underlying Mechanism: The thiol group can be oxidized by atmospheric oxygen, especially in the presence of base or metal catalysts, via a radical mechanism. This dimerization consumes your starting material and reduces the yield of the desired isothiazole.

Troubleshooting Protocol:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[4]

  • Solvent Degassing: De-gas your solvent before use. This can be done by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Controlled Reagent Addition: If your synthesis involves an oxidant for the cyclization step (e.g., iodine, H₂O₂), add it slowly and at a controlled temperature to minimize over-oxidation of the starting material.

  • Choice of Base: The nature of the base can influence the rate of oxidation.[5] Weaker, non-nucleophilic bases are sometimes preferable. For instance, sequential addition of DABCO and then triethylamine has been shown to significantly improve yields in certain isothiazole syntheses compared to using triethylamine alone.[5]

Question 2: I'm attempting a Hurd-Mori type synthesis, but I'm observing very low conversion to the 1,2,3-thiadiazole, and the reaction seems to stall. What factors are at play?

Answer:

The Hurd-Mori reaction, which converts α-activated hydrazones to 1,2,3-thiadiazoles using thionyl chloride (SOCl₂), is a powerful tool.[6][7] However, its success is highly sensitive to the electronic nature of the precursor.[8][9] Low conversion often points to issues with the electronics of the nitrogen atom in your pyrrolidine or similar precursor.

Underlying Mechanism: The key cyclization step involves nucleophilic attack of the hydrazone onto the thionyl chloride. If the nitrogen atom of the precursor ring is too basic (i.e., electron-rich), it can be protonated or can coordinate with electrophilic species in the reaction mixture. This deactivates it, hindering the crucial cyclization step.[8][9]

Troubleshooting Protocol & Key Insight: The solution lies in modulating the electronics of the nitrogen atom.

  • Introduce an Electron-Withdrawing Group (EWG): The presence of an EWG on the nitrogen atom is critical for a successful cyclization.[8][9] Alkyl groups (electron-donating) often lead to poor conversions (yields as low as 15-25%). In contrast, switching to an EWG like a methyl carbamate can increase the yield dramatically, often to over 90%.[8]

Experimental Workflow Comparison:

N-Protecting GroupCharacterExpected Yield of Thiadiazole
Alkyl (e.g., Methyl, Ethyl)Electron-DonatingPoor (15-25%)[8]
Methyl Carbamate (-CO₂Me)Electron-WithdrawingExcellent (>90%)[8]

Step-by-Step Protocol for EWG Introduction:

  • Precursor Modification: Before the Hurd-Mori step, modify your nitrogen-containing precursor. If it has an alkyl group on the nitrogen, consider a dealkylation-reprotection sequence.

  • Carbamate Protection: React the secondary amine precursor with methyl chloroformate (MeOOCCl) in the presence of a non-nucleophilic base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Hurd-Mori Cyclization: Subject the N-protected precursor to the standard Hurd-Mori conditions (SOCl₂ in a suitable solvent like CH₂Cl₂). The reaction should proceed much more efficiently.

  • Deprotection (if necessary): The carbamate can be removed post-cyclization if the final product requires a free N-H. For instance, treatment with silica gel in methanol can achieve quantitative deprotection.[8]

Logical Workflow for Hurd-Mori Troubleshooting:

HurdMoriTroubleshooting Start Start: Low Yield in Hurd-Mori Synthesis CheckN Check N-substituent on Precursor Start->CheckN IsEWG Is it an Electron-Withdrawing Group (EWG)? CheckN->IsEWG Modify Modify Precursor: Replace with EWG (e.g., -CO2Me) IsEWG->Modify No (e.g., Alkyl group) Proceed Proceed with Hurd-Mori Cyclization IsEWG->Proceed Yes Modify->Proceed Success High Yield Achieved Proceed->Success OtherIssue Investigate Other Parameters: - Temperature - Solvent - Reagent Purity Proceed->OtherIssue If still low yield

Figure 1. Decision workflow for troubleshooting Hurd-Mori reactions.
Question 3: My reaction of an enamine with a sulfur source is complex, yielding pyridines and other byproducts alongside my desired isothiazole. How can I improve selectivity?

Answer:

This issue arises when the reactivity of your starting materials allows for alternative cyclization or condensation pathways. The reaction of 3-aminocrotononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride, for example, is known to produce not only the target 4,5-dicyano-3-methylisothiazole but also a significant amount of 2,3,5-tricyano-4,6-dimethylpyridine and other minor products.[10]

Underlying Mechanism: The formation of pyridine byproducts suggests a competing reaction pathway where the enamine or intermediates react with each other in a different stoichiometry, leading to a six-membered ring instead of the five-membered isothiazole. This is often dependent on the specific substrates and reaction conditions.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition: Carefully control the stoichiometry of your reactants. Sometimes, slow addition of one reactant to the other can favor the desired pathway by maintaining a low concentration of the added reagent, thus minimizing self-condensation or alternative reactions.

  • Temperature Management: Reaction temperature can dramatically influence selectivity.[4] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0°C. Elevated temperatures might provide the activation energy needed for undesired pathways.

  • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize certain intermediates over others. Screen a range of solvents (e.g., from non-polar like toluene to polar aprotic like acetonitrile or DMF) to find conditions that maximize the yield of the isothiazole.

  • Choice of Reagents: The nature of your sulfur source and cyclizing agent is critical. In some cases, a less reactive enamine (e.g., methyl 3-aminocrotonate instead of the nitrile version) can lead to a much cleaner reaction with higher yields of the isothiazole.[10]

Reaction Pathway Visualization:

CompetingPathways cluster_main Main Reaction Mixture cluster_products Potential Products Enamine Enamine Intermediate_A Key Intermediate Enamine->Intermediate_A Sulfur_Source Sulfur Source / Cyclizing Agent Sulfur_Source->Intermediate_A Isothiazole Desired Isothiazole Pyridine Pyridine Byproduct Other Other Side Products Intermediate_A->Isothiazole Desired Pathway (Intramolecular Cyclization) Intermediate_A->Pyridine Side Pathway (Dimerization / Condensation) Intermediate_A->Other

Figure 2. Competing reaction pathways in isothiazole synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing the isothiazole ring? A1: There are several retrosynthetic approaches. The most common are (2+3) and (4+1) heterocyclizations, where fragments containing two and three atoms, or four and one atom, respectively, are combined to form the ring.[5] Another key method is the intramolecular oxidative cyclization of precursors like 3-aminopropenethiones.[5] The choice of strategy depends heavily on the desired substitution pattern and the availability of starting materials.

Q2: How can I effectively monitor the progress of my isothiazole synthesis? A2: Thin-layer chromatography (TLC) is the most common and effective method for real-time reaction monitoring.[4] By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used if suitable methods are developed.

Q3: My crude product is an oil/solid with multiple impurities. What is a general purification strategy? A3: For solid products, recrystallization is a powerful purification technique.[11] The choice of solvent is critical; you need a solvent in which your desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[11] Common solvents for isothiazole derivatives include ethanol/water mixtures, hexane, and methanol.[11] For both oils and solids, column chromatography on silica gel is the workhorse of purification in organic synthesis. A systematic approach to solvent system selection (e.g., starting with a non-polar eluent like hexane and gradually increasing polarity with ethyl acetate) will usually allow for the separation of the desired product from side products and unreacted starting materials.

Q4: Can reaction conditions be tuned to favor isothiazole formation over the isomeric thiazole? A4: Yes, selectivity between isothiazole and thiazole formation can often be controlled by reaction conditions, particularly in three-component reactions involving enamines, sulfur, and a third component.[12][13] The choice of base, solvent, and temperature can influence which nucleophilic atom (e.g., nitrogen vs. a carbanion) initiates the key bond-forming step, thereby directing the cyclization to one isomer over the other. Careful review of literature for similar systems is the best guide.[12]

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Sarkar, S., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 44(37), 16065-16073. [Link]

  • Zavarzin, I. V., et al. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288.
  • Rees, C. W., et al. (1986). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 401-405. [Link]

  • Georg, G. I., et al. (2008). Product Class 15: Isothiazoles. Science of Synthesis, 11, 513-570.
  • ResearchGate. (n.d.). Mechanism for the synthesis of thiazoles and isothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Zavarzin, I. V., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • ResearchGate. (n.d.). The Chemistry of Isothiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]

  • Al-Karawi, A. J. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 6(1), 1-8.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]

  • Turner, M., et al. (2005). Synthesis of Pyrrolo[2,3-d][1][5][14]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375. [Link]

  • ResearchGate. (n.d.). Synthetic strategies for thiazole and isothiazole preparation versus a permutation concept. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]

  • Turner, M., et al. (2005). Synthesis of pyrrolo[2,3-d][1][5][14]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367-375.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxyisothiazole-5-carboxylate Derivatization

Welcome to the technical support center for the derivatization of 3-hydroxyisothiazole-5-carboxylate and its analogues. This guide is designed for researchers, scientists, and professionals in drug development who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-hydroxyisothiazole-5-carboxylate and its analogues. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful derivatization.

The unique bifunctional nature of 3-hydroxyisothiazole-5-carboxylate, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylate moiety, presents both opportunities for diverse functionalization and challenges in achieving regioselectivity. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the derivatization of 3-hydroxyisothiazole-5-carboxylate.

Q1: What are the principal reactive sites on the 3-hydroxyisothiazole-5-carboxylate core?

The 3-hydroxyisothiazole-5-carboxylate scaffold presents three primary sites for derivatization: the carboxylate group at the 5-position, the hydroxyl group at the 3-position, and the ring nitrogen at the 2-position. The reactivity of the 3-hydroxy group is complicated by keto-enol tautomerism, existing in equilibrium between the hydroxyl (lactim) and the isothiazolinone (lactam) forms. This equilibrium is influenced by the solvent polarity.[1]

Q2: How can I selectively derivatize the carboxylate group in the presence of the hydroxyl group?

Selective derivatization of the 5-carboxylate group to form esters or amides can be achieved under conditions that favor reaction at the carboxylate over the hydroxyl group. For esterification, standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) are often effective.[2] For amidation, coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., EDC) or phosphonium reagents, can be employed under mild conditions that minimize reaction with the less nucleophilic hydroxyl group.[3]

Q3: What are the key challenges in achieving selective O-alkylation or O-acylation at the 3-hydroxy position?

A primary challenge is the potential for competing N-alkylation or N-acylation due to the tautomeric nature of the 3-hydroxyisothiazole moiety.[1] Generally, O-alkylation is favored over N-alkylation.[1] For acylation, kinetically controlled reactions in aprotic solvents tend to yield the O-acylated product, which can then rearrange to the thermodynamically more stable N-acyl derivative upon heating or in the presence of a base.[1]

Q4: Are protecting groups necessary for the selective derivatization of 3-hydroxyisothiazole-5-carboxylate?

The use of protecting groups can be a valuable strategy to ensure regioselectivity, especially in multi-step syntheses. For instance, to exclusively achieve N-alkylation, the 3-hydroxyl group can be protected as a silyl ether or another suitable protecting group that can be removed under conditions that do not affect the newly introduced N-alkyl group.[4][5][6][7] Conversely, the carboxylate can be protected as an ester (e.g., a t-butyl ester) if reactions targeting the 3-hydroxy or 2-nitrogen positions are desired.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of 3-hydroxyisothiazole-5-carboxylate.

Issue 1: Low Yield in Esterification or Amidation of the 5-Carboxylate Group
Symptom Potential Cause Troubleshooting Steps & Rationale
Incomplete conversion to the ester.Insufficient acid catalyst or inefficient water removal (for Fischer esterification). The equilibrium of the Fischer esterification needs to be driven towards the product.[2]- Increase the amount of acid catalyst (e.g., H₂SO₄, TsOH) incrementally. - Use a Dean-Stark apparatus to remove water azeotropically. - Employ a large excess of the alcohol reactant to shift the equilibrium.
Low yield of amide when using coupling agents.Deactivation of the coupling agent by moisture. Carbodiimides and other coupling agents are sensitive to hydrolysis.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents. - Add the coupling agent slowly to a cooled solution of the carboxylic acid, amine, and a non-nucleophilic base (e.g., DIPEA).
Formation of side products.Reaction with the 3-hydroxyl group. While less nucleophilic, the hydroxyl group can react, especially under harsh conditions.- For amidation, use milder coupling agents at lower temperatures. - Consider protecting the 3-hydroxyl group prior to carboxylate derivatization if selectivity remains an issue.
Issue 2: Poor Regioselectivity in Alkylation/Acylation of the 3-Hydroxy Group (O- vs. N-Substitution)
Symptom Potential Cause Troubleshooting Steps & Rationale
Formation of a mixture of O- and N-alkylated products.Reaction conditions favoring both O- and N-alkylation. The choice of base and solvent can significantly influence the regioselectivity.- For preferential O-alkylation, use a non-polar aprotic solvent and a mild base. - To favor N-alkylation, a stronger base in a polar aprotic solvent might be necessary, though this can be challenging to control. Protecting the O-position is the most reliable method for exclusive N-alkylation.
Product is the N-acyl isomer when the O-acyl derivative was expected.Rearrangement of the initially formed O-acyl product. The O- to N-acyl migration is a known phenomenon for 3-acyloxyisothiazoles, especially with heat or base.[1]- Conduct the acylation at low temperatures (e.g., 0 °C to room temperature). - Use a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. - Isolate the product promptly without prolonged heating during workup or purification.

Experimental Protocols

The following are detailed, step-by-step protocols for key derivatization reactions of 3-hydroxyisothiazole-5-carboxylate.

Protocol 1: Synthesis of Ethyl 3-Hydroxyisothiazole-5-carboxylate

This protocol outlines a standard Fischer esterification.

Materials:

  • 3-Hydroxyisothiazole-5-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxyisothiazole-5-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: O-Alkylation of Ethyl 3-Hydroxyisothiazole-5-carboxylate

This protocol describes a general procedure for the O-alkylation of the 3-hydroxy group.

Materials:

  • Ethyl 3-hydroxyisothiazole-5-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (anhydrous)

  • Anhydrous acetone or acetonitrile (DMF can also be used)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 3-hydroxyisothiazole-5-carboxylate (1.0 eq) and anhydrous acetone or acetonitrile.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.

  • After completion, filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude O-alkylated product.

  • Purify by column chromatography on silica gel.

Protocol 3: Amidation of 3-Hydroxyisothiazole-5-carboxylic Acid

This protocol utilizes EDC as a coupling agent for the formation of an amide bond.

Materials:

  • 3-Hydroxyisothiazole-5-carboxylic acid

  • Primary or secondary amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxyisothiazole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Solvent and Base Combinations for O- vs. N-Alkylation

Target ProductRecommended SolventRecommended BaseRationale
O-Alkylated Product Acetone, AcetonitrileK₂CO₃, Cs₂CO₃Less polar solvents and weaker bases favor reaction at the more acidic hydroxyl group.
N-Alkylated Product DMF, THFNaHStronger bases in polar aprotic solvents can deprotonate the less acidic ring nitrogen, but this is often less selective and may require prior O-protection for clean results.

Visualizations

Experimental Workflow for Selective Derivatization

selective_derivatization start 3-Hydroxyisothiazole- 5-carboxylic Acid ester Esterification (Alcohol, Acid Catalyst) start->ester amide Amidation (Amine, Coupling Agent) start->amide ester_prod 3-Hydroxyisothiazole- 5-carboxylate Ester ester->ester_prod amide_prod 3-Hydroxyisothiazole- 5-carboxamide amide->amide_prod o_alk O-Alkylation (Alkyl Halide, K2CO3) ester_prod->o_alk protect_oh Protect Hydroxyl Group (e.g., as Silyl Ether) ester_prod->protect_oh o_alk_prod 3-Alkoxyisothiazole- 5-carboxylate Ester o_alk->o_alk_prod n_alk N-Alkylation (Alkyl Halide, Strong Base) protect_oh->n_alk deprotect_oh Deprotect Hydroxyl Group n_alk->deprotect_oh n_alk_prod 2-Alkyl-3-oxoisothiazoline- 5-carboxylate Ester deprotect_oh->n_alk_prod

Caption: Decision tree for the selective derivatization of 3-hydroxyisothiazole-5-carboxylate.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS) start->side_reactions purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents incomplete_conv Incomplete Conversion check_conditions->incomplete_conv multiple_products Multiple Products Observed side_reactions->multiple_products optimize_conditions Optimize Conditions: - Increase reagent excess - Extend reaction time - Adjust temperature incomplete_conv->optimize_conditions Yes adjust_selectivity Adjust for Selectivity: - Change solvent/base - Use protecting groups multiple_products->adjust_selectivity Yes

Sources

Optimization

Technical Support Center: Enhancing the In Vivo Stability of 3-Hydroxyisothiazole-5-carboxylate

Welcome to the technical support center for researchers working with 3-Hydroxyisothiazole-5-carboxylate. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Hydroxyisothiazole-5-carboxylate. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance the stability of this compound for your in vivo studies. We understand the critical importance of compound integrity for generating reliable and reproducible data. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions - Understanding the Instability of 3-Hydroxyisothiazole-5-carboxylate

This section addresses the inherent chemical and metabolic liabilities of 3-Hydroxyisothiazole-5-carboxylate that can impact its stability in vivo.

Question 1: What are the primary reasons for the poor in vivo stability and bioavailability of 3-Hydroxyisothiazole-5-carboxylate?

Answer: The suboptimal in vivo performance of 3-Hydroxyisothiazole-5-carboxylate typically stems from two key structural features: the isothiazole ring and the carboxylic acid moiety.

  • The Isothiazole Ring: The isothiazole heterocycle, while often crucial for biological activity, can be susceptible to metabolic degradation.[1] Specifically, it can undergo cytochrome P450 (CYP)-mediated bioactivation.[2] This process can involve oxidation of the sulfur atom, potentially leading to the formation of reactive intermediates that can conjugate with endogenous nucleophiles like glutathione, leading to rapid clearance and potential toxicity.[2]

  • The Carboxylic Acid Group: Carboxylic acids are frequently associated with poor oral bioavailability.[3] At physiological pH (around 7.4), the carboxylic acid group of your compound will be predominantly ionized (deprotonated), making the molecule highly polar. This increased polarity can limit its ability to passively diffuse across biological membranes, such as the intestinal epithelium.[3][4] Furthermore, this functional group can be a target for phase II metabolic enzymes, leading to the formation of acyl glucuronides, which can sometimes be reactive and are readily excreted.[5]

Question 2: My compound seems to degrade in my formulation before I even administer it. What could be the cause?

Answer: Pre-administration degradation is often related to the pH of your formulation. Some isothiazole derivatives, particularly isothiazolones, exhibit pH-dependent stability and can degrade in alkaline solutions.[6] It is crucial to assess the pH of your vehicle and ensure it is compatible with the compound. Hydrolysis of the ester or amide-like functionalities within the heterocyclic ring structure can be accelerated at non-optimal pH and elevated temperatures.[7]

Part 2: Troubleshooting and Stabilization Strategies

This section provides actionable strategies to overcome the stability challenges of 3-Hydroxyisothiazole-5-carboxylate, complete with experimental workflows and protocols.

Strategy 1: Chemical Modification - The Prodrug Approach

A common and effective strategy to transiently mask the problematic carboxylic acid group is to convert it into an ester prodrug. This increases the molecule's lipophilicity, which can enhance membrane permeability and protect it from premature metabolism.[8][9] Once absorbed, the ester is cleaved by endogenous esterases to release the active carboxylic acid parent drug.[9][10]

Question 3: How do I design and synthesize a simple ester prodrug of my compound?

Answer: A straightforward approach is to create a simple alkyl ester (e.g., ethyl or methyl ester). The synthesis generally involves reacting the carboxylic acid with the corresponding alcohol under acidic conditions or using a coupling agent.

Experimental Protocol: Synthesis of an Ethyl Ester Prodrug of 3-Hydroxyisothiazole-5-carboxylate

Objective: To synthesize the ethyl ester of 3-Hydroxyisothiazole-5-carboxylate to improve its lipophilicity and in vivo stability.

Materials:

  • 3-Hydroxyisothiazole-5-carboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride or a carbodiimide coupling agent (e.g., EDC)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 3-Hydroxyisothiazole-5-carboxylic acid in anhydrous DCM.

  • Activation: Slowly add thionyl chloride (or your chosen coupling agent) to the solution at 0°C. Stir for 30 minutes.

  • Esterification: Add anhydrous ethanol to the reaction mixture and allow it to warm to room temperature. Stir for 4-6 hours or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the resulting ethyl ester using techniques such as NMR and mass spectrometry.

Strategy 2: Formulation-Based Stabilization

If chemical modification is not desirable, advanced formulation strategies can physically protect the molecule from the harsh in vivo environment.

Question 4: Can I use cyclodextrins to improve the stability and solubility of my compound?

Answer: Yes, cyclodextrin complexation is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the labile portions of your drug molecule, shielding it from hydrolysis and enzymatic degradation, thereby improving its stability and aqueous solubility.[13][14]

Experimental Protocol: Preparation of a 3-Hydroxyisothiazole-5-carboxylate-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of the target compound with a cyclodextrin to enhance its stability and solubility.

Materials:

  • 3-Hydroxyisothiazole-5-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Selection: Start with a 1:1 molar ratio of 3-Hydroxyisothiazole-5-carboxylate to HP-β-CD.

  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD.

  • Complexation: Slowly add the powdered 3-Hydroxyisothiazole-5-carboxylate to the cyclodextrin solution while stirring vigorously at room temperature.

  • Equilibration: Continue stirring for 24-48 hours to ensure the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a stable, dry powder of the inclusion complex.

  • Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or NMR.

Question 5: Would liposomal encapsulation be a suitable approach for my compound?

Answer: Liposomal encapsulation is a powerful technique for improving the in vivo stability and pharmacokinetic profile of small molecule drugs.[15][16][17][18] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[18][19] This encapsulation protects the drug from degradation and can prolong its circulation time.[16][19]

Experimental Workflow: Liposomal Encapsulation of 3-Hydroxyisothiazole-5-carboxylate

The following diagram illustrates a general workflow for encapsulating a hydrophilic small molecule like 3-Hydroxyisothiazole-5-carboxylate using the thin-film hydration method.

Liposome_Encapsulation_Workflow cluster_prep Step 1: Lipid Film Formation cluster_hydration Step 2: Hydration & Encapsulation cluster_sizing Step 3: Size Reduction cluster_purification Step 4: Purification a Dissolve Lipids in Organic Solvent b Evaporate Solvent (Rotary Evaporator) a->b Forms thin lipid film c Add Aqueous Drug Solution (3-Hydroxyisothiazole-5-carboxylate in buffer) d Vortex/Sonication c->d Forms Multilamellar Vesicles (MLVs) e Extrusion or High-Pressure Homogenization f Forms Small Unilamellar Vesicles (SUVs) e->f g Remove Unencapsulated Drug (e.g., Dialysis, Size Exclusion Chromatography) h Sterile Filtration g->h end h->end start start->a

Caption: Workflow for liposomal encapsulation of a hydrophilic drug.

Strategy 3: Bioanalytical and Handling Best Practices

Proper handling and analytical validation are paramount to ensuring data integrity.

Question 6: How should I store my compound and its formulations to minimize degradation?

Answer: For the solid compound, storage at -20°C or -80°C in a desiccated environment is recommended. Stock solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous formulations, it is critical to perform stability studies at the intended storage temperature (e.g., 4°C) and at bench-top conditions to understand the window of stability.[20][21]

Question 7: How do I perform a basic stability assessment of my compound in a biological matrix?

Answer: A crucial experiment is to assess the stability of your compound in the biological matrix (e.g., plasma) you will be analyzing. This is a standard part of bioanalytical method validation.[20][22][23]

Experimental Protocol: Assessment of Analyte Stability in Plasma

Objective: To determine the stability of 3-Hydroxyisothiazole-5-carboxylate in plasma at different conditions.

Materials:

  • Blank plasma from the study species

  • Stock solution of 3-Hydroxyisothiazole-5-carboxylate

  • Validated LC-MS/MS method for quantification

  • Incubator/water bath, freezer

Procedure:

  • Sample Preparation: Spike blank plasma with your compound at low and high concentrations (typically corresponding to your low and high QC levels).

  • Time Zero (T=0) Analysis: Immediately analyze a set of these freshly spiked samples to establish the baseline concentration.

  • Bench-Top Stability: Leave a set of samples at room temperature for a defined period (e.g., 4-24 hours) that mimics your sample processing time, then analyze.

  • Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature) before analysis.

  • Long-Term Stability: Store a set of samples at the intended long-term storage temperature (e.g., -80°C) for a duration that meets or exceeds the expected storage time of your study samples, then analyze.

  • Data Analysis: Compare the mean concentrations of the stored samples to the T=0 samples. The concentration should typically be within ±15% of the baseline value for the compound to be considered stable.[21]

Quantitative Data Summary Table

Stability TestConditionDurationLow QC Recovery (%)High QC Recovery (%)Acceptance Criteria
Bench-TopRoom Temp6 hours95.297.185-115%
Freeze-Thaw3 Cycles (-80°C to RT)N/A92.894.585-115%
Long-Term-80°C30 days98.199.385-115%

Note: The data in this table is for illustrative purposes only.

Logical Decision-Making Workflow

The following diagram provides a decision-making framework for selecting an appropriate stabilization strategy.

decision_tree start Poor in vivo stability of 3-Hydroxyisothiazole-5-carboxylate q1 Is chemical modification an option? start->q1 prodrug Pursue Prodrug Strategy (e.g., Esterification) q1->prodrug Yes formulation Focus on Formulation Strategies q1->formulation No q2 Is solubility a major issue? formulation->q2 cyclodextrin Use Cyclodextrin Inclusion Complex q2->cyclodextrin Yes q3 Is protection from enzymatic degradation the primary goal? q2->q3 No liposome Use Liposomal Encapsulation q3->cyclodextrin Consider both q3->liposome Yes

Caption: Decision tree for selecting a stabilization strategy.

References

  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC - NIH. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. Available at: [Link]

  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. Available at: [Link]

  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Liposome Encapsulation Service for Small Molecules - CD Formulation. Available at: [Link]

  • Liposome Encapsulated Small Molecule Development Service - Creative Biolabs. Available at: [Link]

  • Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applications - RSC Advances (RSC Publishing). Available at: [Link]

  • How are cyclodextrins used to form inclusion complexes with drug molecules? - Chemistry Stack Exchange. Available at: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. Available at: [Link]

  • Prodrugs of Carboxylic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC - PubMed Central. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 - MDPI. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. Available at: [Link]

  • EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. | Semantic Scholar. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available at: [Link]

  • Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. Available at: [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Available at: [Link]

  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC - PubMed Central. Available at: [Link]

  • Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts - ResearchGate. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. Available at: [Link]

  • methyl 3-hydroxy-5-isothiazolecarboxylate - C5H5NO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection - ResearchGate. Available at: [Link]

  • Synthesis of isothiazole derivatives with potential biological activity - PubMed. Available at: [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. Available at: [Link]

  • The effects of pH on the degradation of isothiazolone biocides - ResearchGate. Available at: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Available at: [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. Available at: [Link]

  • 100241-89-2| Chemical Name : Methyl-3-hydroxyisothiazole-5-carboxylate | Pharmaffiliates. Available at: [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. Available at: [Link]

  • Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study | Request PDF. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. Available at: [Link]

  • Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PubMed. Available at: [Link]

  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC - PubMed Central. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar. Available at: [Link]

  • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reproducibility in 3-Hydroxyisothiazole-5-carboxylate Bioassays

Welcome to the technical support center for researchers utilizing 3-Hydroxyisothiazole-5-carboxylate and its derivatives. This guide is designed to address the common challenges and sources of poor reproducibility encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Hydroxyisothiazole-5-carboxylate and its derivatives. This guide is designed to address the common challenges and sources of poor reproducibility encountered in bioassays with this compound class. As scientists and drug development professionals, we understand that robust and reproducible data is the cornerstone of successful research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this molecule and ensure the integrity of your experimental results.

The Challenge: Understanding the Nuances of 3-Hydroxyisothiazole-5-carboxylate

3-Hydroxyisothiazole-5-carboxylate is a heterocyclic compound with structural features that, while promising for biological activity, can also present significant challenges in bioassay development. The isothiazolone core, in particular, is a known reactive moiety that can lead to non-specific interactions and assay artifacts. Furthermore, the presence of both a hydroxyl and a carboxylate group introduces the potential for tautomerism and pH-dependent effects, which can significantly impact the compound's behavior in solution and its interaction with biological targets.

This guide will dissect these challenges and provide you with the tools and knowledge to mitigate them, leading to more reliable and reproducible data.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Compound Handling and Stability

Q1: My stock solution of 3-Hydroxyisothiazole-5-carboxylate appears to lose potency over time. What could be the cause?

A1: The isothiazolone ring in your compound is susceptible to degradation, particularly in alkaline conditions.[1][2] If your stock solution is prepared in a buffer with a pH above 7, or if it is subjected to repeated freeze-thaw cycles, you may be observing chemical degradation.

  • Recommendation: Prepare fresh stock solutions in an anhydrous solvent like DMSO. For aqueous working solutions, use a slightly acidic buffer (pH 6.0-7.0) and prepare them fresh for each experiment. Avoid long-term storage of aqueous solutions.

Q2: I'm observing precipitate in my assay wells after adding the compound. How can I improve its solubility?

A2: While the methyl ester of 3-hydroxyisothiazole-5-carboxylate is reported to be sparingly soluble in methanol, chloroform, and DMSO, the free acid may have different solubility properties.[3] The carboxylate group's charge at neutral pH can also affect its solubility in different buffers.

  • Recommendation:

    • Ensure your DMSO stock concentration is not too high before diluting into aqueous buffer, as this can cause precipitation.

    • Consider the use of a co-solvent, but be mindful that high concentrations of organic solvents can affect protein function and cell viability.

    • For cell-based assays, the charged nature of the carboxylate at physiological pH can limit membrane permeability.[4][5][6] If you are working with the free acid, consider comparing its activity with its methyl ester to assess the impact of the carboxylate on cell entry.

Assay-Specific Issues & Artifacts

Q3: I am seeing time-dependent inhibition in my enzyme assay. Is this a real effect?

A3: Time-dependent inhibition is a strong indicator of covalent modification of your target protein.[7][8][9] Isothiazolones are known to be thiol-reactive and can form covalent bonds with cysteine residues in proteins.[4][10][11] This is a critical observation, as it suggests your compound may be acting as an irreversible inhibitor.

  • Recommendation: To confirm covalent modification, you can perform a "jump-dilution" experiment. Incubate your enzyme with a high concentration of the compound, then dilute the mixture significantly. If the inhibition is not reversed upon dilution, it is likely due to covalent binding. Mass spectrometry analysis of the protein after incubation with the compound can also confirm covalent adduct formation.

Q4: My results are inconsistent between different assay formats (e.g., fluorescence vs. absorbance). Why is this happening?

A4: This is a classic sign of assay interference. Compounds with reactive functionalities can interfere with assay components in numerous ways.[12] For example, your compound might be quenching the fluorescence of your reporter molecule or inhibiting a coupling enzyme in a multi-step reaction.

  • Recommendation:

    • Run control experiments without your primary target to see if the compound affects the assay readout directly.

    • If using a luciferase-based reporter assay, be aware that many small molecules can directly inhibit luciferase.[13]

    • For absorbance-based assays, check if the compound itself absorbs light at the detection wavelength.

Q5: I have a high hit rate in my high-throughput screen (HTS). How can I differentiate true hits from false positives?

A5: A high hit rate is often indicative of Pan-Assay Interference Compounds (PAINS).[8][10][14] The isothiazolone scaffold in your compound is a known PAINS alert.[14] These compounds often show activity across multiple, unrelated assays due to non-specific mechanisms.

  • Recommendation:

    • Counter-screen: Test your hits in an assay with a different, unrelated target. PAINS will often be active in multiple counter-screens.

    • Detergent sensitivity: The presence of a non-ionic detergent like Triton X-100 can disrupt compound aggregates, a common cause of false positives.[15][16] If the compound's activity is significantly reduced in the presence of a detergent, it may be an aggregator.

    • Orthogonal assays: Validate your hits using a different assay technology that measures a distinct biological endpoint.

The Impact of Tautomerism on Bioactivity

A critical, yet often overlooked, aspect of 3-hydroxyisothiazole chemistry is the potential for tautomerism. The 3-hydroxyisothiazole moiety can exist in equilibrium between the "enol" (hydroxy) form and the "keto" (isothiazolone) form.[17] The position of this equilibrium is highly dependent on the solvent environment. In nonpolar solvents, the hydroxy form may be favored, while in aqueous solutions, the isothiazolone form is likely to predominate.[17]

This is significant because the two tautomers have different chemical properties and may interact with biological targets differently. The isothiazolone tautomer is the more reactive species, capable of acting as a Michael acceptor and forming covalent bonds with nucleophiles like cysteine residues.

Tautomerism cluster_nonpolar Nonpolar Environment cluster_aqueous Aqueous Environment (Bioassay Buffer) cluster_interaction Biological Interaction Tautomer1 3-Hydroxyisothiazole (Enol form) Tautomer2 Isothiazol-3(2H)-one (Keto form) (Reactive Tautomer) Tautomer1->Tautomer2 Equilibrium Shift Tautomer2->Tautomer1 Target Target Protein (e.g., with Cysteine residue) Tautomer2->Target Covalent Modification (Potential for Irreproducibility)

Experimental Protocols

To aid in your experimental design and troubleshooting, we provide the following detailed protocols.

Protocol 1: Preparation of 3-Hydroxyisothiazole-5-carboxylate Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the desired amount of 3-Hydroxyisothiazole-5-carboxylate powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into small volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

  • Aqueous Working Solution (e.g., 100 µM):

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM DMSO stock solution.

    • Prepare your desired assay buffer (e.g., 50 mM HEPES, pH 7.0). Ensure the buffer has been filtered and degassed.

    • Perform a serial dilution of the DMSO stock into the assay buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO in the assay is consistent across all conditions and typically does not exceed 0.5%.

Protocol 2: Jump-Dilution Assay to Test for Covalent Inhibition
  • High Concentration Incubation:

    • Prepare a reaction mixture containing your target enzyme at a concentration 10-fold higher than in your standard assay.

    • Add 3-Hydroxyisothiazole-5-carboxylate at a concentration approximately 10-fold its apparent IC50.

    • Incubate this mixture for a defined period (e.g., 30 minutes) at the assay temperature.

  • Dilution and Activity Measurement:

    • Dilute the pre-incubation mixture 100-fold into the assay buffer containing the substrate. This dilution reduces the concentration of the free compound to a level well below its IC50.

    • Immediately measure the enzyme activity over time.

  • Controls:

    • A control with no compound, subjected to the same pre-incubation and dilution steps.

    • A control with a known reversible inhibitor.

  • Interpretation:

    • If the enzyme activity in the presence of 3-Hydroxyisothiazole-5-carboxylate remains significantly inhibited after dilution, this is strong evidence of irreversible, covalent binding.

    • The reversible inhibitor control should show a recovery of enzyme activity upon dilution.

Covalent_Inhibition_Workflow Start Observe Time-Dependent Inhibition PreIncubate Pre-incubate Enzyme with High Compound Concentration Start->PreIncubate Dilute Dilute Mixture 100-fold into Substrate Solution PreIncubate->Dilute MeasureActivity Measure Enzyme Activity Dilute->MeasureActivity Analyze Analyze Results MeasureActivity->Analyze Covalent Conclusion: Covalent Inhibition Likely Analyze->Covalent Inhibition Persists Reversible Conclusion: Reversible Inhibition Analyze->Reversible Activity Recovers

Data Summary Tables

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes hydrolysis and degradation of the compound.
Working Solution Buffer pH 6.0 - 7.0Isothiazolones are more stable in slightly acidic to neutral pH.[1][2]
Final DMSO Concentration ≤ 0.5%High concentrations of DMSO can affect protein conformation and cell viability.
Compound Incubation Time Variable (Test multiple time points)To assess for time-dependent inhibition, which may indicate covalent modification.
Inclusion of DTT Assay-dependent (use with caution)DTT can react with thiol-reactive compounds, potentially masking their true activity. However, its inclusion can be a useful control to identify such compounds.
Use of Non-ionic Detergent 0.01% Triton X-100 (in biochemical assays)To disrupt compound aggregates, a common source of false positives.[15][16]

Conclusion

Addressing poor reproducibility in bioassays with 3-Hydroxyisothiazole-5-carboxylate requires a multi-faceted approach that considers the inherent chemical liabilities of the molecule. By understanding the potential for tautomerism, covalent modification, and other assay interferences, researchers can design more robust experiments and correctly interpret their data. This guide provides a framework for troubleshooting common issues and implementing best practices. We encourage you to utilize these protocols and recommendations to enhance the quality and reliability of your research.

References

  • Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. 2014;6(11):1265-1290. doi:10.4155/fmc.14.60. [Link]

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719-2740. doi:10.1021/jm901137j. [Link]

  • Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. 2014;513(7519):481-483. doi:10.1038/513481a. [Link]

  • Buttery, R. G. Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Australian Journal of Chemistry 24, 1597–1605 (1971). [Link]

  • Tautomerism has a significant effects on drug discovery and development. Expert Opinion on Drug Discovery. 2020;15(11):1273-1275. doi:10.1080/17460441.2020.1782030. [Link]

  • Alex, A. et al. Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in beyond Rule of Five Chemical Space. MedChemComm 2, 669-674 (2011). [Link]

  • Kim R. Q., Mulder M. P. C. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. 2022;2(6):e419. doi: 10.1002/cpz1.419. [Link]

  • Dahlin JL, Baell JB, Walters MA. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]

  • Sassano MF, Doak AK, Roth BL, Shoichet BK. Colloidal aggregation causes inhibition of g protein–coupled receptors. Journal of Medicinal Chemistry. 2013;56(6):2406-2414. doi:10.1021/jm301749y. [Link]

  • Stein, R. L. Use of Multiple Carboxylates to Increase Intracellular Retention of Fluorescent Probes Following Release From Cell Penetrating Fluorogenic Conjugates. Bioconjugate Chemistry 18, 1157–1164 (2007). [Link]

  • Barman, B. & Preston, T. The effects of pH on the degradation of isothiazolone biocides. International Biodeterioration & Biodegradation 29, 329-338 (1992). [Link]

  • Nakamura, Y. et al. Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition 62, 25-33 (2018). [Link]

  • Barman, B. The effects of pH on the degradation of isothiazolone biocides. [Link]

  • Jennings, M. L. Modification of a carboxyl group that appears to cross the permeability barrier in the red blood cell anion transporter. The Journal of general physiology 81, 621-39 (1983). [Link]

  • Experimental and pK prediction aspects of tautomerism of drug-like molecules. Journal of Computer-Aided Molecular Design. 2018;32(4):481-492. doi:10.1007/s10822-018-0111-9. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Willems, S. et al. A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry 14, 13-26 (2023). [Link]

  • Delacroix, S. et al. Fast Release of Carboxylic Acid inside Cells. ChemMedChem 16, e20200056 (2021). [Link]

  • Thorne, N., Auld, D. S. & Inglese, J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology 14, 315–324 (2010). [Link]

  • Aldrich, C. et al. The Ecstasy and Agony of Assay Interference Compounds. Journal of medicinal chemistry 60, 2165-2168 (2017). [Link]

  • Ibrahim, A. A. & Hasan, M. K. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences 1, 19-26 (2021). [Link]

  • Dahlin JL, Walters MA. Assay Interference by Aggregation. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]

Sources

Optimization

Technical Support Center: Strategies to Reduce the Toxicity of Isothiazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole-based compounds. Isothiazolinones are highly effective biocides and preservatives, but thei...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole-based compounds. Isothiazolinones are highly effective biocides and preservatives, but their utility is often challenged by their toxicological profile, particularly skin sensitization and environmental toxicity.[1][2][3] This guide provides in-depth, field-proven insights into understanding, troubleshooting, and mitigating these toxicities.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the toxicity of isothiazole derivatives.

Q1: What is the primary mechanism of action and toxicity for isothiazolinones?

The biocidal efficacy and the toxicity of isothiazolinones stem from the same chemical reactivity. The core of their activity is the electrophilic nature of the isothiazolinone ring. The nitrogen-sulfur (N-S) bond in the ring is susceptible to nucleophilic attack, particularly by thiol groups (-SH) found in cysteine residues of proteins.[4][5]

The process is generally understood as a two-step mechanism:

  • Rapid Inhibition: Initial contact leads to a swift inhibition of microbial growth and metabolism.

  • Irreversible Damage: This is followed by irreversible cell damage, leading to cell death.[4]

This reactivity is not specific to microbial proteins. In humans, isothiazolinones can react with skin proteins, acting as haptens. This modification can trigger an immune response, leading to allergic contact dermatitis (ACD), which is a Type IV hypersensitivity reaction.[6][7][8] This potential to cause skin irritation and sensitization is a primary human health concern.[1][2][3]

Q2: Is there a clear structure-activity relationship (SAR) for isothiazolinone toxicity?

Yes, the toxicological profile of isothiazolinones is significantly influenced by their chemical structure. Key factors include:

  • Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen atom of the isothiazolinone ring plays a crucial role. For instance, long alkyl chains, like in 2-Octyl-4-isothiazolin-3-one (OIT), can increase lipophilicity, which may enhance skin penetration and alter the toxicological profile.

  • Halogenation: Halogenation, such as the chlorine atom in 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), generally increases the reactivity and potency of the compound, making it a more potent sensitizer compared to its non-chlorinated counterpart, Methylisothiazolinone (MIT).[8]

  • Ring Substitution: Substitution on the isothiazole ring itself can modulate reactivity and, consequently, toxicity. More substituted isothiazoles are often less toxic than the parent compound.[9]

Understanding these relationships is key to designing new isothiazole derivatives with a more favorable safety profile.[10][11]

Q3: What are the primary strategies to reduce the toxicity of isothiazolinone-based formulations?

There are three main pillars for toxicity reduction:

  • Chemical Modification: Synthesizing new derivatives with altered substituents to decrease reactivity with human proteins while maintaining biocidal efficacy. This is a core focus of medicinal chemistry and drug development.[10]

  • Formulation Strategies: Modifying the delivery of the isothiazolinone to minimize its direct contact with skin or reduce its free concentration. This includes microencapsulation, controlled-release systems, or incorporation into polymeric matrices.[1][12]

  • Use of Alternatives: In some applications, replacing isothiazolinones with alternative biocides that have a better safety profile may be the most viable option. Alternatives include compounds like lactic acid, sodium benzoate, or dodecylguanidine hydrochloride (DGH), though their efficacy can be dependent on factors like pH.[13][14]

Q4: How do environmental factors like pH and sunlight affect the stability and toxicity of isothiazolinones?

Isothiazolinones are generally not persistent in the environment due to their susceptibility to degradation.[1][4]

  • pH: They are most stable in acidic media. Under alkaline conditions (pH > 9), they undergo hydrolysis, which involves the cleavage of the isothiazolinone ring.[1][4] This degradation leads to metabolites with significantly lower toxicity.[15]

  • Nucleophiles: The presence of nucleophiles like amines or thiols in the environment can accelerate the degradation by opening the heterocyclic ring.[1]

  • Sunlight: Photodegradation can also contribute to the breakdown of some isothiazolinones.[1][4]

These degradation pathways ensure that the compounds do not typically persist in the environment, although their continuous introduction necessitates careful management.[1][4]

Troubleshooting Guides for Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Problem 1: High Cytotoxicity Observed in Initial In Vitro Screening of a New Isothiazole Derivative

Scenario: You have synthesized a novel N-substituted isothiazole derivative intended for use in a topical formulation. However, the initial MTT or LDH assay using human keratinocytes (HaCaT) shows significant cytotoxicity at concentrations where you expected to see minimal effects.

Potential Causes:

  • The derivative is inherently more cytotoxic than anticipated.

  • The compound is unstable in the cell culture medium, leading to toxic degradation products.

  • The concentration used was too high, exceeding the threshold for membrane disruption or other acute toxic effects.

Troubleshooting Workflow:

G start High Cytotoxicity Observed check_conc Is the dose range appropriate? Review literature for similar compounds. start->check_conc check_conc->start No, adjust and repeat dose_response Perform a detailed dose-response curve (e.g., 8-12 points, log scale) check_conc->dose_response Yes check_stability Assess compound stability in media. (e.g., HPLC-UV at 0h and 24h) stable Compound is Stable check_stability->stable Yes unstable Compound is Unstable check_stability->unstable No calc_ic50 Calculate IC50 value dose_response->calc_ic50 calc_ic50->check_stability reassess Re-evaluate Structure-Activity Relationship (SAR) stable->reassess identify_degradants Identify degradation products (LC-MS/MS) unstable->identify_degradants test_degradants Test toxicity of identified degradation products identify_degradants->test_degradants test_degradants->reassess formulate Consider formulation strategies (e.g., encapsulation) to shield cells reassess->formulate

Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Step-by-Step Protocol: Assessing Compound Stability in Cell Culture Medium

  • Preparation: Prepare a stock solution of your isothiazole derivative in a suitable solvent (e.g., DMSO). Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).

  • Incubation: Spike the compound into the cell culture medium at the highest concentration used in your cytotoxicity assay. Also, prepare a control sample of the medium with the solvent alone.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. Quench any potential reaction by adding a strong solvent like acetonitrile and store at -20°C.

  • Incubation: Place the remaining medium in a cell culture incubator (37°C, 5% CO2) for the duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Time End (T=X) Sample: At the end of the incubation period, take another aliquot, quench it with acetonitrile, and store it at -20°C.

  • Analysis: Analyze both the T=0 and T=X samples by High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the peak area of the parent compound in both samples.

  • Interpretation: A significant decrease (>10-15%) in the peak area of the parent compound at T=X compared to T=0 indicates instability. The appearance of new peaks suggests the formation of degradation products.

Problem 2: A Promising Biocide Shows High Potential for Skin Sensitization

Scenario: Your lead isothiazolinone-based biocide is highly effective against a broad spectrum of microbes. However, preliminary in silico models (e.g., QSAR) predict a high potential for skin sensitization. You need to confirm this experimentally and explore strategies to mitigate this risk.

Solution: Non-Animal Testing Strategy & Formulation Adjustment

Modern toxicology relies on an Adverse Outcome Pathway (AOP) framework to assess skin sensitization, avoiding animal testing.[16] The AOP for skin sensitization involves several key events that can be measured using in chemico and in vitro assays.

Adverse Outcome Pathway for Skin Sensitization

AOP cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome KE1 Key Event 1: Covalent Binding to Skin Proteins (Haptenation) KE2 Key Event 2: Keratinocyte Activation (Nrf2/ARE Pathway) KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation (Cytokine & Surface Marker Expression) KE2->KE3 KE4 Key Event 4: T-Cell Proliferation & Priming KE3->KE4 AO Allergic Contact Dermatitis KE4->AO

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Step-by-Step Protocol: Tiered In Vitro Assessment of Sensitization Potential

  • Key Event 1 - Direct Peptide Reactivity Assay (DPRA):

    • Objective: To measure the reactivity of the compound with model synthetic peptides containing cysteine and lysine. This mimics haptenation.

    • Methodology: Incubate the test chemical with the synthetic peptides for 24 hours. Quantify the depletion of the peptides using HPLC.

    • Interpretation: The percentage of peptide depletion is used to categorize the compound's reactivity potential (low, moderate, high). This assay addresses the molecular initiating event.

  • Key Event 2 - KeratinoSens™ Assay:

    • Objective: To measure the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in keratinocytes.

    • Methodology: Use a reporter cell line (e.g., HaCaT cells transfected with a luciferase gene under the control of an ARE element). Expose the cells to various concentrations of your compound for 48 hours. Measure luciferase expression.

    • Interpretation: A statistically significant induction of the luciferase gene above a certain threshold indicates a positive response, suggesting keratinocyte activation.

  • Key Event 3 - human Cell Line Activation Test (h-CLAT):

    • Objective: To measure the activation of dendritic cells by quantifying the expression of cell surface markers (CD54 and CD86).

    • Methodology: Treat a monocytic cell line (e.g., THP-1) with the test compound for 24 hours. Use flow cytometry to measure the expression levels of CD54 and CD86.

    • Interpretation: An increase in expression beyond a defined threshold indicates a positive result for dendritic cell activation.

Data Integration and Mitigation: If two or more of these assays return a positive result, the compound is likely a skin sensitizer.[16] The next step is to implement a mitigation strategy.

  • Mitigation Strategy: Microencapsulation The goal of microencapsulation is to create a physical barrier around the isothiazolinone, preventing it from directly contacting skin proteins while allowing a slow, controlled release for biocidal activity.[1]

    • Experimental Workflow:

      • Synthesize microcapsules (e.g., using urea-formaldehyde resin) containing your isothiazolinone derivative.[12]

      • Characterize the microcapsules for size, morphology (SEM), and encapsulation efficiency (e.g., by dissolving the capsules and quantifying the active ingredient via HPLC).

      • Repeat the DPRA, KeratinoSens™, and h-CLAT assays using the encapsulated formulation.

      • Compare Results: A significant reduction in peptide depletion (DPRA) and a shift to higher concentrations required for a positive result in the cell-based assays would validate the effectiveness of the encapsulation strategy in reducing the sensitization risk.

Data Summary Tables

Table 1: Comparative Toxicity Profile of Common Isothiazolinones

CompoundAcronymPrimary HazardNotes
2-Methyl-4-isothiazolin-3-oneMITPotent Skin SensitizerUse in leave-on cosmetics is now heavily restricted in many regions.[7][17]
5-Chloro-2-methyl-4-isothiazolin-3-oneCMITPotent Skin SensitizerOften used in a 3:1 mixture with MIT (Kathon™); more potent than MIT alone.[6][8]
1,2-Benzisothiazolin-3-oneBITSkin SensitizerCommonly used in paints, adhesives, and cleaning products.[1][17][18]
2-Octyl-4-isothiazolin-3-oneOITSkin Sensitizer, EcotoxicityHigher lipophilicity; used in leather products and antifouling paints.[1][18]
4,5-Dichloro-2-octyl-4-isothiazolin-3-oneDCOITHigh Aquatic ToxicityA primary active ingredient in marine antifouling paints (Sea-Nine™).[1]

Table 2: Overview of Toxicity Reduction Strategies

StrategyMechanismAdvantagesDisadvantages & Challenges
Chemical Modification Alter the molecule's electronic and steric properties to reduce reactivity with biological nucleophiles.Can lead to fundamentally safer compounds.Requires extensive synthesis and screening; may reduce biocidal efficacy.[2]
Microencapsulation Creates a physical barrier, preventing direct contact and controlling release.[1]Proven to reduce skin exposure and leaching; can protect the active ingredient from degradation.[1][12]Adds complexity and cost to the formulation; release kinetics must be carefully optimized.
Polymer Matrix Integration Traps the biocide within a solid polymer matrix, reducing its availability.Reduces leaching and direct contact.May significantly slow the biocidal action; not suitable for all product types.
Use of Synergists Combine a lower concentration of isothiazolinone with another, less toxic biocide for a synergistic effect.[9]Can reduce the overall toxicological burden of the formulation.Requires extensive testing to prove synergy and rule out antagonistic effects.
pH Formulation Control Maintain the product at a slightly acidic pH where isothiazolinones are more stable.Simple and cost-effective.Limited applicability; does not reduce inherent toxicity upon contact.[4]
References
  • Additive or alternative preservative (non-isothiazolinone) for all-purpose cleaners. (n.d.). Halo.
  • Ecotoxicology of Isothiazolinone-Based Biocides: An In-depth Technical Guide. (n.d.). BenchChem.
  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Environmental fate and ecotoxicology of isothiazolone biocides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Understanding Isothiazolinones: A Focus on Safety and Handling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). ResearchGate. [Link]

  • Isothiazolinone mix allergy. (n.d.). DermNet. Retrieved January 12, 2026, from [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). Semantic Scholar. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). PubMed. [Link]

  • Methylisothiazolinone and the contact allergy 'epidemic'. (2016).
  • MIT (Methylisothiazolinone) substitutes as preservatives in detergents and paints. (2020). Comercial Química Massó.
  • Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds. (2023). PMC - NIH. [Link]

  • Methylisothiazolinone – the hidden allergy trigger. (n.d.). Cosmacon.
  • Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Methylisothiazolinone and Isothiazolinone Allergy. (2015). MDedge. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). PMC - NIH. [Link]

  • Self-healing coating to reduce isothiazolinone (MCI/MI) leaching from preservative-treated bamboo. (n.d.). BioResources. Retrieved January 12, 2026, from [Link]

  • Isothiazolinone White Paper. (2018). ChemView.
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2025). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Methods for 3-Hydroxyisothiazole-5-carboxylate Metabolites

Welcome to the technical support center for the analysis of 3-Hydroxyisothiazole-5-carboxylate and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Hydroxyisothiazole-5-carboxylate and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively working on quantifying these analytes in complex biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and refine your methods effectively.

This document is structured to address common challenges in a direct question-and-answer format, followed by detailed troubleshooting guides and validated starting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning method development.

Q1: What are the likely metabolic pathways for 3-Hydroxyisothiazole-5-carboxylate, and what metabolites should I expect?

A1: Based on the structure—a heterocyclic ring with hydroxyl and carboxyl functional groups—metabolism is expected to proceed via two main phases.

  • Phase I Metabolism: This typically involves oxidation. While the isothiazole ring itself can be relatively stable, other positions on a parent molecule containing this moiety could be hydroxylated. A primary metabolic route for alkyl groups, for instance, is hydroxylation followed by oxidation to a carboxylic acid.[1]

  • Phase II Metabolism: This is a major pathway for this compound. The carboxylic acid group is a prime site for conjugation. Expect to see glucuronide conjugates (via UGT enzymes) and potentially glycine conjugates. The hydroxyl group can also undergo glucuronidation or sulfation. For heterocyclic compounds, N-glucuronidation is also a possibility.[2]

A diagram of the potential metabolic pathways is shown below.

Metabolic_Pathway Parent 3-Hydroxyisothiazole- 5-carboxylate PhaseI Phase I Metabolite (e.g., Ring Oxidation) Parent->PhaseI Oxidation (CYP450) Glucuronide Carboxyl-Glucuronide (Phase II) Parent->Glucuronide Glucuronidation (UGT) Glycine Glycine Conjugate (Phase II) Parent->Glycine Amino Acid Conjugation Sulfate Hydroxy-Sulfate (Phase II) Parent->Sulfate Sulfation (SULT) PhaseI_conj Phase II Conjugate (e.g., Glucuronide) PhaseI->PhaseI_conj Glucuronidation

Caption: Potential Phase I and Phase II metabolic pathways.

Q2: Which LC-MS ionization mode is optimal for these analytes?

A2: Negative ion mode Electrospray Ionization (ESI-) is strongly recommended. The carboxylate functional group is acidic and readily deprotonates to form a [M-H]⁻ ion, providing excellent sensitivity. While positive mode may show some signal ([M+H]⁺), its efficiency is significantly lower for acidic molecules.

Q3: Should I use a Reversed-Phase (RP) or HILIC column for chromatographic separation?

A3: The choice depends on the specific metabolites and your analytical goals. Both have distinct advantages and disadvantages.

  • Reversed-Phase (C18): Standard for many small molecules. However, the parent compound and its early, polar metabolites may exhibit poor retention, eluting near the solvent front where ion suppression is most severe.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for retaining and separating very polar compounds.[4][5] This is often the superior choice for polar metabolites, as it moves them away from the unretained matrix components.

See the table below for a direct comparison to guide your decision.

Q4: How can I ensure the stability of these metabolites during sample handling and storage?

A4: Metabolite stability is critical for data integrity.[3][6]

  • Quench Metabolism: For cellular or tissue samples, metabolism must be stopped immediately upon collection. This is typically done by flash-freezing in liquid nitrogen or adding a cold organic solvent like methanol.

  • Temperature: Store all biological samples (plasma, urine, tissues) at -80°C. Perform all extraction steps on ice to minimize enzymatic degradation.

  • pH: The stability of conjugates, particularly acyl glucuronides, can be pH-sensitive. Maintain a neutral or slightly acidic pH during extraction and storage if possible.

  • Time: Minimize the time between sample collection, extraction, and final analysis.[3] For autosampler stability, run tests to determine if degradation occurs over the course of a long analytical run and keep the autosampler cooled (e.g., 4°C).

Section 2: Troubleshooting Guide

This section is formatted as a direct problem-and-solution guide for issues you may encounter during method development.

Problem 1: Poor or No Chromatographic Retention & Asymmetric Peak Shape
  • Likely Cause: Your analytes are highly polar and are not interacting sufficiently with your reversed-phase (e.g., C18) column. This causes them to elute in or near the solvent front (void volume), leading to poor peak shape and significant matrix effects.[3]

  • Solution Pathway:

    • Confirm the Issue: Inject a standard in a pure solvent. If it still shows no retention, the issue is fundamental to the analyte-column interaction.

    • Switch to HILIC: This is the most robust solution for polar analytes. A HILIC column retains compounds based on partitioning into a water layer on the stationary phase surface, providing excellent retention for polar species.[4]

    • Use a Polar-Embedded RP Column: If you must remain in a reversed-phase system, consider columns with polar end-capping or embedded polar groups (e.g., C18-PFP, C18-AQ). These are designed to better retain polar compounds.

    • Check Injection Solvent: For HILIC, your injection solvent must have a high organic content (e.g., >80% acetonitrile), similar to your initial mobile phase, to ensure good peak shape. For RP, the injection solvent should be weaker (higher aqueous content) than the mobile phase.[5]

Problem 2: Low Signal Intensity & Poor Sensitivity
  • Likely Cause 1: Ion Suppression. Co-eluting matrix components (salts, phospholipids) from your biological sample are competing with your analyte for ionization in the MS source, reducing its signal.[7][8]

    • Solution:

      • Improve Sample Preparation: Move from a simple protein precipitation (PPT) to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[9]

      • Enhance Chromatographic Separation: If you cannot improve sample cleanup, optimize your LC method to move the analyte peak away from interfering matrix peaks. HILIC is often effective at this.

      • Dilute the Sample: A simple 1:5 or 1:10 dilution of your final extract can sometimes significantly reduce matrix effects and improve signal, despite the lower concentration.

  • Likely Cause 2: Inefficient Ionization. Your mobile phase composition is hindering the formation of gas-phase ions.

    • Solution:

      • Optimize Mobile Phase pH (Negative Mode): For ESI-, a higher pH in the mobile phase promotes deprotonation of the carboxylic acid, enhancing signal. Replace formic acid (which suppresses negative ionization) with a weak base like 0.1% ammonium hydroxide or 5 mM ammonium acetate.[10]

      • Optimize MS Source Parameters: Systematically tune the ion source temperature, gas flows (nebulizer, auxiliary gas), and spray voltage to find the optimal conditions for your specific analytes.

Problem 3: High Variability & Poor Reproducibility (High %CV)
  • Likely Cause 1: Inconsistent Sample Preparation. Manual extraction steps, especially LLE or SPE, can introduce variability.

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., ¹³C or ¹⁵N labeled analyte) behaves identically to the analyte during extraction and ionization, correcting for any losses or matrix effects.[11] If a SIL-IS is unavailable, use a close structural analog.

      • Automate Extraction: If possible, use automated liquid handlers or extraction manifolds to improve consistency.

  • Likely Cause 2: Analyte Degradation. The analyte is not stable in the final extract sitting in the autosampler.

    • Solution:

      • Conduct Autosampler Stability Tests: Prepare a set of QCs and re-inject them over 24-48 hours to measure degradation.

      • Modify Extract Composition: Sometimes adding an antioxidant (like ascorbic acid) or adjusting the pH of the final solvent can improve stability.[3]

Section 3: Experimental Protocols & Workflows

These protocols provide a validated starting point for your method development.

Overall Analytical Workflow

The general workflow for analyzing these metabolites is summarized in the diagram below.

Caption: A typical bioanalytical workflow from sample to result.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is a quick and simple method suitable for initial screening.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile/10% Water for HILIC analysis).

  • Vortex to mix, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 2: Starting LC-MS/MS Parameters

Use these tables as a starting point for your specific instrument.

Table 1: Recommended Liquid Chromatography Conditions

ParameterMethod A: HILICMethod B: Reversed-Phase (Polar)
Column Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µmC18 with polar end-capping, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9 with NH₄OH0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Gradient 95% B -> 50% B over 5 min2% B -> 95% B over 4 min
Column Temp. 40°C45°C
Injection Vol. 2-5 µL2-5 µL

Table 2: Example Mass Spectrometry Parameters (ESI-)

ParameterSuggested SettingRationale
Ionization Mode ESI NegativeOptimal for acidic carboxylate group.
Capillary Voltage 2.5 - 3.5 kVTune for maximum signal stability.
Source Temp. 120 - 150 °CLower temps can preserve fragile conjugates.
Desolvation Temp. 400 - 550 °CMust be high enough to desolvate efficiently.
Nebulizer Gas Instrument DependentTune for a stable spray.
Scan Type Multiple Reaction Monitoring (MRM)Provides the best selectivity and sensitivity for quantification.[12]

Hypothetical MRM Transitions: To set up your MRM, you must first determine the precursor mass of your analyte. Then, perform a product ion scan to find a stable and intense fragment. For a carboxylate, a common neutral loss is CO₂ (44 Da).

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Common Neutral Loss
Parent Compoundm/z 158.0m/z 114.0CO₂ (44 Da)
Glycine Conjugatem/z 215.0m/z 158.0Glycine (57 Da)
Glucuronide Conjugatem/z 334.1m/z 158.0Glucuronic Acid (176 Da)

Note: These masses are hypothetical and must be confirmed experimentally.

References
  • Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 16-20. [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]

  • Barber, E., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 259. [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample Preparation for Polar Metabolites in Bioanalysis. PubMed. [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University Website. [Link]

  • Patel, D. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • EMBL. (2019). Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. [Link]

  • Kapoľková, Z., & Kowalczyk, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 178, 117791. [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Website. [Link]

  • Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Technology Networks Website. [Link]

  • SCIEX. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. SCIEX Website. [Link]

  • Guo, K., & Li, L. (2009). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. PubMed Central. [Link]

  • Wang, J., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). PubMed Central. [Link]

  • Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central. [Link]

  • MACHEREY-NAGEL. (n.d.). Analysis of isothiazolinones by LC-MS/MS. MACHEREY-NAGEL Website. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]

  • Chemistry Notes. (2022). Detection of Carboxylic acid; Functional group detection. Chemistry Notes Website. [Link]

  • Nicolas, M., et al. (2021). Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. PubMed. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • Quora. (2023). How to identify carboxylic acid in a chemical lab. Quora. [Link]

  • Schettgen, T., et al. (2020). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Website. [Link]

  • Clark, B., et al. (1970). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. PubMed. [Link]

  • Hafez, H. N., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Hindawi. [Link]

  • van der Veer, B., et al. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature. [Link]

  • Pérez-Arellano, I., et al. (2010). Pyrroline-5-carboxylate synthase and proline biosynthesis: from osmotolerance to rare metabolic disease. PubMed. [Link]

  • Rodríguez-García, C., et al. (2021). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI. [Link]

  • Al-Hadiya, B. H. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central. [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. [Link]

  • Tian, Q., et al. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Hegstad, S., et al. (2015). Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. PubMed. [Link]

  • Tarkiainen, V., et al. (2007). Application of LC-MS to the analysis of new radiopharmaceuticals. PubMed. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Liu, T., et al. (2020). Pyrroline-5-carboxylate synthase senses cellular stress and modulates metabolism by regulating mitochondrial respiration. ResearchGate. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. ijsrst.com. [Link]

  • Sharma, A., et al. (2021). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. [Link]

  • National Center for Biotechnology Information. Thiazole-5-carboxylic acid. PubChem Compound Database. [Link]

Sources

Reference Data & Comparative Studies

Validation

Bridging the Bench and the Bedside: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Data for Isothiazole-Based c-Met Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the journey of a novel therapeutic agent from a laboratory concept to a clinical candidate is both arduous and intricate. This process hinges on th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the journey of a novel therapeutic agent from a laboratory concept to a clinical candidate is both arduous and intricate. This process hinges on the critical evaluation and cross-validation of experimental data generated from two distinct, yet interconnected, realms: the controlled environment of in vitro assays and the complex biological systems of in vivo models. The isothiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo performance of a representative isothiazole-containing compound, a potent inhibitor of the c-Met receptor tyrosine kinase, a key target in cancer therapy.[1]

Due to the limited availability of published data on 3-Hydroxyisothiazole-5-carboxylate, this guide will utilize a well-characterized thiazole carboxamide derivative, hereafter referred to as Thiazole-Carboxamide 1 , as a case study to illustrate the principles of cross-validation. We will compare its performance against other established c-Met inhibitors with different chemical scaffolds, providing researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities.

The c-Met Signaling Pathway: A Prime Target in Oncology

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, plays a pivotal role in normal cellular processes such as embryonic development and tissue repair.[1] However, its aberrant activation through mutation, amplification, or overexpression is a key driver in the progression of numerous human cancers.[3][4] Upon binding to its ligand, HGF, c-Met activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[1][3][5] The dysregulation of this pathway is strongly correlated with tumor growth, metastasis, and therapeutic resistance, making c-Met an attractive target for anticancer drug development.[1][4]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MAPK MAPK RAF->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration & Invasion STAT3->Migration

Caption: Simplified c-Met Signaling Pathway.

In Vitro Performance Evaluation: Potency and Cellular Effects

The initial assessment of a potential drug candidate's efficacy begins with in vitro studies. These assays provide a controlled environment to quantify the direct interaction of a compound with its molecular target and its subsequent effects on cancer cells.

Comparative Analysis of c-Met Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound. The following table summarizes the in vitro performance of our case study compound, Thiazole-Carboxamide 1 , against the c-Met kinase and its anti-proliferative effect on various cancer cell lines, compared to other c-Met inhibitors.

CompoundScaffoldc-Met Kinase IC50 (nM)MKN-45 Cell IC50 (nM)A549 Cell IC50 (nM)HT-29 Cell IC50 (nM)
Thiazole-Carboxamide 1 Thiazole2.5488>10,000>10,000
Cabozantinib Quinoline1.31904,2001,400
Crizotinib Pyridine~11241,6306,310
Pyrazolopyridine 1 Pyrazolopyridine4.273,420 (HepG-2)--

Data for Thiazole-Carboxamide 1 is representative of highly potent thiazole derivatives.[6][7][8] Data for Cabozantinib and Crizotinib are compiled from multiple sources.[9] Data for Pyrazolopyridine 1 is from a study on novel pyrazolopyridine-based inhibitors.[10][11]

Expert Interpretation: The data reveals that Thiazole-Carboxamide 1 is a highly potent inhibitor of the c-Met kinase, with an IC50 in the low nanomolar range, comparable to the established drug Cabozantinib.[6][7][10][11] Its potent anti-proliferative activity in the MKN-45 gastric cancer cell line, which is known for MET amplification, suggests a strong dependence of this cell line on c-Met signaling.[9] The lack of significant activity in A549 and HT-29 cells indicates a high degree of selectivity for c-Met-driven cancers.

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol outlines a typical luminescent kinase assay to determine the IC50 of a test compound against c-Met.

  • Preparation of Reagents:

    • Prepare a 1x Kinase assay buffer by diluting a 5x stock solution with distilled water.

    • Thaw recombinant human c-Met kinase on ice and dilute to the desired concentration (e.g., 0.8 ng/µl) in 1x Kinase assay buffer.

    • Prepare a master mix containing 5x Kinase assay buffer, 500 µM ATP, and a suitable substrate like Poly (Glu:Tyr, 4:1).

    • Prepare serial dilutions of the test compound at 10-fold the desired final concentrations.

  • Assay Procedure:

    • To a 96-well white plate, add 5 µl of the diluted test compound or vehicle control to the appropriate wells.

    • Add 25 µl of the master mix to all wells.

    • Initiate the kinase reaction by adding 20 µl of the diluted c-Met kinase to all wells except the "blank" control.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • After incubation, add 50 µl of a kinase detection reagent (e.g., Kinase-Glo® Max) to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other measurements.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Performance Evaluation: From Pharmacokinetics to Efficacy

While in vitro assays establish potency, in vivo studies in animal models are essential to understand a compound's behavior in a complex biological system. These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK), and the ultimate therapeutic efficacy.

in_vivo_workflow Cell_Culture Cancer Cell Culture (e.g., MKN-45) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth (to ~150-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle vs. Compound) Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring 21-28 days Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Typical workflow for an in vivo xenograft study.

Comparative Analysis of Preclinical Pharmacokinetics and Efficacy

The following table presents representative preclinical pharmacokinetic and efficacy data for our case study compound, Thiazole-Carboxamide 1 , and an alternative c-Met inhibitor.

ParameterThiazole-Carboxamide 1Alternative c-Met Inhibitor
Pharmacokinetics (Mouse)
Clearance (mL/min/kg)Low to ModerateLow
Oral Bioavailability (%)GoodHigh
Efficacy (MKN-45 Xenograft Model)
Dose (mg/kg, oral)2520
Tumor Growth Inhibition (%)> 80%> 75%

Pharmacokinetic and efficacy data for Thiazole-Carboxamide 1 are representative of promising preclinical candidates.[7] Data for the alternative inhibitor is based on published preclinical data for novel MET kinase inhibitors.[12]

Expert Interpretation: Thiazole-Carboxamide 1 demonstrates a favorable pharmacokinetic profile in mice, with good oral bioavailability, suggesting it can achieve and maintain therapeutic concentrations in the bloodstream.[7] This is corroborated by its excellent efficacy in the MKN-45 xenograft model, where it significantly inhibits tumor growth. This strong in vivo performance is a crucial step in validating the compound's potential as a therapeutic agent.

Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo anti-tumor activity of a test compound.[13][14][15][16]

  • Cell Preparation and Implantation:

    • Culture a human cancer cell line with c-Met amplification (e.g., MKN-45) to 70-80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells per 100 µl.

    • Inject 100 µl of the cell suspension subcutaneously into the flank of 4-6 week old immunocompromised mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor diameters with digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

    • Prepare the test compound in a suitable vehicle and administer it to the treatment group daily via oral gavage. The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days).

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition for the treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume between the groups.

Cross-Validation: Connecting the Dots Between In Vitro and In Vivo Results

The ultimate goal of preclinical evaluation is to determine if a compound's in vitro potency translates into in vivo efficacy. For Thiazole-Carboxamide 1 , the strong correlation between its low nanomolar in vitro IC50 against c-Met and its significant tumor growth inhibition in a c-Met-dependent xenograft model provides a robust validation of its mechanism of action.

However, a direct correlation is not always observed. Discrepancies can arise from several factors:

  • Pharmacokinetics and Metabolism: A compound may be highly potent in vitro but have poor oral bioavailability or be rapidly metabolized in vivo, preventing it from reaching the tumor at therapeutic concentrations.

  • Bioactivation: The isothiazole ring, while a valuable pharmacophore, can undergo metabolic bioactivation to form reactive intermediates that may lead to toxicity.[3] Understanding these metabolic pathways is crucial for interpreting in vivo outcomes.

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that contribute to its efficacy or toxicity, which would not be apparent in a highly specific in vitro kinase assay.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in the tumor microenvironment can influence a drug's efficacy in ways that cannot be fully replicated in vitro.

A thorough understanding of these potential confounders is essential for making informed decisions about advancing a compound into further development.

Conclusion

The successful development of novel therapeutics like isothiazole-based c-Met inhibitors requires a multi-faceted and iterative approach to data generation and interpretation. This guide has demonstrated the critical importance of cross-validating in vitro and in vivo results to build a comprehensive profile of a drug candidate. By systematically evaluating a compound's potency, cellular effects, pharmacokinetic properties, and in vivo efficacy, researchers can gain the necessary insights to confidently advance the most promising molecules toward clinical investigation.

References

  • An overview of the c-MET signaling pathway. PubMed Central (PMC) - National Institutes of Health (NIH). Available at: [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]

  • c-MET Protein. AbbVie Science. Available at: [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • An overview of the c-MET signaling pathway. PubMed. Available at: [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. Available at: [Link]

  • Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available at: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central (PMC) - National Institutes of Health (NIH). Available at: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]

  • Xenograft Tumor Assay Protocol. Unknown Source. Available at: [Link]

  • Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. ResearchGate. Available at: [Link]

  • In vivo tumor models. Stanford Medicine. Available at: [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. Available at: [Link]

Sources

Comparative

A Head-to-Head Benchmarking Guide: Evaluating the Performance of Novel IDO1 Inhibitors Against Standard-of-Care Immunotherapies

A Senior Application Scientist's Field Guide to Preclinical Evaluation Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology In the landscape of cancer immunotherapy, the goal is to empower the patient's own...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Preclinical Evaluation

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

In the landscape of cancer immunotherapy, the goal is to empower the patient's own immune system to recognize and eliminate malignant cells. A key mechanism of tumor immune evasion involves the upregulation of metabolic enzymes that create an immunosuppressive tumor microenvironment (TME). One such enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1), has emerged as a high-value therapeutic target.[1][2][3]

IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine.[1][4] In many cancers, including melanoma and non-small cell lung cancer, tumor cells and antigen-presenting cells within the TME overexpress IDO1.[1][5] This enzymatic activity leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are critical for killing cancer cells.[1][6]

  • Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces T-cell apoptosis, further dampening the anti-tumor immune response.[1][4][7]

Given this central role in immune escape, inhibiting IDO1 is a compelling strategy to restore anti-tumor immunity. This guide provides a comprehensive framework for benchmarking the performance of a novel, hypothetical IDO1 inhibitor, 3-Hydroxyisothiazole-5-carboxylate (hereafter designated HTC-5X ), against both a well-characterized clinical-stage IDO1 inhibitor and a standard-of-care immune checkpoint inhibitor.

Our benchmarking standards will be:

  • Epacadostat: A potent and selective, first-generation IDO1 inhibitor.[8][9][10] Although it did not meet primary endpoints in a pivotal Phase III trial for melanoma, its well-defined mechanism makes it an essential benchmark for in vitro and in vivo comparisons.[8][11]

  • Pembrolizumab (Keytruda®): An anti-PD-1 monoclonal antibody that is a standard-of-care for numerous malignancies.[12][13][14] It works by blocking the PD-1/PD-L1 immune checkpoint, which restores the activity of tumor-infiltrating T-cells.[12][13][15] This allows for the evaluation of HTC-5X as both a monotherapy and a potential synergistic partner to established immunotherapies.

This guide is structured to provide not just protocols, but the strategic reasoning behind a multi-tiered evaluation process, ensuring that the data generated is robust, reproducible, and clinically relevant.

Part 1: Foundational In Vitro Characterization

The initial phase of benchmarking focuses on direct, quantitative comparisons of enzymatic and cellular activity. The primary objective is to determine if HTC-5X engages its target with high potency and selectivity and translates this into a functional reversal of IDO1-mediated immunosuppression in a controlled environment.

Tier 1: Biochemical Enzyme Inhibition Assay

Causality: Before investing in complex cell-based or in vivo models, it is critical to confirm that HTC-5X directly inhibits the IDO1 enzyme and to quantify its potency relative to a known inhibitor like Epacadostat. This assay isolates the enzyme from all other biological variables.

Methodology: A cell-free, absorbance-based enzymatic assay is employed to measure the production of N-formylkynurenine, the direct product of IDO1 activity.[16][17]

Experimental Protocol: IDO1 Enzymatic IC50 Determination

  • Reagents & Materials:

    • Recombinant Human IDO1 Enzyme

    • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[10]

    • L-Tryptophan (Substrate)

    • Ascorbic Acid (Cofactor)

    • Methylene Blue (Cofactor)[10]

    • Catalase[10]

    • Test Compounds: HTC-5X and Epacadostat, serially diluted in DMSO.

    • 30% Trichloroacetic Acid (TCA) for reaction termination.

    • 96-well, UV-transparent microplate.

    • Microplate spectrophotometer capable of reading absorbance at 321 nm.[10]

  • Procedure:

    • Prepare a master reaction mix containing assay buffer, ascorbate, methylene blue, catalase, and L-tryptophan.

    • Dispense 180 µL of the master mix into each well of the 96-well plate.

    • Add 10 µL of serially diluted HTC-5X, Epacadostat, or DMSO (vehicle control) to the appropriate wells.

    • To initiate the reaction, add 10 µL of diluted recombinant IDO1 enzyme to all wells except the "Blank" control, to which 10 µL of assay buffer is added.[17]

    • Incubate the plate at room temperature for 60 minutes, with gentle shaking.

    • Terminate the reaction by adding 20 µL of 30% TCA to each well. This step also hydrolyzes the N-formylkynurenine product to kynurenine.[16]

    • Incubate at 50°C for 30 minutes.[16]

    • Measure the absorbance of each well at 321 nm.[10]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Expected Outcome & Data Presentation:

The primary output is the half-maximal inhibitory concentration (IC50), a direct measure of drug potency.

CompoundTargetAssay TypeAverage IC50 (nM)
HTC-5X IDO1Biochemical8.5
Epacadostat IDO1Biochemical10.0[9]

Table 1: Hypothetical biochemical IC50 values for HTC-5X and Epacadostat against recombinant IDO1 enzyme.

Tier 2: Cell-Based Functional Assay

Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. This assay validates that HTC-5X can access intracellular IDO1 in a relevant cancer cell line and functionally inhibit its activity, as measured by the reduction of kynurenine secretion.[6][18][19]

Methodology: We utilize a human ovarian cancer cell line (e.g., SKOV-3) or colon cancer line (e.g., SW480), which can be stimulated with interferon-gamma (IFNγ) to induce high levels of endogenous IDO1 expression.[6] The functional readout is the concentration of kynurenine in the cell culture supernatant.

Experimental Protocol: Cellular IDO1 Kynurenine Production Assay

  • Reagents & Materials:

    • SKOV-3 cells (or other suitable IFNγ-responsive cancer cell line).

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

    • Recombinant Human IFNγ.

    • Test Compounds: HTC-5X and Epacadostat, serially diluted.

    • Reagents for kynurenine detection (TCA and p-dimethylaminobenzaldehyde).[6][16]

    • 96-well cell culture plates.

  • Procedure:

    • Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[6]

    • The next day, treat the cells with the serially diluted test compounds (HTC-5X, Epacadostat) for 1 hour.

    • Induce IDO1 expression by adding IFNγ to a final concentration of 100 ng/mL to all wells except the unstimulated control.[6]

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • After incubation, carefully collect 140 µL of the culture supernatant from each well.

    • Add 10 µL of 6.1 N TCA to each supernatant sample, incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]

    • Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm. A standard curve using known concentrations of kynurenine should be run in parallel.[6]

  • Data Analysis:

    • Calculate the kynurenine concentration in each well using the standard curve.

    • Determine the cellular IC50 value for each compound by plotting the percent inhibition of kynurenine production versus log[inhibitor concentration].

Expected Outcome & Data Presentation:

This provides a more biologically relevant potency value, accounting for cellular factors.

CompoundTargetAssay TypeAverage Cellular IC50 (nM)
HTC-5X IDO1Cellular (SKOV-3)25.0
Epacadostat IDO1Cellular (HeLa)~70 (literature value)

Table 2: Hypothetical cellular IC50 values. A lower value for HTC-5X would suggest superior cell permeability or resistance to efflux compared to the benchmark.

Part 2: Simulating the Tumor Microenvironment - Co-Culture Assays

Causality: The ultimate goal of an IDO1 inhibitor is to reverse T-cell suppression.[1] A co-culture system that models the interaction between cancer cells and immune cells is the critical next step to demonstrate this functional outcome. This assay directly tests the hypothesis that inhibiting IDO1 with HTC-5X can restore T-cell function.

Tier 3: IDO1-Mediated T-Cell Suppression & Rescue Assay

Methodology: This assay co-cultures IFNγ-stimulated, IDO1-expressing cancer cells with a T-cell line (e.g., Jurkat) or primary human T-cells.[6][20] The cancer cells will deplete tryptophan, suppressing T-cell activation. The ability of HTC-5X to "rescue" T-cell function is the key endpoint.

Experimental Workflow Diagram

G cluster_setup Assay Setup (Day 1-2) cluster_coculture Co-Culture & Stimulation (Day 3) cluster_readout Functional Readout (Day 4-5) plate 1. Plate Cancer Cells (e.g., SW480) ifn 2. Induce IDO1 with IFNγ plate->ifn inhibitor 3. Add Inhibitors (HTC-5X, Epacadostat) ifn->inhibitor add_tcells 4. Add T-Cells (e.g., Jurkat) inhibitor->add_tcells stim 5. Add T-Cell Stimuli (anti-CD3/CD28) add_tcells->stim il2 6a. Measure IL-2 (ELISA) stim->il2 prolif 6b. Measure Proliferation (e.g., CFSE dye) stim->prolif caption Workflow for T-Cell Co-Culture Rescue Assay.

Caption: Workflow for T-Cell Co-Culture Rescue Assay.

Experimental Protocol: T-Cell Rescue Co-Culture

  • Reagents & Materials:

    • IDO1-inducible cancer cells (e.g., SW480).

    • Jurkat T-cells or primary human PBMCs.

    • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).

    • Human IL-2 ELISA kit.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Perform steps 1-3 of the Cellular Kynurenine Assay protocol.

    • After 24 hours of IFNγ induction, add Jurkat T-cells to the wells containing the cancer cells, along with anti-CD3/CD28 antibodies to stimulate T-cell activation.

    • Co-culture for an additional 48-72 hours.

    • Endpoint Measurement 1 (T-Cell Activation): Collect the supernatant and measure the concentration of secreted Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, using an ELISA kit.

    • Endpoint Measurement 2 (Cell Viability): Assess the viability of cells in the well to control for compound toxicity.

  • Data Analysis:

    • Normalize IL-2 production to the "T-cells + Stimuli Only" positive control.

    • Plot the percentage of IL-2 rescue against log[inhibitor concentration] to determine the EC50 (effective concentration for 50% rescue).

Expected Outcome & Data Presentation:

This assay demonstrates the true functional consequence of IDO1 inhibition. A superior compound will rescue T-cell function at a lower concentration.

ConditionCompoundAvg. IL-2 Secretion (pg/mL)% T-Cell Function Rescue
T-Cells + StimuliN/A1500100% (Control)
T-Cells + Cancer Cells + IFNγVehicle1500% (Suppressed)
T-Cells + Cancer Cells + IFNγHTC-5X (100 nM) 1200 78%
T-Cells + Cancer Cells + IFNγEpacadostat (100 nM)95056%
T-Cells + Cancer Cells + IFNγPembrolizumab (1 µg/mL)2003% (No IDO1 effect)
T-Cells + Cancer Cells + IFNγHTC-5X + Pembrolizumab 1450 96% (Synergy)

Table 3: Hypothetical data from the T-cell rescue assay, demonstrating HTC-5X's superior ability to restore T-cell function and potential synergy with a PD-1 inhibitor.

Part 3: In Vivo Proof-of-Concept and Benchmarking

Causality: While in vitro data is essential, in vivo efficacy is the definitive test of a drug candidate's potential. A syngeneic mouse tumor model, which utilizes immunocompetent mice, is the gold standard for evaluating immuno-oncology agents.[21][22][23] This model allows us to assess not only the drug's impact on tumor growth but also its modulation of the complex immune cell dynamics within the TME.

Tier 4: Syngeneic Mouse Tumor Model Efficacy Study

Methodology: The CT26 colon carcinoma or B16F10 melanoma models in BALB/c or C57BL/6 mice, respectively, are robust and well-characterized syngeneic models.[24] Tumor growth is monitored over time in response to treatment with HTC-5X, Pembrolizumab, and the combination, compared to a vehicle control.

Signaling Pathway Diagram

G cluster_TME Tumor Microenvironment (TME) cluster_drugs Therapeutic Intervention Tumor Tumor Cell IDO1 IDO1 Enzyme Tumor->IDO1 expresses PDL1 PD-L1 Tumor->PDL1 expresses APC Antigen-Presenting Cell (APC) APC->IDO1 expresses TCell Effector T-Cell IFNg IFNγ TCell->IFNg releases PD1 PD-1 TCell->PD1 expresses IFNg->Tumor stimulates IFNg->APC stimulates Trp Tryptophan IDO1->Trp Trp->TCell required for proliferation Kyn Kynurenine Trp->Kyn catalyzes Kyn->TCell inhibits Suppression T-Cell Suppression Kyn->Suppression PDL1->PD1 binds PD1->Suppression TCR TCR Activation T-Cell Activation & Tumor Killing TCR->Activation HTC5X HTC-5X HTC5X->IDO1 INHIBITS Pembrolizumab Pembrolizumab Pembrolizumab->PD1 BLOCKS

Caption: Dual inhibition of IDO1 and PD-1 pathways to restore T-cell function.

Experimental Protocol: In Vivo Efficacy Study

  • Animal Model:

    • 6-8 week old female C57BL/6 mice.

    • Cell Line: B16F10 melanoma cells (1 x 10⁵ cells per mouse).

  • Study Groups (n=10 mice/group):

    • Group 1: Vehicle (Oral gavage, daily)

    • Group 2: HTC-5X (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Pembrolizumab (anti-mouse PD-1) (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

    • Group 4: HTC-5X + Pembrolizumab (combination dosing as above)

  • Procedure:

    • Subcutaneously implant B16F10 cells into the right flank of each mouse.

    • Monitor tumor growth using digital calipers. When average tumor volume reaches ~100 mm³, randomize mice into the four treatment groups.

    • Administer treatments according to the schedule for 21 days or until tumor volume reaches endpoint criteria.

    • Measure tumor volume and body weight three times per week.

  • Endpoint Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints (from a satellite group of mice):

      • Pharmacodynamics: Measure kynurenine/tryptophan ratio in plasma and tumor tissue via LC-MS to confirm target engagement.

      • Immunophenotyping: At study termination, harvest tumors and tumor-draining lymph nodes. Prepare single-cell suspensions and analyze immune cell populations (CD8+ T-cells, Tregs, etc.) by flow cytometry.[24]

Expected Outcome & Data Presentation:

The definitive data will show how HTC-5X performs in a living system, both alone and in combination.

Treatment GroupMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Change in CD8+/Treg Ratio
Vehicle18500%1.0 (Baseline)
HTC-5X 110041%2.5
Pembrolizumab95049%3.0
HTC-5X + Pembrolizumab 350 81% 6.5

Table 4: Hypothetical in vivo efficacy data. The combination of HTC-5X and Pembrolizumab shows synergistic anti-tumor activity, correlated with a favorable shift in the intratumoral immune cell ratio.

Conclusion and Authoritative Grounding

This comprehensive, multi-tiered guide provides a robust framework for benchmarking a novel therapeutic candidate like 3-Hydroxyisothiazole-5-carboxylate. By progressing logically from direct enzyme inhibition to complex in vivo models, this strategy ensures that each experimental step is built upon a solid foundation of data, validating mechanism and function. The causality behind each experimental choice is paramount; we do not merely collect data, but rather test specific, translatable hypotheses at each tier.

The hypothetical data presented herein illustrates a successful outcome, where HTC-5X demonstrates superior potency and functional activity compared to the benchmark inhibitor and exhibits strong synergy with standard-of-care checkpoint blockade. The protocols described are self-validating systems, incorporating positive and negative controls to ensure data integrity. All methodologies are grounded in established and peer-reviewed techniques, and adherence to standards for biochemical and cellular assays, such as those that can be informed by the National Institute of Standards and Technology (NIST), is critical for reproducibility and accuracy.[25][26]

Ultimately, this guide serves as a blueprint for the rigorous, evidence-based evaluation required to advance promising new molecules from the laboratory toward clinical development.

References

  • Title: UNDERSTANDING THE MECHANISM OF ACTION FOR KEYTRUDA® (pembrolizumab) Source: keytrudahcp.com URL: [Link]

  • Title: Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals Source: keytrudahcp.com URL: [Link]

  • Title: Epacadostat - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pembrolizumab - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is Keytruda (pembrolizumab) and its mechanism of action? Source: Dr. Oracle URL: [Link]

  • Title: Pembrolizumab Unveiling Its Mechanism and Research Applications with Biosimilars Source: Assay Genie URL: [Link]

  • Title: Definition of epacadostat - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

  • Title: IDO Expression in Cancer: Different Compartment, Different Functionality? Source: Frontiers in Immunology URL: [Link]

  • Title: Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer Source: PMC - PubMed Central URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: PMC - NIH URL: [Link]

  • Title: Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology Source: Drug Target Review URL: [Link]

  • Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: NIH URL: [Link]

  • Title: IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions Source: Frontiers in Immunology URL: [Link]

  • Title: Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis Source: AACR Journals URL: [Link]

  • Title: Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) Source: PubMed URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: PubMed URL: [Link]

  • Title: Protocol to study the immune profile of syngeneic mouse tumor models Source: PubMed Central URL: [Link]

  • Title: EVALUATION OF IMMUNO-ONCOLOGY RELATED TREATMENT IN SYNGENIC MOUSE MODELS Source: Oncodesign URL: [Link]

  • Title: Pre-clinical murine models: syngeneic models for immuno-oncology Source: MedCrave online URL: [Link]

  • Title: Considerations for Performing a Successful Syngeneic Tumor Study Source: Taconic Biosciences URL: [Link]

  • Title: Comprehensive Syngeneic Tumor Models for Immunotherapy Evaluation Source: Crown Bioscience URL: [Link]

  • Title: Cell‐Based Identification of New IDO1 Modulator Chemotypes Source: PMC - NIH URL: [Link]

  • Title: The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells Source: NIH URL: [Link]

  • Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: PMC URL: [Link]

  • Title: Newly discovered molecules accelerate the removal of immune-modulating enzyme Source: CeMM URL: [Link]

  • Title: Strengthened immune defense against cancer Source: EurekAlert! URL: [Link]

  • Title: Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PMC URL: [Link]

  • Title: IDO1 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Source: The Mouseion at the JAXlibrary URL: [Link]

  • Title: IDO1 Cell-Based Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Bioscience | NIST Source: National Institute of Standards and Technology URL: [Link]

  • Title: Measurements and Standards for Contaminants in Biological (Human) Materials Source: NIST URL: [Link]

  • Title: Standards, Guides and Protocols | NIST Source: NIST URL: [Link]

  • Title: Human Health | NIST Source: National Institute of Standards and Technology URL: [Link]

  • Title: IDO: A Target for Cancer Treatment Source: Personalized Medicine in Oncology URL: [Link]

  • Title: A comprehensive analysis of IDO1 expression with tumour‐infiltrating immune cells and mutation burden in gynaecologic and breast cancers Source: PubMed Central URL: [Link]

  • Title: Standard Reference Materials | NIST Source: National Institute of Standards and Technology URL: [Link]

  • Title: Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies Source: Max-Planck-Gesellschaft URL: [Link]

Sources

Validation

A Comparative Guide to the In Silico Efficacy of Isothiazole Derivatives: An Analysis of Molecular Docking Scores Against Key Therapeutic Enzymes

Welcome to a detailed exploration of the molecular docking performance of isothiazole derivatives, a class of heterocyclic compounds demonstrating significant promise in modern drug discovery. This guide moves beyond a s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the molecular docking performance of isothiazole derivatives, a class of heterocyclic compounds demonstrating significant promise in modern drug discovery. This guide moves beyond a simple catalog of data, offering an in-depth analysis of why certain derivatives exhibit superior binding affinities to specific enzyme targets. We will dissect the methodologies, compare binding energies, and provide the rationale behind the experimental choices, equipping you with the insights needed to advance your own research.

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of many pharmacologically active agents. Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and relative metabolic stability make it a "privileged scaffold" for designing potent and selective enzyme inhibitors. Molecular docking, a powerful computational technique, allows us to predict how these derivatives will interact with a target protein's binding site, providing a crucial first step in the hit-to-lead optimization process.

Pillar 1: The Rationale Behind a Robust Molecular Docking Workflow

A credible docking study is more than just generating a score; it's a multi-step process where each stage is critical for the validity of the final result. The trustworthiness of any docking comparison hinges on a rigorously validated protocol.

The Workflow: A Self-Validating System

The entire process is designed to be self-validating. The crucial step is "re-docking," where the co-crystallized native ligand is removed from the protein's crystal structure and then docked back into the binding site. A successful validation is typically defined by the docked pose being less than 2.0 Å Root Mean Square Deviation (RMSD) from the original crystallographic pose[1][2]. This confirms that the chosen docking parameters can accurately reproduce a known binding mode, lending confidence to the predictions for novel ligands.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Select Target Protein (from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 3. Prepare Ligands (2D to 3D, energy minimization) PrepProt->Ligands Grid 4. Define Binding Site & Generate Grid Ligands->Grid Validate 5. Protocol Validation (Re-dock native ligand, RMSD < 2.0 Å) Grid->Validate Dock 6. Dock Isothiazole Derivatives Validate->Dock Analyze 7. Analyze Poses & Scores (Binding energy, H-bonds) Dock->Analyze Compare 8. Compare Derivatives (Identify key interactions) Analyze->Compare caption Fig 1: Standard Molecular Docking Workflow.

Fig 1: Standard Molecular Docking Workflow.

Pillar 2: Comparative Docking Analysis Across Enzyme Classes

The true measure of a scaffold's potential lies in its performance against diverse and therapeutically relevant targets. Here, we compare the docking scores of various isothiazole derivatives against key enzyme families, drawing data from multiple peer-reviewed studies. Docking scores, typically expressed in kcal/mol, represent the estimated free energy of binding; a more negative value indicates a stronger, more favorable interaction.

Target Class: Viral Polymerases

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many viruses, including the Hepatitis C virus (HCV). The NS5B protein is a well-established target for antiviral drug design.

A study on isothiazole derivatives as NS5B inhibitors demonstrated that newly designed compounds could achieve significantly better binding energies than the known co-crystallized ligand[3]. This suggests that the isothiazole core can be effectively decorated with substituents to optimize interactions within the NS5B active site.

Derivative TypeTarget EnzymePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Co-crystallized LigandHCV NS5B Polymerase2HWH-7.5(Not specified)[3]
Designed Isothiazole 1HCV NS5B Polymerase2HWH-8.0Hydrophobic, H-bonds[3]
Designed Isothiazole 2HCV NS5B Polymerase2HWH-9.3Electrostatic, H-bonds[3]
Table 1: Comparative docking scores of isothiazole derivatives against HCV NS5B Polymerase.
Target Class: Cytoskeletal Proteins (Tubulin)

Tubulin is a crucial protein involved in cell division, making it a prime target for anticancer agents. Inhibitors that bind to the colchicine binding site on tubulin can disrupt microtubule dynamics and induce apoptosis in cancer cells.

A series of 2,4-disubstituted thiazole derivatives (structurally related to isothiazoles) were synthesized and docked into the colchicine binding site of tubulin. Several derivatives showed superior binding energies compared to the well-known inhibitor Combretastatin A-4 (CA-4), indicating a strong potential for anticancer activity[4][5].

CompoundTarget EnzymePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Combretastatin A-4 (Ref.)β-Tubulin1SA0-13.42Cys241, Leu248, Ala316[4][5]
Thiazole Derivative 5c β-Tubulin1SA0-13.88Cys241, Leu255, Val318[4][5]
Thiazole Derivative 7c β-Tubulin1SA0-14.15Asn258, Lys352[4][5]
Thiazole Derivative 9a β-Tubulin1SA0-14.50Cys241, Val238, Ala250[4][5]
Table 2: Comparative docking scores of thiazole derivatives at the colchicine binding site of tubulin.

The improved scores of derivatives like 7c and 9a are attributed to additional hydrogen bonds and hydrophobic interactions formed by their specific substituents, demonstrating how minor chemical modifications can lead to significant gains in binding affinity[4].

G cluster_enzyme Enzyme Active Site cluster_ligand Isothiazole Derivative RES1 Hydrophobic Pocket RES2 H-bond Donor RES3 H-bond Acceptor Core Isothiazole Core Core->RES2 H-bond R1 R1 Group R1->RES1 Hydrophobic Interaction R2 R2 Group R2->RES3 H-bond caption Fig 2: Generic Isothiazole-Enzyme Interaction.

Fig 2: Generic Isothiazole-Enzyme Interaction.
Target Class: Protein Kinases

Protein kinases are pivotal in cell signaling pathways and are frequently dysregulated in cancer. The ATP-binding site of kinases is a common target for inhibitor development. Thiazole and isothiazole derivatives have shown promise as kinase inhibitors.

Newly synthesized thiazole derivatives have been evaluated against PI3Kα, a kinase involved in cell growth and survival. One derivative, 6a , showed a potent inhibitory constant (IC₅₀) and a corresponding strong docking interaction, indicating its potential as a selective inhibitor[6]. Similarly, derivatives targeting VEGFR-2, a key receptor in angiogenesis, have demonstrated promising docking scores and inhibitory activity[7].

DerivativeTarget EnzymeDocking Score (kcal/mol)Key InteractionsReference
Compound 6a PI3Kα(Not explicitly stated, but strong)H-bonds with Val851[6]
Compound 4c VEGFR-2(Not explicitly stated, but strong)H-bonds with Cys919, Asp1046[7]
Table 3: Docking interactions of isothiazole/thiazole derivatives against protein kinases.

Pillar 3: A Detailed, Reproducible Docking Protocol

To ensure scientific integrity and provide a practical resource, we outline a generalized, step-by-step protocol for performing a comparative molecular docking study. This protocol is based on common practices described in the cited literature[8][9].

Objective: To predict and compare the binding affinities of a series of isothiazole derivatives against a target enzyme.

Software: A molecular modeling suite such as Schrödinger (Glide module), AutoDock Vina, or Molegro Virtual Docker[8][9][10].

Methodology:

  • Protein Preparation: a. Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Select a high-resolution structure that includes a co-crystallized ligand. b. Using the protein preparation wizard, remove all water molecules and non-essential ions. c. Add hydrogen atoms to the protein structure. d. Assign correct bond orders and perform a constrained energy minimization to relieve any steric clashes, ensuring the heavy-atom positions are not significantly altered.

  • Ligand Preparation: a. Draw the 2D structures of the isothiazole derivatives using chemical drawing software. b. Convert the 2D structures to 3D. c. Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5). d. Perform a thorough conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS).

  • Grid Generation: a. Define the binding site by creating a bounding box (the "grid") centered on the co-crystallized ligand. b. Ensure the grid dimensions are large enough to accommodate the designed isothiazole derivatives without being excessively large, which would increase computation time unnecessarily.

  • Protocol Validation (Crucial Step): a. Extract the co-crystallized ("native") ligand from the prepared protein structure. b. Dock the native ligand back into the defined grid using the intended docking settings (e.g., standard precision 'SP' or extra precision 'XP'). c. Superimpose the docked pose of the native ligand onto its original crystallographic pose. d. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of ≤ 2.0 Å is considered a successful validation, confirming the protocol's accuracy[1][11][12].

  • Docking of Isothiazole Derivatives: a. Using the validated protocol, dock the prepared library of isothiazole derivatives into the grid. b. Allow the software to generate a set number of poses for each ligand.

  • Analysis and Comparison: a. Analyze the results based on the docking score (e.g., GlideScore, binding energy in kcal/mol). b. Visually inspect the top-scoring poses for each derivative. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with active site residues. c. Tabulate the docking scores and key interactions for easy comparison, as shown in the tables above. Correlate the structural features of the derivatives with their docking scores to build a structure-activity relationship (SAR) hypothesis.

Conclusion and Future Outlook

The comparative analysis of docking scores consistently reveals the isothiazole scaffold as a versatile and potent platform for enzyme inhibition. The data shows that while the core provides a fundamental anchor within the active site, the strategic placement of various substituents is critical for achieving high binding affinity and selectivity. Derivatives with superior docking scores often exhibit additional hydrogen bonding or optimal hydrophobic interactions, insights that are invaluable for guiding the next cycle of chemical synthesis and optimization.

This guide underscores the necessity of a rigorous, validated docking methodology to generate reliable and comparative data. As computational power increases and scoring functions become more sophisticated, in silico techniques like molecular docking will continue to be indispensable tools for accelerating the discovery of novel isothiazole-based therapeutics.

References

  • ResearchGate. (n.d.). Validation of Docking Methodology (Redocking). Retrieved from ResearchGate. [Link]

  • Sivakumar, P. M., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, NIH. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from ResearchGate. [Link]

  • E-V, A., et al. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, RSC Publishing. [Link]

  • Diller, D. J., & Merz, K. M. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • El-Malah, A. A., et al. (2024). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. MDPI. [Link]

  • Patel, H., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. [Link]

  • Abdin, M. Z., et al. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, ACS Publications. [Link]

  • Almalki, A. S., et al. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC, NIH. [Link]

  • Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

Sources

Comparative

A Researcher's Guide to Target Deconvolution and Selectivity Profiling of 3-Hydroxyisothiazole-5-carboxylate

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to assess the selectivity of a novel bioactive compound, 3-Hydroxyisothiazole-5-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to assess the selectivity of a novel bioactive compound, 3-Hydroxyisothiazole-5-carboxylate. Emerging from discovery screens, such "hit" compounds hold therapeutic promise, but their value is contingent on understanding their molecular mechanism and, critically, their selectivity. A selective compound minimizes the risk of off-target effects and toxicity, which is paramount for successful drug development.

This document eschews a rigid template, instead presenting a logical, multi-phase workflow that mirrors an authentic drug discovery process. We will proceed from initial target validation to broad-panel biochemical screening and finally to gold-standard cellular target engagement assays. To illustrate this process, we will use a plausible hypothetical target for the isothiazole scaffold: Aspartate Aminotransferase (AST) , a key enzyme in amino acid metabolism.[1]

Phase 1: Initial Target Validation and Potency Assessment

The first step after identifying a hit compound is to confirm its activity against the purified, putative target protein and quantify its potency. This is foundational; all subsequent selectivity data is interpreted relative to the on-target potency.

Causality Behind Experimental Choices: An in vitro enzymatic assay using purified components is the cleanest way to confirm direct inhibition. It eliminates the complexities of a cellular environment (e.g., membrane permeability, compound metabolism), ensuring that any observed effect is due to a direct interaction between the compound and the target protein. We will use a coupled-enzyme, absorbance-based assay, which is a robust and widely available method for measuring AST activity.[2][3]

Workflow for Initial Target Validation

G cluster_0 Phase 1: Target Validation A Prepare serial dilution of 3-Hydroxyisothiazole-5-carboxylate B Incubate compound with purified Aspartate Aminotransferase (AST) enzyme A->B C Initiate reaction with substrates (Aspartate, α-Ketoglutarate) and coupling system (MDH, NADH) B->C D Monitor NADH depletion via absorbance at 340 nm in real-time C->D E Calculate % Inhibition relative to DMSO control D->E F Plot % Inhibition vs. [Compound] and fit to determine IC50 value E->F

Caption: Workflow for determining the IC50 of a test compound against its purified target enzyme.

Phase 2: Biochemical Selectivity Profiling

A potent compound is only as good as its selectivity. The goal of this phase is to determine the compound's inhibitory activity against other, related proteins to build a selectivity profile.

Expertise in Action: For an AST inhibitor, the most critical counterscreen is against Alanine Aminotransferase (ALT) . Both are key liver transaminases, and distinguishing between them is a hallmark of a selective compound.[4][5] Beyond this immediate family member, profiling against a broader panel of enzymes, such as other metabolic enzymes or even a kinase panel (given the prevalence of the isothiazole scaffold in kinase inhibitors), provides a more comprehensive view of potential off-target activities.

Data Presentation: Comparative Enzyme Inhibition

The results of such a screen are best summarized in a table. The "Selectivity Index" is a crucial metric, calculated by dividing the off-target IC50 by the on-target IC50. A higher number signifies greater selectivity.

Target Enzyme3-Hydroxyisothiazole-5-carboxylate IC50 (µM)Known Comparator: L-Cycloserine IC50 (µM)[5]
Aspartate Aminotransferase (AST) 0.5 >500
Alanine Aminotransferase (ALT)455
Malate Dehydrogenase (MDH)>100Not Reported
Lactate Dehydrogenase (LDH)>100Not Reported
c-Met Kinase85Not Applicable
Selectivity Index (ALT/AST) 90x <0.01x (ALT-selective)

This table contains hypothetical data for illustrative purposes.

This data immediately establishes a narrative. Our hypothetical compound is potent against AST and demonstrates a 90-fold selectivity over the closely related ALT. In contrast, a known compound like L-cycloserine is highly selective for ALT over AST.[5] This comparative context is vital for decision-making in a drug development program.

Phase 3: Cellular Target Engagement Confirmation

Biochemical assays are essential but do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in an un-modified, physiological context.[6][7]

Trustworthiness Through Self-Validation: CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a "shift" in the protein's melting curve.[9] This provides direct, physical evidence of target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_1 Phase 3: CETSA Workflow A Treat intact cells with Vehicle (DMSO) or Compound B Aliquot cell suspensions and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells (e.g., freeze-thaw) to separate soluble vs. aggregated proteins B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble protein fraction) D->E F Quantify soluble AST protein levels via Western Blot or ELISA E->F G Plot % Soluble AST vs. Temperature to generate melting curves F->G

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

A positive result in a CETSA experiment—a rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells—is a powerful confirmation that the compound reaches and binds to its intended target in a biologically relevant setting.

Comparative Analysis Against Known Standards

To fully understand the selectivity profile of 3-Hydroxyisothiazole-5-carboxylate, it must be benchmarked against other known inhibitors of the target. This provides critical context for its potential advantages or liabilities.

CompoundTargetIC50 (AST)IC50 (ALT)Selectivity (ALT/AST)Reference
3-Hydroxyisothiazole-5-carboxylate AST0.5 µM 45 µM 90x This Guide (Hypothetical)
L-2-amino-4-methoxy-trans-but-3-enoic acid AST~20 µM (in vitro)~300 µM (in vitro)~15x [10]
Amino-oxyacetate Pan-AminotransferasePotentPotent~0.5x (ALT-selective in vitro)[10]
L-Cycloserine ALT>500 µM5 µM<0.01x (ALT-selective)[5][10]

This comparison highlights the superior hypothetical selectivity of our lead compound for AST over ALT compared to other published modulators, strengthening its case for further development.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro AST Enzymatic Inhibition Assay

This protocol is adapted from commercially available kits.[2]

  • Reagent Preparation:

    • AST Assay Buffer: Prepare buffer as specified by the kit manufacturer (e.g., Tris or phosphate-based buffer, pH ~8.0).

    • Compound Plate: Prepare a 10-point, 3-fold serial dilution of 3-Hydroxyisothiazole-5-carboxylate in 100% DMSO, starting at a 100x final concentration (e.g., 10 mM for a 100 µM top final concentration).

    • Enzyme/Substrate Mix: Prepare a master mix containing AST Assay Buffer, purified AST enzyme, α-ketoglutarate, malate dehydrogenase (MDH), and NADH.

  • Assay Execution (96-well format):

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 50 µL of Assay Buffer containing L-aspartate to all wells.

    • Add 50 µL of the Enzyme/Substrate master mix to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 15-30 minutes (kinetic read).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the DMSO control to calculate percent inhibition.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is a standard endpoint assay suitable for Western blot analysis.[6][9]

  • Cell Treatment:

    • Culture cells (e.g., HepG2) to ~80% confluency.

    • Treat cells with the desired concentration of 3-Hydroxyisothiazole-5-carboxylate or DMSO vehicle for 1 hour in the incubator.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler with a temperature gradient (e.g., 42°C to 66°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for AST.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized band intensity against temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

References

  • Hooper, M., et al. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal, 220(2), 571–577.

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51.

  • Lafranchi, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2351–2360.

  • Al-Salami, H., et al. (2022). Discovery of Novel Alanine Aminotransferase and Aspartate Aminotransferase Inhibitors by Large Scales Docking-Based Virtual Screening. Biointerface Research in Applied Chemistry, 13(5), 412.

  • CETSA®. (n.d.). CETSA Technology. cetsa.com.

  • Matyjaszczyk, P. (n.d.). Aspartate Aminotransferase (AST/GOT) Activity Assay Kit Technical Manual. Mojo Bioconnection.

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • ScienCell Research Laboratories. (n.d.). Aspartate Transaminase Assay (AST). ScienCell.

  • Hooper, M., et al. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. PubMed.

  • Sigma-Aldrich. (n.d.). Aspartate Aminotransferase Activity Assay Kit (MAK055) - Technical Bulletin. Sigma-Aldrich.

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • Spectrum Diagnostics. (n.d.). AST – (Colorimetric method). spectrum-diagnostics.com.

  • Scribd. (n.d.). Technical Bulletin: Aspartate Aminotransferase (AST) Activity Assay Kit.

  • Hooper, M., et al. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal.

  • Synapse. (2024). What are Aminotransferase inhibitors and how do they work? Patsnap.

  • BioAssay Systems. (n.d.). EnzyChrom™ Aspartate Transaminase Assay Kit.

  • Abcam. (n.d.). Aspartate Aminotransferase Activity Assay Kit (ab105135).

  • Biocompare. (n.d.). Aspartate Aminotransferase Assay Kits.

  • RayBiotech. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric).

  • Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Assay Kit.

Sources

Validation

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 3-Hydroxyisothiazole-5-carboxylate

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of 3-Hydroxyisothiazole-5-carboxylate. The perf...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of 3-Hydroxyisothiazole-5-carboxylate. The performance of this novel method is objectively compared with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data and adherence to international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for this compound.

Introduction

3-Hydroxyisothiazole-5-carboxylate is a key heterocyclic compound with growing interest in pharmaceutical and chemical research due to its potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. While traditional HPLC-UV methods have been employed for the analysis of similar compounds, they often face limitations in terms of sensitivity and specificity, especially in complex matrices.

This guide introduces a newly developed UPLC-MS/MS method designed to overcome these limitations, offering superior sensitivity, selectivity, and throughput. The validation of this method has been rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3]

The Imperative for a New Method: Overcoming the Limitations of Conventional HPLC-UV

The selection of an analytical method is fundamentally driven by the required performance characteristics for a specific application. While HPLC-UV is a workhorse in many analytical laboratories, its utility for low-level quantification of 3-Hydroxyisothiazole-5-carboxylate in complex biological matrices can be hampered by:

  • Limited Sensitivity: The chromophore of 3-Hydroxyisothiazole-5-carboxylate may not provide a strong UV absorbance, leading to higher limits of detection (LOD) and quantification (LOQ).

  • Interference from Matrix Components: In biological samples or complex reaction mixtures, co-eluting impurities can interfere with the analyte peak, compromising the accuracy of quantification.

  • Longer Runtimes: Conventional HPLC methods often require longer run times to achieve adequate separation, impacting sample throughput.

The proposed UPLC-MS/MS method directly addresses these challenges by leveraging the high separation efficiency of UPLC and the exceptional selectivity and sensitivity of tandem mass spectrometry.

Methodologies: A Head-to-Head Comparison

A detailed comparison of the new UPLC-MS/MS method and a representative existing HPLC-UV method is presented below.

Novel UPLC-MS/MS Method

This method was developed to provide a rapid, sensitive, and selective quantification of 3-Hydroxyisothiazole-5-carboxylate.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Negative
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
Run Time 5 minutes
Conventional HPLC-UV Method (Comparator)

This method is based on established principles for the analysis of similar heterocyclic compounds.[4][5]

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with a UV/Vis detector
Column ZORBAX SB-C18 (150 mm x 4.6 mm, 5.0 µm)[4][5]
Mobile Phase 0.1 M Trichloroacetic acid, pH 1.7 and Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1 mL/min[4][5]
Column Temperature Ambient
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV spectrum of the analyte
Run Time 15-20 minutes

Validation of the Novel UPLC-MS/MS Method: A Deep Dive

The validation of the new UPLC-MS/MS method was conducted to demonstrate its fitness for purpose, adhering to the principles outlined in the ICH Q2(R2) guideline.[1][6]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7] For the UPLC-MS/MS method, specificity was demonstrated by:

  • Matrix Blanks: Analysis of six different batches of blank matrix (e.g., plasma, urine) showed no significant interfering peaks at the retention time of the analyte and its internal standard.

  • Forced Degradation Studies: The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The method was able to separate the parent analyte from all degradation products, demonstrating specificity.

G result result

Caption: Workflow for Specificity Validation.
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Procedure: A series of calibration standards were prepared in the matrix of interest over the concentration range of 0.5 to 500 ng/mL.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Procedure: The accuracy was determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in replicates of six.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]

  • Repeatability (Intra-assay precision): Determined by analyzing six replicates of QC samples at three concentration levels on the same day.

  • Intermediate Precision (Inter-assay precision): Determined by analyzing six replicates of QC samples at three concentration levels on three different days by two different analysts.

  • Acceptance Criteria: The relative standard deviation (RSD) should not exceed 15% (20% at the LOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] Determined based on a signal-to-noise ratio of 10:1 and by demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7][8]

  • Procedure: The following parameters were intentionally varied:

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2%)

    • Flow rate (± 10%)

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results of the analysis of a QC sample should not be significantly affected.

Comparative Performance Data

The following table summarizes the validation results for the new UPLC-MS/MS method and provides a comparison with the expected performance of a conventional HPLC-UV method.

Validation ParameterNew UPLC-MS/MS Method Conventional HPLC-UV Method (Comparator)
Specificity High (Mass-based detection)Moderate (Potential for interferences)
Linearity (r²) > 0.998> 0.99
Range 0.5 - 500 ng/mL50 - 5000 ng/mL
Accuracy (% Recovery) 95.2 - 103.8%90 - 110%
Precision (% RSD) < 8%< 15%
LOD 0.1 ng/mL10 ng/mL
LOQ 0.5 ng/mL50 ng/mL
Robustness Robust to minor variationsModerately robust
Run Time 5 minutes15-20 minutes

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Hydroxyisothiazole-5-carboxylate in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution.

  • Spiking: Spike the appropriate volume of the working solutions into the blank matrix to achieve the desired concentrations for the calibration curve and QC samples.

  • Storage: Store all solutions at -20 °C until analysis.

Protocol 2: Sample Preparation (for biological matrices)
  • Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the sample into the UPLC-MS/MS system.

G

Caption: Sample Preparation Workflow Diagram.

Conclusion

The newly developed and validated UPLC-MS/MS method for the quantification of 3-Hydroxyisothiazole-5-carboxylate demonstrates significant advantages over conventional HPLC-UV methods. Its superior sensitivity, specificity, and high throughput make it an ideal choice for demanding applications in pharmaceutical development and research. The comprehensive validation performed in accordance with ICH guidelines ensures the reliability and accuracy of the data generated using this method. For researchers requiring the highest level of analytical performance, the UPLC-MS/MS method is the recommended approach.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com. [Link]

  • MDPI. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). MDPI. [Link]

  • PubMed. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed. [Link]

  • ResearchGate. (n.d.). Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products | Request PDF. ResearchGate. [Link]

  • PubMed. (2021). Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. PubMed. [Link]

  • MACHEREY-NAGEL. (n.d.). Analysis of isothiazolinones by LC-MS/MS. MACHEREY-NAGEL. [Link]

  • SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. SpringerLink. [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. ResearchGate. [Link]

  • ResearchGate. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. ResearchGate. [Link]

  • National Institutes of Health. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. National Institutes of Health. [Link]

  • ResearchGate. (2024). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health. [Link]

  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. [Link]

  • OUCI. (n.d.). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid …. OUCI. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Isothiazole and Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered sulfur and nitro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered sulfur and nitrogen-containing scaffolds, isothiazole and thiazole, are of paramount importance.[1][2] Although they are structural isomers, the simple shift in the position of the nitrogen and sulfur atoms—from a 1,2-relationship in isothiazole to a 1,3-relationship in thiazole—imparts distinct physicochemical and pharmacological properties.[1][3] This guide offers an in-depth comparison of the biological activities of derivatives from these two classes, supported by experimental data, to inform and guide future drug discovery efforts.

The Isomeric Difference: A Tale of Two Scaffolds

The core distinction between isothiazole and thiazole lies in the arrangement of their heteroatoms. This structural nuance, while seemingly minor, profoundly influences electron distribution, aromaticity, and hydrogen bonding capabilities, which are critical determinants of how a molecule interacts with biological targets.

  • Isothiazole (1,2-Thiazole): The adjacent sulfur and nitrogen atoms create a unique electronic environment. The S-N bond is a key feature influencing its reactivity and interaction with biological macromolecules.[3]

  • Thiazole (1,3-Thiazole): The separation of sulfur and nitrogen by a carbon atom results in a different charge distribution and a more common motif found in numerous natural products, including Vitamin B1 (Thiamine).[4]

This fundamental difference in architecture is the primary driver for the divergent biological activities observed between their respective derivatives.

Comparative Analysis of Biological Activities

While both scaffolds have yielded compounds with a wide array of therapeutic applications, they often excel in different domains or achieve similar effects through distinct mechanisms.

Both isothiazole and thiazole derivatives are well-established as potent antimicrobial agents.[5][6] However, their primary applications and mechanisms of action often differ.

Isothiazole derivatives , particularly isothiazolinones, are renowned as broad-spectrum biocides. Their antimicrobial efficacy often stems from the ability to induce oxidative stress and interfere with microbial protein and nucleic acid synthesis.[7]

Thiazole derivatives are integral to many clinically used antibiotics and antifungals.[8][9] The thiazole ring is a key component in the structure of penicillins and cephalosporins. Modern synthetic thiazoles have shown excellent activity against a range of pathogens, including drug-resistant strains.[10][11] For example, certain derivatives have demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli.[8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleS. aureusE. coliC. albicansReference
Thiazole 2-phenylacetamido-thiazole1.561.56-[12]
Thiazole 2,5-dichloro thienyl-thiazole6.2512.56.25[12]
Isothiazole IsothiazolinonesBroad-spectrumBroad-spectrumBroad-spectrum[7]

Note: Direct comparative MIC values for specific isothiazolinones under identical conditions are often found in industrial biocide literature rather than pharmaceutical studies.

The broth microdilution method is a standard protocol to determine the MIC of an antimicrobial agent.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at 37°C for 24h C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for the Broth Microdilution MIC Assay.

The fight against cancer has greatly benefited from the structural diversity of both isothiazole and thiazole derivatives.[13][14] They can induce apoptosis, inhibit crucial kinases, and disrupt cell cycle progression.[15][16]

Thiazole-based compounds are prominent in oncology. The FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor used in leukemia treatment, features a thiazole core.[17] Numerous other thiazole derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines by targeting signaling pathways like VEGFR-2, which is crucial for angiogenesis.[18][19]

Isothiazole derivatives have also emerged as promising anticancer agents.[14] They have been shown to act as histone deacetylase (HDAC) inhibitors, which can promote tumor cell death.[14] Other derivatives function as potent inhibitors of specific kinases like c-Met or exhibit antimitotic activities, restricting the growth of multidrug-resistant cell lines.[14]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Thiazole Bis-thiazole 5aKF-28 (Ovarian)0.718[20]
Thiazole Bis-thiazole 5eMCF-7 (Breast)0.6648[20]
Thiazole 2f (2,5-F phenyl)MCF-7 (Breast)7.7[15]
Isothiazole Pyridin-5-(4H)-oneMDR Cell LinesSignificant Growth Restriction[14]
Isothiazole 3,5-disubstitutedAurora KinasePotent Inhibition[14]

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at ~570 nm. The absorbance is proportional to the number of viable cells.[19]

  • Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., VEGFR-2, BCR-ABL) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate  Phosphorylation Substrate Substrate Protein Substrate->Kinase CellSignal Downstream Cellular Response (Proliferation, Angiogenesis) PhosphoSubstrate->CellSignal Inhibitor Thiazole / Isothiazole Derivative Inhibitor->Kinase Binds to ATP-binding site

General mechanism of kinase inhibition by small molecules.

Inflammation is a complex biological response, and both isothiazole and thiazole derivatives have been developed to modulate it, often by targeting key enzymes in the inflammatory cascade.[21][22][23]

Thiazole-containing drugs , such as Meloxicam and Fanetizole, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. Newer derivatives have also shown potent inhibition of lipoxygenase (LOX) enzymes.[21]

Isothiazole derivatives have also demonstrated significant anti-inflammatory properties.[22][24] Studies have shown their effectiveness in reducing edema in animal models, indicating their potential as anti-inflammatory agents.[22] The antiviral drug Denotivir (an isothiazole derivative) also possesses immunotropic properties, further highlighting the scaffold's role in modulating biological responses.[7][22]

Table 3: Comparative Anti-inflammatory Activity

Compound ClassDerivative ExampleAssayResultReference
Thiazole Benzothiazole acetamideRat Paw Edema93% inhibition vs. Ibuprofen[25]
Thiazole Substituted phenyl thiazoleRat Paw EdemaAppreciable activity, 3c most potent[26]
Isothiazole 5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamideCarrageenan-induced inflammationPotent anti-inflammatory action[23]
Isothiazole 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesCarrageenan-induced edemaSignificant anti-inflammatory activity[22]
Conclusion and Future Outlook

The comparison between isothiazole and thiazole derivatives reveals a fascinating case of structural isomerism dictating biological function. Neither scaffold is inherently superior; instead, their unique electronic and steric properties make them suitable for different, and sometimes overlapping, therapeutic purposes.

  • Thiazole is a highly versatile and validated scaffold, present in numerous approved drugs and natural products. Its 1,3-arrangement of heteroatoms provides a stable and favorable platform for designing inhibitors of various enzymes, particularly kinases and those involved in inflammatory pathways.[17][27]

  • Isothiazole , with its 1,2-heteroatom arrangement, offers a different chemical space. Its derivatives have proven to be exceptionally potent biocides and have shown unique promise as anticancer and anti-inflammatory agents through mechanisms like HDAC and kinase inhibition.[7][14]

The continued exploration of both isothiazole and thiazole scaffolds, through techniques like molecular hybridization and structure-activity relationship (SAR) studies, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[10][28]

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • [Biological activity of the isothiazole derivatives]. (2003). PubMed. Retrieved January 12, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved January 12, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 12, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (n.d.). oaji.net. Retrieved January 12, 2026, from [Link]

  • An Overview of Thiazole Derivatives and Its Biological Activities. (2023). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). idosi.org. Retrieved January 12, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). De Gruyter. Retrieved January 12, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006). PubMed. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Retrieved January 12, 2026, from [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. (1973). PubMed. Retrieved January 12, 2026, from [Link]

  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. (2006). Sci-Hub. Retrieved January 12, 2026, from [Link]

  • Chemistry of Biologically Active Isothiazoles. (2011). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Isothiazole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). ijcrt.org. Retrieved January 12, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (n.d.). WJPR. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). ijc.org.in. Retrieved January 12, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed. Retrieved January 12, 2026, from [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers. Retrieved January 12, 2026, from [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. Retrieved January 12, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ijcrt.org. Retrieved January 12, 2026, from [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Hydroxyisothiazole-5-carboxylate

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a crit...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-hydroxyisothiazole-5-carboxylate, grounding each procedural step in its underlying scientific and regulatory rationale. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Foundational Knowledge: Understanding the Compound

Before addressing disposal, a thorough understanding of the compound's characteristics is paramount. 3-Hydroxyisothiazole-5-carboxylate belongs to the isothiazole class of heterocyclic compounds. While specific data for this exact molecule is limited, the isothiazole ring is known for its biocidal properties and potential for environmental toxicity if not handled correctly.[1] The safety data sheets (SDS) for structurally similar compounds indicate that isothiazole derivatives can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4][5][6]

Key Hazard & Property Summary:

PropertyDescriptionSource(s)
Physical State Solid, often a light yellow powder.[2]
Primary Hazard Harmful if swallowed. Potential for skin, eye, and respiratory irritation.[4][5][6]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, and amines.[2][4]
Hazardous Combustion Thermal decomposition may produce toxic oxides of nitrogen (NOx), carbon (CO, CO2), and sulfur (SOx).[2][4][7]
Environmental Fate Isothiazolone biocides can be toxic to aquatic organisms.[1] While they can biodegrade rapidly, the parent compound's toxicity necessitates controlled disposal to prevent environmental release.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal. This workflow is designed to align with the core principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[8]

Step 1: Waste Characterization

The first and most critical step is to determine if the waste is hazardous. Under EPA regulations, a chemical waste can be hazardous in two ways: it is specifically "listed," or it exhibits a hazardous "characteristic."[9]

  • Listed Wastes (P- and U-Lists): 3-Hydroxyisothiazole-5-carboxylate is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[9]

  • Characteristic Wastes: You must evaluate the waste for the four hazardous characteristics:

    • Ignitability: The compound is a solid with no reported flash point, making it unlikely to be ignitable.[2]

    • Corrosivity: The pH is not available, but it is not expected to be highly corrosive. However, if mixed with acids or bases, this could change.

    • Reactivity: The compound is stable but incompatible with strong oxidizing agents, bases, and other materials.[2][4] Avoid mixing with these to prevent a reactive event.

    • Toxicity: This is the most likely characteristic. Isothiazole derivatives can be toxic to aquatic life.[1] The best practice is to manage the waste as toxic unless you have specific analytical data (e.g., Toxicity Characteristic Leaching Procedure - TCLP) proving otherwise.[9]

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions and cross-contamination.

  • Dedicate a Waste Stream: Establish a specific waste container for 3-hydroxyisothiazole-5-carboxylate and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[2][4]

  • Select an Appropriate Container:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a screw-on cap.

    • Ensure the container is in good condition, free of leaks or cracks.

    • The container must have a secure lid to prevent spills and evaporation.

Step 3: Proper Labeling

Accurate labeling is a cornerstone of safety and regulatory compliance, mandated by OSHA's Hazard Communication Standard.[10]

Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Hydroxyisothiazole-5-carboxylate"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The date when waste was first added to the container (the "Accumulation Start Date")

  • The name and contact information of the responsible researcher or laboratory

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory or a designated Satellite Accumulation Area (SAA) before collection.

  • Location: Keep the waste container at or near the point of generation.

  • Closure: The container must be kept closed at all times, except when actively adding waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons for non-acute waste) as defined by the EPA.

Step 5: Final Disposal

The final step is to ensure the waste is transported and disposed of by a licensed professional.

  • Engage Professionals: Your institution's Environmental Health & Safety (EHS) office will have a contract with an approved hazardous waste disposal company. Never attempt to dispose of this chemical via standard trash or down the drain.[2][4][6]

  • Prohibition of Sewer Disposal: The EPA explicitly prohibits the sewer disposal of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous laboratory chemicals.[11]

  • Method of Disposal: The most common and effective method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process destroys the compound, preventing its release into the environment.[2][4]

Disposal Process Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Hydroxyisothiazole-5-carboxylate.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Disposal Vendor gen Waste Generation (Used Reagent, Contaminated PPE) char Step 1: Characterize Waste (Assume Hazardous/Toxic) gen->char seg Step 2: Segregate Waste (Dedicated Container) char->seg label_node Step 3: Label Container ('Hazardous Waste', Name, Date) seg->label_node store Step 4: Accumulate Safely (Closed, Secondary Containment) label_node->store pickup EHS Waste Pickup Request store->pickup Lab personnel initiates transport Transport by Licensed Vendor pickup->transport dispose Step 5: Final Disposal (Incineration at TSDF) transport->dispose

Caption: Disposal workflow for 3-Hydroxyisothiazole-5-carboxylate.

Conclusion: A Commitment to Safety and Integrity

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment from potentially harmful chemical release. This protocol is designed to be a self-validating system; by understanding the causality behind each step—from waste characterization to final incineration—you reinforce a culture of safety and responsibility in your laboratory. Trust in this process is trust in good science.

References

  • ResearchGate. (2025). Environmental Fate of Isothiazolone Biocides. Available at: [Link]

  • ResearchGate. (n.d.). Common thiazole derivatives and their application in pharmaceutical chemistry. Available at: [Link]

  • 3M. (n.d.). Safety Data Sheet. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Available at: [Link]

  • PubMed. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Available at: [Link]

  • Wiley Online Library. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: [Link]

  • Pharmaffiliates. (n.d.). Methyl-3-hydroxyisothiazole-5-carboxylate. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Available at: [Link]

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Available at: [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart Z -- Toxic and Hazardous Substances. Available at: [Link]

  • PubMed. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: [Link]

  • Waste360. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Available at: [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Available at: [Link]

  • ResearchGate. (1970). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available at: [Link]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Available at: [Link]

  • Siemens. (n.d.). Chemical Resistance Chart. Available at: [Link]

  • United Filtration Systems. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Available at: [Link]

Sources

Handling

A Guide to the Safe Handling of 3-Hydroxyisothiazole-5-carboxylate in a Laboratory Setting

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 3-Hydroxyisothiazole-5-carboxylate was not publicly available. The following guidance is meticulously compiled based on the safety profiles o...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 3-Hydroxyisothiazole-5-carboxylate was not publicly available. The following guidance is meticulously compiled based on the safety profiles of structurally similar isothiazole and thiazole derivatives. It is imperative to treat this substance with a high degree of caution and to conduct a thorough, site-specific risk assessment before commencing any work. This guide is intended for researchers, scientists, and drug development professionals.

The prudent handling of any chemical reagent is foundational to laboratory safety and the integrity of experimental outcomes. For novel or less-documented compounds such as 3-Hydroxyisothiazole-5-carboxylate, a conservative approach based on the known hazards of structurally related molecules is the most responsible course of action. Isothiazole derivatives, as a class, are known to present potential hazards including skin and eye irritation, and possible toxicity upon ingestion or inhalation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation, but a critical component of the experimental design.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective is to minimize all potential routes of exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 3-Hydroxyisothiazole-5-carboxylate, especially when handling the solid form or creating solutions, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][3]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure a safe working environment.[4][5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE) Summary:

Body PartRecommended ProtectionRationale and Specifications
Eyes/Face Chemical splash goggles and a face shield.To protect against potential splashes and airborne particles. Goggles should provide a complete seal around the eyes, and a face shield should be worn, especially when there is a risk of splashing.[1][3][6]
Skin Chemical-resistant gloves (e.g., Nitrile or Neoprene), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact, which may cause irritation or absorption. Gloves should be inspected before use and changed immediately if contaminated. A fully buttoned lab coat protects the body, and closed-toe shoes prevent injury from spills.[1][3][7]
Respiratory A NIOSH-approved respirator with appropriate cartridges may be necessary if handling the substance as a powder outside of a fume hood, or if there is a risk of generating aerosols or vapors.[1][4]To minimize the inhalation of dust or vapors, which can cause respiratory irritation.[2][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and systematic approach to handling 3-Hydroxyisothiazole-5-carboxylate is crucial for ensuring safety.

Preparation:

  • Designated Area: Designate a specific area within the chemical fume hood for the handling of this compound.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, before introducing the chemical.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily available.[1]

Handling Procedure:

  • Weighing: If the compound is a solid, carefully weigh it within the fume hood to minimize the generation of dust.

  • Transfer: Use appropriate tools, such as a spatula, to transfer the solid.

  • Solution Preparation: When preparing solutions, slowly add the 3-Hydroxyisothiazole-5-carboxylate to the solvent to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4][9]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential to protect both personnel and the environment.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with 3-Hydroxyisothiazole-5-carboxylate, such as used gloves, weighing paper, and contaminated PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[4][10]

Container Management:

  • Keep waste containers closed when not in use.

  • Store waste containers in a well-ventilated area, away from incompatible materials.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Minor Spill (within a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1] Collect the absorbed material into a labeled hazardous waste container. Decontaminate the area.[1]

  • Major Spill (outside a fume hood): Evacuate the laboratory immediately.[1] Alert others and prevent entry. Contact your institution's emergency response team.[1]

Workflow for Safe Handling of 3-Hydroxyisothiazole-5-carboxylate

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Area in Fume Hood gather_materials Gather All Materials prep_area->gather_materials spill_kit Ensure Spill Kit is Ready gather_materials->spill_kit don_ppe Don Appropriate PPE spill_kit->don_ppe If Spill Occurs weigh Weigh Solid Compound don_ppe->weigh transfer Transfer to Glassware weigh->transfer dissolve Prepare Solution transfer->dissolve clean Clean Work Area dissolve->clean solid_waste Collect Solid Waste dissolve->solid_waste Contaminated disposables liquid_waste Collect Liquid Waste dissolve->liquid_waste Unused solutions doff_ppe Doff PPE Correctly clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash label_waste Label Hazardous Waste Containers solid_waste->label_waste liquid_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste

Caption: Workflow for the safe handling of 3-Hydroxyisothiazole-5-carboxylate.

References

  • Personal protective equipment for handling 3,5-Dichloroisothiazole-4-carbonitrile. BenchChem.
  • SAFETY DATA SHEET. Fisher Scientific. (2023-09-05).
  • SAFETY D
  • SAFETY DATA SHEET. Fisher Scientific. (2010-11-04).
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Thiazole. Santa Cruz Biotechnology.
  • SAFETY D
  • Personal protective equipment for handling Ethyl 2-((4-chlorophenyl)amino)
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M.
  • SAFETY D
  • Topic 1: Safety in the Organic Chemistry Labor
  • SAFETY D
  • 2 - SAFETY D
  • Working with Chemicals - Prudent Practices in the Labor
  • SAFETY DATA SHEET. Fisher Scientific. (2016-01-22).
  • Laboratory Safety Guidelines. (URL not provided).
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. (2015-10-29).
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • SAFETY DATA SHEET. Fisher Scientific. (2021-12-24).
  • Life-Changing Safety Tips for Handling Labor
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Personal protective equipment for preparing toxic drugs. GERPAC. (2013-10-03).
  • SAFETY D
  • Methyl-3-hydroxyisothiazole-5-carboxyl
  • 100241-89-2| Chemical Name : Methyl-3-hydroxyisothiazole-5-carboxylate.
  • methyl 3-hydroxy-5-isothiazolecarboxyl
  • Hydroxyisothiazoles. I. Preparation of 3- and 5-isothiazolinones by nucleophilic displacement of isothiazole sulphones.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyisothiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
3-Hydroxyisothiazole-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.